Vaccenic acid chloride
Description
Structure
3D Structure
Properties
CAS No. |
95548-26-8 |
|---|---|
Molecular Formula |
C18H33ClO |
Molecular Weight |
300.9 g/mol |
IUPAC Name |
(E)-octadec-11-enoyl chloride |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3/b8-7+ |
InChI Key |
WYUXJEJFKYBBMZ-BQYQJAHWSA-N |
SMILES |
CCCCCCC=CCCCCCCCCCC(=O)Cl |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC(=O)Cl |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)Cl |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Vaccenic Acid Chloride: A Technical Guide
Introduction
Vaccenic acid, a naturally occurring trans fatty acid found in the fat of ruminants and dairy products, is a molecule of interest in various fields of biochemical and pharmaceutical research.[1] Its conversion to the corresponding acyl chloride, vaccenic acid chloride, is a critical step in the synthesis of various derivatives, such as esters and amides, which are valuable as chemical probes, in the development of novel therapeutics, and as intermediates in organic synthesis.[2][3] This technical guide provides an in-depth overview of the synthesis of this compound from vaccenic acid, focusing on common chlorinating agents, detailed experimental protocols, and purification strategies, tailored for researchers, scientists, and drug development professionals.
Core Synthesis Methodologies
The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group of the carboxyl moiety with a chlorine atom (-Cl). Several reagents can accomplish this transformation, with the most common being thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides (PCl₃ and PCl₅).[4][5] The choice of reagent often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product.
A primary concern when working with unsaturated fatty acids like vaccenic acid is the potential for side reactions involving the carbon-carbon double bond.[2] Therefore, reaction conditions must be carefully controlled to ensure the integrity of the alkene group.
Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used and effective reagent for preparing acyl chlorides.[6] The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product isolation.[4]
Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)
The reaction can be performed neat (using excess thionyl chloride as the solvent) or in an inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343).[6][7] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[3]
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another highly effective reagent that tends to be milder and more selective than thionyl chloride.[8][9] This method is often preferred for sensitive substrates. The reaction byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, facilitating an easy workup.[8] This reaction is also typically catalyzed by DMF.[6]
Reaction (catalyzed by DMF): R-COOH + (COCl)₂ → R-COCl + CO₂ (g) + CO (g) + HCl (g)
Phosphorus Chlorides (PCl₃ and PCl₅)
Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective for this conversion.[4][5] However, their use can be complicated by the formation of non-volatile phosphorus-containing byproducts, which require more rigorous purification steps, such as fractional distillation, to remove.[4]
Reactions: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃ R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g)
Quantitative Data Summary
The following table summarizes the key aspects of the common chlorinating agents used for the synthesis of fatty acid chlorides.
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Typical Solvent(s) | Temperature | Byproducts | Key Advantages & Disadvantages |
| Thionyl Chloride (SOCl₂) ** | 1.1 - 2.0 equivalents or neat[3] | None, DCM, Toluene | Room Temp. to Reflux[7][10] | SO₂, HCl (gaseous) | Adv: Gaseous byproducts simplify purification.[4] Disadv: Can be harsh; potential for side reactions. |
| Oxalyl Chloride ((COCl)₂) ** | 1.2 - 1.5 equivalents[11] | DCM, Hexane, Toluene[2] | 0°C to Room Temp.[2][11] | CO, CO₂, HCl (gaseous) | Adv: Milder conditions, high purity, gaseous byproducts.[8] Disadv: More expensive than SOCl₂. |
| Phosphorus Trichloride (PCl₃) | ~0.4 equivalents | None | 50 - 90°C | H₃PO₃ (liquid/solid) | Adv: Cost-effective. Disadv: Non-volatile byproduct requires separation.[4] |
| Phosphorus Pentachloride (PCl₅) | 1.0 equivalent | None, Inert Solvents | Room Temp. | POCl₃ (liquid), HCl (gaseous) | Adv: Strong chlorinating agent. Disadv: POCl₃ byproduct has a similar boiling point to some acyl chlorides, making purification difficult.[4] |
Detailed Experimental Protocols
Below are detailed protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride, adapted from general procedures for fatty acids.[3][7][11]
Protocol 1: Synthesis using Thionyl Chloride
This protocol is based on a general procedure for fatty acid chlorination.[3][7]
Materials:
-
Vaccenic Acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Anhydrous Toluene (for azeotropic removal of excess reagent)
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vaccenic acid (0.1 mol, 28.25 g).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add thionyl chloride (0.2 mol, 14.6 mL) to the flask at room temperature with gentle stirring.
-
Add 1-2 drops of anhydrous DMF to catalyze the reaction.[3]
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.[7]
-
To ensure complete removal of residual SOCl₂, add anhydrous toluene (20 mL) to the crude product and remove the solvent via rotary evaporation. Repeat this step twice.[7]
-
The resulting yellow to brown oily liquid is crude this compound and can be used directly or purified further by vacuum distillation.
Protocol 2: Synthesis using Oxalyl Chloride
This protocol is adapted from a general and milder procedure for converting carboxylic acids to acid chlorides.[11]
Materials:
-
Vaccenic Acid (1.0 eq)
-
Oxalyl Chloride ((COCl)₂) (1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
Procedure:
-
Dissolve vaccenic acid (10 mmol, 2.83 g) in anhydrous DCM (25 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add oxalyl chloride (13 mmol, 1.14 mL) to the stirred solution.[11]
-
Add 1-2 drops of anhydrous DMF via syringe.[11] Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1.5-2 hours after gas evolution has subsided.[11]
-
Once the reaction is complete, remove the solvent and excess reagent by rotary evaporation under reduced pressure.[11]
-
The crude this compound is obtained as an oily residue and is often pure enough for subsequent steps. If necessary, it can be purified by vacuum distillation.
Visualizations
Chemical Reaction Scheme
Caption: General Reaction for the Synthesis of this compound.
Experimental Workflow
Caption: Experimental Workflow for Synthesis and Purification.
Reaction Mechanism with Thionyl Chloride
Caption: Reaction Mechanism with Thionyl Chloride.
References
- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 2. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 3. pjoes.com [pjoes.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 10. data.epo.org [data.epo.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
cis-vaccenoyl chloride chemical properties
An In-depth Technical Guide to the Chemical Properties of cis-Vaccenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-vaccenoyl chloride (CAS No. 95548-26-8) is a reactive organic compound classified as a fatty acyl chloride.[1] It is the acid chloride derivative of cis-vaccenic acid, an omega-7 monounsaturated fatty acid.[1][2] Due to the presence of the highly reactive acyl chloride functional group, cis-vaccenoyl chloride serves as a critical intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and novel materials.[1] Its ability to readily react with nucleophiles allows for the facile introduction of the cis-vaccenoyl moiety into target structures, making it a valuable tool in organic chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and biological relevance.
Chemical and Physical Properties
Cis-vaccenoyl chloride is a colorless liquid with a pungent odor.[1] It is characterized by its high reactivity, particularly towards moisture. Key physical and chemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₃ClO | [1][3][4] |
| Molecular Weight | 300.91 g/mol | [1][3][4][5] |
| Appearance | Liquid | [1][3] |
| Boiling Point | 170 °C @ 2 mm Hg | [1][3][5][6] |
| Density | 0.912 g/mL at 25 °C | [1][3][5][6] |
| Flash Point | 113 °C | [1][3] |
| Storage Temperature | -20 °C | [1][3] |
| CAS Number | 95548-26-8 | [1] |
Reactivity, Stability, and Handling
Reactivity
The chemical behavior of cis-vaccenoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic acyl substitution reactions. Common reactions include:
-
Hydrolysis: Reacts vigorously with water to form the parent carboxylic acid, cis-vaccenic acid, and hydrogen chloride gas.[7][8]
-
Esterification: Reacts with alcohols to form esters. This reaction is typically rapid and efficient.[7][8]
-
Amidation: Reacts with ammonia (B1221849) or primary/secondary amines to produce amides.[7][8]
These reactions proceed via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, followed by the elimination of the chloride ion.[8]
Caption: General reactivity of cis-vaccenoyl chloride.
Stability and Storage
Cis-vaccenoyl chloride is sensitive to moisture and should be handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere of argon or nitrogen). It is recommended to store the compound at -20°C in a tightly sealed container to prevent degradation.[1] Over time, hydrolysis can lead to the formation of cis-vaccenic acid and HCl, reducing the purity of the material.
Safety and Handling
As an acyl chloride, this compound is corrosive and causes severe skin burns and eye damage.[1][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[7]
Quenching Protocol: Spills or residual reagent must be neutralized (quenched) cautiously. This can be achieved by slowly adding the acyl chloride to a stirred, cooled solution of a nucleophile like methanol (B129727) or isopropanol (B130326) to form the less reactive ester.[7] Quenching with water is highly exothermic and can be violent.[7]
Experimental Protocols
Synthesis of cis-Vaccenoyl Chloride from cis-Vaccenic Acid
The most common method for preparing acyl chlorides is by treating the corresponding carboxylic acid with a chlorinating agent.[9] Thionyl chloride (SOCl₂) is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[9][10]
Materials:
-
cis-Vaccenic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Rotary evaporator
-
Distillation apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂) is charged with cis-vaccenic acid.
-
Solvent Addition: Anhydrous solvent is added to dissolve the fatty acid under an inert atmosphere.
-
Reagent Addition: Thionyl chloride (typically 1.5-2.0 equivalents) is added slowly to the stirred solution at room temperature. The reaction is often exothermic.
-
Reaction: The mixture is heated to reflux and maintained at that temperature for 2-4 hours, or until the evolution of gas ceases. Progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Workup: After cooling to room temperature, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.
-
Purification: The crude cis-vaccenoyl chloride is purified by fractional distillation under high vacuum to yield the final product.[9][10]
Caption: Workflow for the synthesis of cis-vaccenoyl chloride.
Biological Context and Relevance
While cis-vaccenoyl chloride is a synthetic intermediate, its parent molecule, cis-vaccenic acid, is a naturally occurring fatty acid.[11] In biological systems, fatty acids are activated for metabolic processes by conversion to their coenzyme A (CoA) thioesters. The analogous biological intermediate is cis-vaccenoyl-CoA. This activated form is a substrate for various metabolic pathways, including fatty acid oxidation and the biosynthesis of complex lipids like triglycerides and phospholipids.
Notably, the related trans-isomer, vaccenic acid, can be converted by the Δ9-desaturase enzyme into conjugated linoleic acid (CLA), a compound with various reported biological activities.[12][13] Understanding the chemistry of cis-vaccenoyl chloride can thus inform the synthesis of lipid-based drugs, metabolic probes, and complex bioactive molecules derived from natural fatty acids.
Caption: Synthetic vs. biological roles of cis-vaccenic acid.
References
- 1. Cas 95548-26-8,CIS-VACCENOYL CHLORIDE | lookchem [lookchem.com]
- 2. cis-Vaccenic acid | C18H34O2 | CID 5282761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. labnovo.com [labnovo.com]
- 6. CIS-VACCENOYL CHLORIDE | 95548-26-8 [chemicalbook.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. cis-9, trans-11 conjugated linoleic acid is synthesized directly from vaccenic acid in lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trans-Vaccenoyl Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-vaccenoyl chloride, the acyl chloride derivative of trans-vaccenic acid, is a reactive lipid intermediate of significant interest in chemical synthesis and biomedical research. While not as commonly encountered as its parent fatty acid, its potential as a building block for novel bioactive molecules warrants a detailed examination. This guide provides a comprehensive overview of trans-vaccenoyl chloride, focusing on its chemical properties, synthesis, and the biological relevance of its parent compound, trans-vaccenic acid, to researchers, scientists, and professionals in drug development.
Chemical Identification and Structure
A specific CAS number for trans-vaccenoyl chloride is not readily found in major chemical databases. For reference, the CAS number for the cis-isomer, cis-vaccenoyl chloride, is 95548-26-8 .[1][2] The molecular formula for both isomers is C₁₈H₃₃ClO.
The structure of trans-vaccenoyl chloride is derived from trans-vaccenic acid, an 18-carbon monounsaturated fatty acid with a double bond in the trans configuration at the 11th carbon position. The hydroxyl group of the carboxylic acid is replaced by a chlorine atom, resulting in a highly reactive acyl chloride functional group.
Molecular Structure:
CH₃(CH₂)₅CH=CH(CH₂)₉COCl (trans)
Physicochemical Properties
Specific experimental data for trans-vaccenoyl chloride is scarce. However, its properties can be inferred from similar C18 unsaturated fatty acid chlorides, such as oleoyl (B10858665) chloride (cis-9-octadecenoyl chloride) and linoleoyl chloride (cis-9, cis-12-octadecadienoyl chloride).
| Property | Oleoyl Chloride | Linoleoyl Chloride | Expected for Trans-Vaccenoyl Chloride |
| Molecular Formula | C₁₈H₃₃ClO | C₁₈H₃₁ClO | C₁₈H₃₃ClO |
| Molecular Weight | 300.91 g/mol | 298.89 g/mol | 300.91 g/mol |
| Appearance | Colorless to pale yellow liquid | Dark brown liquid or oil | Colorless to pale yellow liquid |
| Boiling Point | 193 °C at 4 mmHg, 175-180 °C at 1 kPa, 200 °C at 11 mmHg | 150-152 °C at 0.5 mmHg, 380.8 °C at 760 mmHg | Expected to be similar to oleoyl chloride |
| Density | 0.91 g/mL at 25 °C, 0.9 g/cm³ at 20 °C | 0.93 g/cm³ | Approximately 0.91 g/mL |
| Refractive Index | n20/D 1.463 | 1.47-1.49 | Approximately 1.46 |
Synthesis of Trans-Vaccenoyl Chloride
Trans-vaccenoyl chloride can be synthesized from trans-vaccenic acid using standard methods for converting carboxylic acids to acyl chlorides. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃).
Experimental Protocol: Synthesis using Thionyl Chloride
This protocol is adapted from established procedures for the synthesis of long-chain unsaturated fatty acid chlorides, such as oleoyl chloride.
Materials:
-
Trans-vaccenic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) (optional, as a solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap containing an alkaline solution
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus for vacuum distillation
Procedure:
-
In a clean, dry, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place trans-vaccenic acid (1 equivalent).
-
Slowly add an excess of thionyl chloride (e.g., 1.5 equivalents) to the flask with gentle stirring at room temperature. The reaction can also be carried out in an anhydrous solvent like toluene.
-
The reaction mixture is then gently heated to reflux (typically around 35-40°C in a water bath) for several hours (e.g., 2-5 hours) until the evolution of hydrogen chloride and sulfur dioxide gases ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added to the mixture and subsequently removed by distillation. This step can be repeated a few times.
-
The resulting crude trans-vaccenoyl chloride can be used directly for subsequent reactions or purified by vacuum distillation.
Reactivity and Applications
Acyl chlorides are highly reactive compounds that serve as versatile intermediates in organic synthesis. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the chloride ion is an excellent leaving group.
Common Reactions:
-
Esterification: Reacts with alcohols to form esters.
-
Amidation: Reacts with amines to form amides.
-
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.
These reactions make trans-vaccenoyl chloride a valuable precursor for the synthesis of a variety of lipid derivatives, which can be used as probes in cell biology, as components of drug delivery systems, or as novel therapeutic agents themselves.
Biological Significance of the Parent Compound: Trans-Vaccenic Acid
The biological activities of trans-vaccenic acid are of considerable interest to researchers in drug development. It is the most abundant trans fatty acid in human milk and is obtained through the diet from ruminant fats.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of trans-vaccenic acid.
| Cell Line | Effect | Concentration Range | Reference |
| Human Nasopharyngeal Carcinoma (5-8F and CNE-2 cells) | Inhibition of cell proliferation and induction of apoptosis. | Dose-dependent manner | [1] |
Trans-vaccenic acid has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.
Immune System Modulation
Trans-vaccenic acid has also been identified as a potent modulator of the immune system, particularly T-cell responses, which is a critical area of research in immuno-oncology.
Signaling Pathways Modulated by Trans-Vaccenic Acid
Akt/Bad Signaling Pathway in Apoptosis
Trans-vaccenic acid has been shown to induce apoptosis in human nasopharyngeal carcinoma cells by inhibiting the Akt signaling pathway.[1] This leads to the dephosphorylation of Bad (Bcl-2-associated death promoter), allowing it to promote cell death.
Caption: TVA-mediated inhibition of Akt and induction of apoptosis.
GPR43/CREB Signaling Pathway in T-Cell Activation
Dietary trans-vaccenic acid has been found to enhance anti-tumor immunity by reprogramming CD8+ T cells. It acts as an antagonist of the G protein-coupled receptor 43 (GPR43), leading to the activation of the cAMP-PKA-CREB signaling axis.
Caption: TVA enhances T-cell activation via the GPR43/CREB pathway.
Conclusion
Trans-vaccenoyl chloride is a reactive chemical intermediate with significant potential for the synthesis of novel bioactive lipids. While its direct biological effects are yet to be extensively studied, the pronounced anti-cancer and immunomodulatory activities of its parent compound, trans-vaccenic acid, make it a compelling molecule for researchers in drug discovery and development. The methodologies for its synthesis are well-established for similar fatty acid chlorides, and its reactivity allows for a wide range of chemical modifications. Further investigation into the applications of trans-vaccenoyl chloride and its derivatives is warranted to fully explore their therapeutic potential.
References
An In-depth Technical Guide to Vaccenic Acid Chloride: Molecular Properties and Synthesis
This technical guide provides essential information regarding the molecular characteristics of vaccenic acid and its derivative, vaccenic acid chloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental chemical properties and illustrates the synthetic conversion pathway.
Core Molecular Data
The following table summarizes the key molecular data for both vaccenic acid and this compound, providing a clear comparison of their chemical formulas and molecular weights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Vaccenic Acid | C₁₈H₃₄O₂[1][2][3][4][5] | 282.47[1][5] |
| This compound | C₁₈H₃₃ClO[6][7][8] | 300.91[6][8] |
Experimental Protocols
Synthesis of this compound from Vaccenic Acid
The conversion of vaccenic acid to this compound is a standard laboratory procedure for the synthesis of acyl chlorides from carboxylic acids. A common and effective method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂).
Materials:
-
Vaccenic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Rotary evaporator
-
Schlenk line or similar inert atmosphere setup
-
Glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vaccenic acid in an anhydrous solvent.
-
Reaction: Cool the solution in an ice bath. Slowly add thionyl chloride (typically 1.2 to 1.5 molar equivalents) to the solution via a dropping funnel.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by distillation under high vacuum.
Visualizing the Synthesis Pathway
The following diagram illustrates the chemical transformation of vaccenic acid into this compound through the reaction with thionyl chloride.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Vaccenic Acid | C18H34O2 | CID 5281127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound - MetaboFood [metabofood.org]
- 4. cis-Vaccenic acid | C18H34O2 | CID 5282761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C18H33ClO | CID 6047301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 95548-26-8,CIS-VACCENOYL CHLORIDE | lookchem [lookchem.com]
Navigating the Safety Profile of Vaccenic Acid Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data for vaccenic acid chloride, a reactive chemical intermediate utilized in pharmaceutical and agrochemical synthesis. Due to the limited availability of a complete, standardized Safety Data Sheet (SDS), this document synthesizes information from various sources and supplements it with data from structurally analogous compounds to offer a thorough understanding of its hazard profile. This guide distinguishes between the cis and trans isomers where information is available and provides general safety protocols for the handling of long-chain acyl chlorides.
Chemical Identification and Physical Properties
This compound exists as two geometric isomers: cis-vaccenoyl chloride and trans-vaccenic acid chloride. The available physical and chemical data are summarized in Table 1. It is important to note that information is more readily available for the cis isomer.
Table 1: Physical and Chemical Properties of this compound Isomers
| Property | cis-Vaccenoyl Chloride | trans-Vaccenic Acid Chloride |
| CAS Number | 95548-26-8 | 117485-96-8 |
| Molecular Formula | C₁₈H₃₃ClO | C₁₈H₃₃ClO |
| Molecular Weight | 300.91 g/mol | 300.91 g/mol |
| Appearance | Colorless liquid | No data available |
| Boiling Point | 170 °C @ 2 mm Hg | No data available |
| Density | 0.912 g/mL at 25 °C | No data available |
| Flash Point | 113 °C | No data available |
| Solubility | No data available; expected to react with water. | No data available; expected to react with water. |
| Storage Temperature | -20°C | No data available |
Hazard Identification and Classification
While a complete GHS classification is not consistently reported, available information for cis-vaccenoyl chloride indicates that it is a corrosive compound. The primary hazards are associated with its reactivity, particularly with water and nucleophiles.
Table 2: Hazard Information for cis-Vaccenoyl Chloride
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage. |
| Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage. |
Due to the acyl chloride functional group, it is highly probable that both isomers will react violently with water, releasing hydrochloric acid (HCl) and vaccenic acid. The generated HCl is a primary contributor to the corrosive effects.
Toxicity Data
Specific quantitative toxicological data, such as LD50 and LC50 values for this compound, are not available in the public domain. In the absence of this data, it is prudent to treat this compound as highly toxic upon ingestion, inhalation, and dermal contact due to its corrosive nature.
Experimental Protocols and Safe Handling
Given the hazards of this compound, stringent adherence to safety protocols is mandatory. The following procedures are based on best practices for handling reactive and corrosive acyl chlorides.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent any contact with the skin, eyes, or respiratory tract.
Caption: Recommended Personal Protective Equipment for Handling this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralize (with caution): Slowly and carefully neutralize the absorbed spill with a weak base, such as sodium bicarbonate. Be prepared for a reaction.
-
Collect and Dispose: Collect the neutralized material in a sealed, labeled container for hazardous waste disposal.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
Signaling Pathways and Mechanism of Toxicity
The primary mechanism of toxicity for this compound is its rapid hydrolysis upon contact with biological tissues. This reaction produces hydrochloric acid and vaccenic acid.
Caption: Hydrolysis of this compound Leading to Tissue Damage.
The released hydrochloric acid is a strong corrosive agent that can cause severe chemical burns to the skin, eyes, and respiratory and gastrointestinal tracts. The localized drop in pH disrupts cellular membranes and proteins, leading to cell death and tissue necrosis.
Storage and Disposal
Proper storage and disposal are critical to ensure safety and regulatory compliance.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.
-
Keep containers tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
-
Store in a designated corrosives cabinet.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
Logical Workflow for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following diagram illustrates a logical workflow for safe chemical handling.
Caption: Logical Workflow for the Safe Handling of this compound.
Solubility and Handling of Vaccenic Acid Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics and handling protocols for vaccenic acid chloride in organic solvents. This compound, the acyl chloride derivative of vaccenic acid, is a reactive chemical intermediate valuable in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility is intrinsically linked to its solubility and reactivity, which necessitates careful consideration of solvent choice and experimental conditions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C18H33ClO | [1][3] |
| Molecular Weight | 300.91 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/waxy solid | [1][2] |
| Boiling Point | 170 °C at 2 mm Hg | [1] |
| Density | 0.912 g/mL at 25 °C | [1] |
Solubility Profile of this compound
The solubility of this compound is dictated by its largely non-polar 18-carbon chain and its highly reactive acyl chloride functional group.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Remarks |
| Non-Polar Aprotic | Hexane, Benzene, Toluene | Soluble | The long hydrocarbon chain imparts significant non-polar character, leading to good solubility in non-polar organic solvents.[2] |
| "Borderline" Polar Aprotic | Dichloromethane (B109758) (DCM), Diethyl ether, Tetrahydrofuran (THF), Ethyl acetate | Soluble | These solvents are capable of dissolving both polar and non-polar compounds and are common choices for reactions involving acyl chlorides.[4][5] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Soluble, but may react over time | While likely soluble, the polarity of these solvents and potential impurities (e.g., water) can promote the degradation of the highly reactive acyl chloride. DMF can act as a catalyst in reactions involving acyl chlorides.[6] |
| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol), Carboxylic acids | Reacts | This compound will react vigorously with protic solvents. The hydroxyl group in these solvents will attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding carboxylic acid or ester and hydrogen chloride gas.[5][7] This reaction is typically exothermic and can be violent.[8][7] |
Experimental Protocols
Given the reactive nature of this compound, specific protocols for its handling and dissolution are critical for successful and safe experimentation.
General Protocol for Dissolving this compound
This protocol outlines the standard procedure for dissolving this compound in a non-polar or "borderline" polar aprotic solvent for use in a subsequent reaction.
-
Drying of Glassware and Solvents :
-
All glassware must be rigorously dried before use, typically by oven-drying at >100 °C for several hours and then cooling under an inert atmosphere (e.g., nitrogen or argon).
-
The chosen organic solvent must be anhydrous. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium) and distilled under an inert atmosphere.
-
-
Inert Atmosphere Setup :
-
Assemble the reaction apparatus (e.g., a three-necked flask with a stirrer, dropping funnel, and nitrogen/argon inlet) while it is still warm and immediately place it under a positive pressure of an inert gas.
-
-
Dissolution :
-
Add the desired volume of the anhydrous organic solvent to the reaction flask via a cannula or a dry syringe.
-
Carefully add the this compound to the solvent using a dry syringe. The addition should be done slowly, especially if there is any concern about residual moisture in the solvent or on the glassware.
-
Stir the mixture until the this compound is fully dissolved.
-
Protocol for the Synthesis of this compound from Vaccenic Acid
This compound is typically synthesized from vaccenic acid. The following is a general procedure illustrating this conversion using thionyl chloride.
-
Reaction Setup :
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (to neutralize HCl and SO2 byproducts), and a dropping funnel, add vaccenic acid.
-
The entire system should be under a dry, inert atmosphere.
-
-
Addition of Thionyl Chloride :
-
Add an excess of thionyl chloride (SOCl2), typically 2-5 equivalents, to the vaccenic acid. A small amount of a catalyst, such as dimethylformamide (DMF), can be added to accelerate the reaction.[6]
-
The reaction is often performed in an inert solvent like dichloromethane or neat.
-
-
Reaction :
-
The mixture is typically stirred at room temperature or gently heated to reflux until the evolution of gas (HCl and SO2) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material.
-
-
Work-up :
-
Excess thionyl chloride is removed by distillation, often under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
-
Mandatory Visualizations
General Nucleophilic Acyl Substitution of this compound
References
- 1. Cas 95548-26-8,CIS-VACCENOYL CHLORIDE | lookchem [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C18H33ClO | CID 6047301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]
stability and storage conditions for vaccenic acid chloride
An In-depth Technical Guide to the Stability and Storage of Vaccenic Acid Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the acyl chloride derivative of vaccenic acid ((11E)-11-Octadecenoic acid), is a reactive chemical intermediate used in the synthesis of various lipid derivatives and active pharmaceutical ingredients. As a long-chain, unsaturated fatty acid chloride, its stability is governed by the high reactivity of the acyl chloride functional group and the susceptibility of the carbon-carbon double bond to oxidation. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines recommended conditions for its storage and handling to ensure its purity and reactivity for research and development applications.
Core Chemical Stability
The primary determinant of this compound's stability is the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic attack, particularly by water. Furthermore, as an unsaturated compound, it is also prone to oxidation at the double bond.
Hydrolysis
The most significant degradation pathway for this compound is hydrolysis. Acyl chlorides react readily, often vigorously, with water to form the corresponding carboxylic acid and hydrochloric acid (HCl).[1][2][3] This reaction is a nucleophilic addition-elimination process where water acts as the nucleophile.[1][4]
Due to this high reactivity with moisture, exposure to atmospheric humidity or wet solvents will lead to rapid degradation, compromising sample purity and yielding vaccenic acid and corrosive HCl as byproducts. Therefore, maintaining anhydrous conditions is critical during handling and storage.[3][5]
Thermal Decomposition
Oxidation
The carbon-carbon double bond in the vaccenic acid backbone is susceptible to oxidation. Exposure to air (oxygen), light, and certain metal ions can initiate oxidative processes, leading to the formation of peroxides, aldehydes, ketones, and other degradation products. This can compromise the structural integrity of the molecule.
Recommended Storage and Handling Conditions
Given the reactive nature of this compound, stringent storage and handling protocols are mandatory to preserve its quality. The recommendations below are synthesized from best practices for handling reactive acyl chlorides and unsaturated lipids.[5][9]
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C ± 4°C.[9] | Minimizes thermal degradation and slows the rate of potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[5][9] | Prevents reaction with atmospheric moisture (hydrolysis) and oxygen (oxidation). |
| Container | Use glass containers with Teflon-lined closures.[5][9] | Avoids leaching of impurities from plastic containers and ensures an inert storage environment. |
| Form | Store as a solution in a suitable, dry, aprotic organic solvent. | Unsaturated lipids can be hygroscopic and unstable as powders.[9] A solution facilitates handling under inert conditions. |
| Light Exposure | Protect from light by using amber glass vials or storing in the dark. | Prevents light-induced oxidation and degradation. |
| Contaminants | Avoid contact with water, alcohols, amines, acids, bases, and strong oxidizing agents.[3][5][10] | These substances react readily with the acyl chloride group, leading to rapid degradation. |
Handling Workflow
Proper handling is crucial to prevent degradation upon use. The following workflow outlines the key steps for safely handling this compound.
Degradation Pathway Visualization
The primary chemical threat to the stability of this compound is hydrolysis. This nucleophilic addition-elimination reaction converts the acyl chloride back to its parent carboxylic acid, vaccenic acid, and generates hydrogen chloride.
Methodologies for Stability and Purity Assessment
Quantitative assessment of this compound stability requires analytical methods capable of separating the parent compound from its degradants. Due to its reactivity, derivatization is often employed.
Experimental Protocol: HPLC Analysis via Derivatization
This method can be adapted to determine the purity of this compound by quantifying its primary degradant, vaccenic acid, or by directly analyzing the acyl chloride after derivatization. The following protocol is based on a general method for analyzing residual acyl chlorides.[11]
-
Preparation of Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine (B1229437) in a suitable dry, aprotic solvent (e.g., acetonitrile).
-
Sample Preparation:
-
Accurately weigh a sample of this compound in an inert atmosphere glovebox.
-
Dissolve the sample in a known volume of dry, aprotic solvent to create a stock solution.
-
Dilute an aliquot of the stock solution to a suitable concentration for analysis.
-
-
Derivatization Reaction:
-
Mix the diluted sample solution with the 2-nitrophenylhydrazine reagent solution.
-
Allow the reaction to proceed at room temperature for 30 minutes. The nucleophilic hydrazine (B178648) will react with the acyl chloride to form a stable derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a UV detector.
-
Use a suitable C18 column for separation.
-
The mobile phase could consist of a gradient of acetonitrile (B52724) and water.
-
Monitor the elution of the derivative at a wavelength where it has maximum absorbance (e.g., ~395 nm for the 2-nitrophenylhydrazine derivative).[11]
-
-
Quantification: The amount of this compound can be indirectly quantified by comparing the peak area of its derivative to a calibration curve prepared from a reference standard.
Experimental Protocol: Stability Study by GC-MS
This protocol allows for monitoring the degradation of this compound over time in a specific medium. It is adapted from a stability analysis of benzoyl chloride in a micellar solution.[12]
-
Reaction Setup: In a controlled environment (e.g., inert atmosphere, constant temperature), dissolve a known amount of this compound in the solvent or matrix to be tested.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120 minutes), add a quenching nucleophile (e.g., morpholine (B109124) or another amine that forms a stable, volatile amide) to an aliquot of the reaction mixture. This reaction should be rapid and will consume any remaining this compound.
-
Sample Preparation for GC-MS:
-
Extract the amide product from the aliquot using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract (e.g., over anhydrous sodium sulfate) and concentrate it if necessary.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system.
-
Use a suitable capillary column and temperature program to separate the amide derivative from other components.
-
Monitor the formation of the amide product using mass spectrometry.
-
-
Data Analysis: The decrease in the amount of the formed amide derivative over the time points provides an indirect measure of the stability and degradation rate of this compound under the tested conditions.[12]
Conclusion
This compound is a highly reactive molecule requiring stringent handling and storage conditions to maintain its integrity. Its stability is primarily threatened by hydrolysis, with thermal degradation and oxidation also being significant concerns. By storing the compound at low temperatures (-20°C) under an inert atmosphere in appropriate containers, and by following meticulous handling protocols, researchers can ensure the material's purity and reactivity. The analytical methods outlined provide a framework for developing in-house quality control and stability-indicating assays for this valuable synthetic intermediate.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. download.basf.com [download.basf.com]
- 6. Thermal decomposition of fats & oil | PPTX [slideshare.net]
- 7. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. avantiresearch.com [avantiresearch.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Vaccenic Acid Derivatives: A Comparative Analysis of Vaccenic Acid and Vaccenic Acid Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats and dairy products, has garnered significant interest in the scientific community for its potential biological activities, including its role in modulating cellular signaling pathways. The synthesis of vaccenic acid derivatives, such as esters and amides, is crucial for structure-activity relationship studies and the development of novel therapeutic agents. This technical guide provides an in-depth comparison of two primary synthetic precursors: vaccenic acid and its more reactive counterpart, vaccenic acid chloride. We will explore the synthesis of these precursors and their subsequent use in esterification and amidation reactions, providing detailed experimental protocols, quantitative data, and visual representations of workflows and relevant signaling pathways.
Physicochemical Properties
A clear understanding of the physicochemical properties of the starting materials is fundamental for planning and executing successful synthetic strategies.
| Property | Vaccenic Acid (trans-11-Octadecenoic Acid) | cis-Vaccenoyl Chloride |
| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₃ClO |
| Molecular Weight | 282.46 g/mol | 300.91 g/mol [1][2] |
| Appearance | White solid | Colorless liquid[1] |
| Melting Point | 44 °C[3] | Not available |
| Boiling Point | Not available | 170 °C @ 2 mmHg[1][2] |
| Density | Not available | 0.912 g/mL at 25 °C[1][2] |
| Solubility | Soluble in DMSO[4] | Soluble in organic solvents |
Synthesis of Vaccenoyl Chloride from Vaccenic Acid
The conversion of a carboxylic acid to an acyl chloride is a key transformation that significantly enhances the reactivity of the carboxyl group, making it an excellent acylating agent.[5]
Reaction Scheme
References
The Natural Occurrence of Vaccenic Acid Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccenic acid, a naturally occurring trans fatty acid found predominantly in ruminant fats, has garnered significant scientific interest due to its distinct biological activities compared to industrially produced trans fats. As a precursor to conjugated linoleic acid (CLA), particularly rumenic acid, vaccenic acid and its isomers play a crucial role in various physiological processes. This technical guide provides a comprehensive overview of the natural occurrence of vaccenic acid isomers, detailed experimental protocols for their analysis, and an exploration of their known signaling pathways.
Natural Occurrence and Biosynthesis of Vaccenic Acid Isomers
Vaccenic acid (18:1 trans-11) is the most abundant trans fatty acid found in dairy products, the meat of ruminant animals such as cattle, sheep, and goats, and is also present in human milk.[1] Its cis-isomer, cis-vaccenic acid (18:1 cis-11), is found in some vegetable oils and bacteria.[2]
The primary source of vaccenic acid in ruminants is the microbial biohydrogenation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and α-linolenic acid, in the rumen.[3] This process involves a series of enzymatic reactions by rumen microorganisms, leading to the formation of various trans-18:1 isomers, with vaccenic acid being the principal product. From the rumen, vaccenic acid is absorbed and can be incorporated into tissues and milk fat. Furthermore, a portion of vaccenic acid is converted to rumenic acid (cis-9, trans-11 CLA) by the enzyme Δ9-desaturase in the mammary gland and other tissues.
Quantitative Data on Vaccenic Acid Isomer Content
The concentration of vaccenic acid and its isomers varies significantly across different natural sources, influenced by factors such as animal diet, breed, and lactation stage. The following tables summarize the quantitative data from various studies.
Table 1: Concentration of trans-Vaccenic Acid in Dairy Products
| Dairy Product | Animal | Concentration Range (% of total fatty acids) | Reference(s) |
| Milk | Cow | 0.4 - 4.0 | [1] |
| Butter | Cow | ~3.0 | [1] |
| Milk | Sheep | trans-18:1 isomers ~4.5 | [3] |
| Milk | Goat | trans-18:1 isomers ~3.0 | [3] |
Table 2: Concentration of trans-Vaccenic Acid in Ruminant Meats
| Meat Product | Animal | Concentration (% of total fatty acids) | Reference(s) |
| Beef Fat/Tallow | Cattle | ~2.0 - 5.0 | [3][4] |
| Subcutaneous Fat | Beef Cattle | Varies with diet | [5] |
| Longissimus Muscle | Beef Cattle | Varies with diet and breed | [5] |
Table 3: Concentration of Vaccenic Acid Isomers in Human Milk
| Isomer | Concentration (mg/mL) | Population/Study | Reference(s) |
| trans-Vaccenic Acid | 0.2736 ± 0.1852 | 53 lactating women (5-6 weeks postpartum) | [6] |
| trans-Vaccenic Acid | Varies with maternal diet | Spanish lactating women | [7] |
Table 4: Concentration of cis-Vaccenic Acid in Vegetable Oils
| Vegetable Oil | Concentration (% of total oil) | Reference(s) | | :--- | :--- | :--- | :--- | | Avocado Oil | 5.5 - 7.5 |[8] | | Avocado Oil | 7.1 |[9] | | Other Vegetable Oils | 0.1 - 0.8 |[9] | | Cold Pressed Oils | 0.4 - 2.12 |[10] |
Experimental Protocols for the Analysis of Vaccenic Acid Isomers
Accurate quantification of vaccenic acid and its isomers is crucial for research and quality control. This section provides detailed methodologies for the key experimental procedures.
Lipid Extraction
A common and effective method for extracting lipids from biological matrices is a modified Folch or Bligh-Dyer method.
Protocol: Lipid Extraction from Food and Biological Samples
-
Homogenization: Homogenize the sample (e.g., 1g of tissue or 5mL of milk) in a suitable solvent system. A common mixture is chloroform:methanol (B129727) (2:1, v/v).
-
Extraction: Add the solvent mixture to the homogenized sample in a ratio of 20:1 (solvent volume:sample weight or volume). For solid samples, thorough mixing or sonication is recommended.
-
Phase Separation: After extraction, add 0.2 volumes of a salt solution (e.g., 0.9% NaCl or 0.88% KCl) to the mixture to facilitate phase separation.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10-15 minutes to achieve clear separation of the aqueous (upper) and organic (lower) phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a Pasteur pipette or syringe.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas or in a vacuum evaporator to remove the solvent.
-
Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.
Protocol: Acid-Catalyzed Methylation of Fatty Acids
-
Reagent Preparation: Prepare a solution of 1-2% sulfuric acid or 5% HCl in anhydrous methanol. Alternatively, a 14% boron trifluoride (BF3) in methanol solution can be used.
-
Reaction: Add the methylation reagent to the dried lipid extract (e.g., 2 mL of reagent per 10-50 mg of lipid).
-
Incubation: Seal the reaction vessel tightly and heat at a controlled temperature (e.g., 60-80°C) for 1-2 hours.
-
Neutralization and Extraction: After cooling, add water and a non-polar solvent such as hexane (B92381) or petroleum ether to the reaction mixture. Vortex thoroughly to extract the FAMEs into the organic phase.
-
Washing: Wash the organic phase with a dilute salt solution to remove any remaining acid catalyst.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent to concentrate the FAMEs.
-
Reconstitution: Reconstitute the FAMEs in a small, known volume of hexane or another suitable solvent for GC analysis.
Gas Chromatography (GC) Analysis
Gas chromatography is the primary technique for separating and quantifying FAMEs. The choice of capillary column is critical for resolving isomers.
Protocol: GC-FID Analysis of FAMEs
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A highly polar capillary column is recommended for the separation of fatty acid isomers. Commonly used columns include those with cyanopropylsiloxane stationary phases (e.g., SP-2560, CP-Sil 88) with lengths of 60-100 meters.[11]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Injector and Detector Temperatures: Typically set at 250°C and 260°C, respectively.
-
Oven Temperature Program: A programmed temperature ramp is essential for good separation. An example program could be:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: Increase to 240°C at a rate of 4°C/minute.
-
Hold at 240°C for 20 minutes.
-
-
Identification and Quantification: FAMEs are identified by comparing their retention times with those of authentic standards. Quantification is performed by integrating the peak areas and comparing them to the areas of internal or external standards.
Silver-Ion Solid-Phase Extraction (Ag+-SPE) for Isomer Fractionation
For detailed analysis of cis and trans isomers, a pre-fractionation step using silver-ion chromatography can be employed to separate fatty acids based on the number, geometry, and position of their double bonds.
Protocol: Ag+-SPE of FAMEs
-
Column Preparation: Use a commercially available Ag+-SPE cartridge or prepare one by loading a silica-based cation exchange cartridge with a silver nitrate (B79036) solution.
-
Column Conditioning: Condition the cartridge with appropriate solvents, typically acetone (B3395972) followed by hexane.
-
Sample Loading: Dissolve the FAME sample in a small volume of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the conditioned cartridge.
-
Elution of Fractions: Elute different fatty acid fractions using a stepwise gradient of solvents with increasing polarity. A typical elution scheme might be:
-
Saturated FAs: Elute with hexane.
-
trans-Monounsaturated FAs: Elute with a mixture of hexane and a slightly more polar solvent like acetone or ethyl acetate (B1210297) (e.g., 98:2 v/v).
-
cis-Monounsaturated FAs: Elute with a higher concentration of the polar solvent (e.g., hexane:acetone 90:10 v/v).
-
Polyunsaturated FAs: Elute with progressively more polar solvent mixtures.
-
-
Analysis of Fractions: Collect each fraction separately, evaporate the solvent, and analyze the FAME composition by GC as described above.
Signaling Pathways Modulated by Vaccenic Acid Isomers
Vaccenic acid and its metabolites have been shown to influence several key signaling pathways involved in metabolism and inflammation.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling
Vaccenic acid has been identified as a ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[12][13] Activation of PPARγ by vaccenic acid can lead to the regulation of target genes involved in these processes.
References
- 1. Trans fat - Wikipedia [en.wikipedia.org]
- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 3. Vaccenic acid | Cyberlipid [cyberlipid.gerli.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. [Trans fatty acids (elaidic and vaccenic) in the human milk] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2023 AOCS Annual Meeting & Expo [aocs.eventscribe.net]
- 9. Fatty acid composition of commercial vegetable oils from the French market analysed using a long highly polar column | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Vaccenic Acid Content in Beef Fat Attenuates High Fat and High Carbohydrate Western Diet Induced Changes in Lipid Metabolism and Gut Microbiota in Pigs [mdpi.com]
The Biological Significance of Vaccenic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccenic acid (VA), a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products, has garnered significant scientific interest for its diverse biological activities. Unlike industrially produced trans fats, which are widely associated with adverse health effects, VA and its primary derivative, cis-9, trans-11 conjugated linoleic acid (c9,t11-CLA), have demonstrated a range of potentially beneficial properties. This technical guide provides an in-depth overview of the biological significance of vaccenic acid derivatives, focusing on their roles in cancer, metabolic syndrome, and inflammation. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in this promising area.
I. Anti-Cancer Effects of Vaccenic Acid
Vaccenic acid has been shown to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are mediated, in part, through the modulation of key signaling pathways involved in cell survival and death.
Quantitative Data on Anti-Cancer Effects
| Cell Line | Compound | Concentration (μM) | Effect | Reference |
| Nasopharyngeal Carcinoma (5-8F) | trans-Vaccenic Acid | 25 | 7.67% increase in total apoptosis | [1] |
| 50 | 12.9% increase in total apoptosis | [1] | ||
| 100 | 35% increase in total apoptosis | [1] | ||
| Nasopharyngeal Carcinoma (CNE-2) | trans-Vaccenic Acid | 25 | 12.9% increase in total apoptosis | [1] |
| 50 | 15.1% increase in total apoptosis | [1] | ||
| 100 | 22.3% increase in total apoptosis | [1] |
Signaling Pathways in Anti-Cancer Activity
One of the key mechanisms underlying the anti-cancer effects of VA involves the inhibition of the Akt/Bad signaling pathway. VA has been shown to decrease the phosphorylation of Akt, which in turn leads to reduced phosphorylation of Bad at Ser-136 and Ser-112.[1] Dephosphorylated Bad can then promote apoptosis.
Experimental Protocol: Cancer Cell Apoptosis Assay
Objective: To determine the effect of vaccenic acid on the apoptosis of cancer cells.
Materials:
-
Cancer cell line (e.g., 5-8F, CNE-2)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
trans-Vaccenic acid (TVA) stock solution (dissolved in DMSO)
-
CCK-8 assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
96-well and 6-well plates
Procedure:
-
Cell Culture: Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (CCK-8):
-
Seed cells into a 96-well plate at a density of 5x10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of TVA (e.g., 0, 25, 50, 100, 200 μM) for 24 hours. An equal concentration of DMSO should be used as a control.
-
Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Seed cells into 6-well plates and treat with TVA as described above.
-
After 24 hours, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is then determined.
-
II. Effects on Metabolic Syndrome
Vaccenic acid has demonstrated beneficial effects in animal models of metabolic syndrome, including improvements in lipid profiles and insulin (B600854) sensitivity.
Quantitative Data on Metabolic Effects
| Animal Model | Diet Supplement | Duration | Key Findings | Reference |
| JCR:LA-cp rats (obese) | 1.5% (wt:wt) VA | 3 weeks | 40% decrease in fasting triglyceride concentrations | |
| LDLr-/- mice | Vaccenic acid-rich butter | 14 weeks | Reduced atherosclerosis compared to cholesterol-fed control | |
| Pigs (Low Birth Weight) | High-fat, high-carbohydrate diet with high VA beef fat | 7 weeks | +28% increase in plasma HDL cholesterol; Reduced postprandial plasma triglycerides |
Signaling Pathways in Metabolic Regulation
1. Peroxisome Proliferator-Activated Receptors (PPARs): Vaccenic acid acts as a partial agonist for both PPARα and PPARγ.[2] Activation of these nuclear receptors plays a crucial role in regulating lipid and glucose metabolism. PPARα is primarily involved in fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and insulin sensitivity.
2. G protein-coupled receptor 40 (GPR40): Vaccenic acid can activate GPR40, a receptor highly expressed in pancreatic β-cells.[3] This activation leads to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion.
References
- 1. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The intestinal bioavailability of vaccenic acid and activation of peroxisome proliferator-activated receptor-α and -γ in a rodent model of dyslipidemia and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-11 vaccenic acid improves insulin secretion in models of type 2 diabetes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of Vaccenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for vaccenoyl chloride (cis-11-octadecenoyl chloride), a reactive lipid intermediate derived from vaccenic acid. Due to the limited availability of published experimental spectra for vaccenoyl chloride, this document presents predicted data based on the analysis of its chemical structure and comparison with related molecules. It also includes a detailed experimental protocol for its synthesis, which is crucial for researchers who need to prepare this compound in the laboratory.
Chemical Structure and Properties
Vaccenoyl chloride is an acyl chloride derived from vaccenic acid, an omega-7 fatty acid. The presence of the reactive acyl chloride group makes it a valuable intermediate in the synthesis of various lipid derivatives and other bioactive molecules.
Table 1: Physical and Chemical Properties of cis-Vaccenoyl Chloride
| Property | Value | Reference |
| CAS Number | 95548-26-8 | [1][2] |
| Molecular Formula | C18H33ClO | [1][2] |
| Molecular Weight | 300.91 g/mol | [1][2] |
| Appearance | Colorless liquid with a pungent odor | [1] |
| Density | 0.912 g/mL at 25 °C | [1][2] |
| Boiling Point | 170 °C at 2 mm Hg | [1][2] |
| Storage Temperature | -20°C | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for vaccenoyl chloride. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of vaccenoyl chloride is expected to show characteristic signals for the different protons in its long aliphatic chain, the vinyl protons of the double bond, and the protons alpha to the carbonyl group.
Table 2: Predicted ¹H NMR Chemical Shifts for Vaccenoyl Chloride (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.4 | m | 2H | -CH=CH- (Vinyl protons) |
| ~2.88 | t | 2H | -CH₂-COCl (α-protons) |
| ~2.0 | m | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |
| ~1.6 | m | 2H | -CH₂-CH₂-COCl (β-protons) |
| ~1.3 | m | ~20H | -(CH₂)n- (Methylene protons) |
| ~0.88 | t | 3H | -CH₃ (Terminal methyl protons) |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for Vaccenoyl Chloride (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~173 | -COCl (Carbonyl carbon) |
| ~130 | -CH=CH- (Olefinic carbons) |
| ~47 | -CH₂-COCl (α-carbon) |
| ~34 | -CH₂-CH₂-COCl (β-carbon) |
| ~22-32 | -(CH₂)n- (Methylene carbons) |
| ~14 | -CH₃ (Terminal methyl carbon) |
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show a strong absorption band for the acyl chloride carbonyl group.
Table 4: Predicted IR Absorption Frequencies for Vaccenoyl Chloride
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3005 | Medium | =C-H stretch (vinyl) |
| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |
| ~1800 | Very Strong | C=O stretch (acyl chloride) |
| ~1655 | Weak | C=C stretch (alkene) |
| ~720 | Medium | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted m/z Peaks in the Mass Spectrum of Vaccenoyl Chloride
| m/z | Interpretation |
| 300/302 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |
| 265 | [M-Cl]⁺ |
| Various | Fragmentation of the aliphatic chain |
Experimental Protocol: Synthesis of Vaccenoyl Chloride
This section details a standard laboratory procedure for the synthesis of vaccenoyl chloride from vaccenic acid using thionyl chloride. This method is widely applicable for the preparation of fatty acid chlorides.[3][4][5]
Materials and Equipment
-
Vaccenic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add vaccenic acid.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the vaccenic acid at room temperature with gentle stirring.
-
Reaction: Heat the reaction mixture to reflux (around 40-60 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, an anhydrous solvent like toluene (B28343) can be added and subsequently removed by distillation.[3]
-
Purification: The resulting crude vaccenoyl chloride can be purified by vacuum distillation to obtain a pure product.
Safety Precautions
-
The reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).
-
Thionyl chloride is corrosive and reacts violently with water; handle with appropriate personal protective equipment.
-
All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthesis workflow and a potential signaling pathway involving fatty acyl-CoAs, which are structurally related to acyl chlorides and central to lipid metabolism.
Caption: Synthesis workflow of vaccenoyl chloride from vaccenic acid.
Caption: Simplified metabolic pathways of fatty acyl-CoAs.
References
The Discovery and Enduring Scientific Interest in Vaccenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccenic acid, a naturally occurring trans fatty acid found predominantly in the fat of ruminant animals and their dairy products, has a rich and evolving history of scientific discovery. First identified in the late 1920s, its unique chemical structure and biological activities have garnered continued interest from the scientific community. Initially viewed as just one of many fatty acids, contemporary research has unveiled its intricate roles in cellular signaling and potential implications for human health, distinguishing it from industrially produced trans fats. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to vaccenic acid, tailored for a scientific audience.
Discovery and Historical Context
Vaccenic acid was first isolated and identified in 1928 from animal fats and butter.[1][2] Its name is derived from the Latin word vacca, meaning cow, a nod to its prevalence in bovine milk fat.[2] The discovery is attributed to the Dutch chemist S. H. Bertram, whose work was published in the German journal Biochemische Zeitschrift.
At the time of its discovery, the field of fatty acid analysis was in its early stages. The primary methods for characterizing fats and oils relied on determining their physical and chemical constants, such as melting point, saponification value, and iodine value, the last of which provided a measure of the degree of unsaturation.[3][4][5][6] The presence of a trans double bond in vaccenic acid posed a significant analytical challenge, as techniques to differentiate between cis and trans isomers were not yet well-developed. Early methods for determining unsaturation, such as halogen addition (iodine or bromine), could quantify the number of double bonds but could not elucidate their configuration.[3][6]
The elucidation of the precise structure of vaccenic acid as (11E)-11-octadecenoic acid and the development of more sophisticated analytical techniques, such as infrared spectroscopy and gas-liquid chromatography in the mid-20th century, were pivotal in advancing the understanding of this unique fatty acid.[7]
Physicochemical Properties and Occurrence
Vaccenic acid (18:1 trans-11) is an omega-7 fatty acid with the following key properties:
| Property | Value |
| IUPAC Name | (11E)-Octadec-11-enoic acid |
| Chemical Formula | C₁₈H₃₄O₂ |
| Molar Mass | 282.461 g/mol |
| Melting Point | 44 °C (111 °F) |
| Boiling Point | 172 °C (342 °F) |
Data sourced from various chemical databases.
Vaccenic acid is the most abundant trans fatty acid in ruminant-derived products. Its concentration can vary depending on the animal's diet, breed, and the season.[8]
| Food Source | Vaccenic Acid Concentration (% of total fatty acids) | References |
| Butter (Summer/Autumn) | 1.9 - 3.8 | [8] |
| Butter (Winter/Spring) | 0.8 - 1.3 | [8] |
| Butter (Brazil, France, Argentina) | 2.18 - 3.8 ( g/100g of fat) | [4] |
| Butter (High Pasture, Spring) | ~74% higher than low pasture | [5] |
| Butter (High Pasture, Fall) | ~48% higher than low pasture | [5] |
| Beef (Grass-fed) | Higher than grain-fed | [3] |
| Lamb | Higher than beef | [9] |
| Human Milk | Variable, influenced by maternal diet | [2][6] |
Experimental Protocols
Historical Method of Isolation (Hypothesized)
-
Saponification: The butterfat would be saponified (hydrolyzed) using an alkali, such as potassium hydroxide (B78521) in ethanol (B145695), to liberate the fatty acids from their glycerol (B35011) backbone.
-
Separation of Fatty Acids: The resulting soap solution would be acidified to precipitate the free fatty acids.
-
Lead-Salt Precipitation: The mixture of fatty acids would then be subjected to lead-salt precipitation. This technique, common at the time, involved dissolving the fatty acids in ethanol and treating them with lead acetate (B1210297). The lead salts of saturated fatty acids are less soluble in cold ethanol than those of unsaturated fatty acids, allowing for a degree of separation.
-
Fractional Crystallization: The fraction containing the unsaturated fatty acid salts would be further purified by repeated fractional crystallization at low temperatures from various solvents. This painstaking process would have been essential to isolate a relatively pure sample of the novel fatty acid.
-
Characterization: The isolated fatty acid would be characterized by its melting point, and its degree of unsaturation would be determined by measuring its iodine value. Elemental analysis would have been used to determine its empirical formula.
Modern Analytical Protocol for Quantification of Vaccenic Acid
The current gold-standard for the analysis of vaccenic acid in food matrices involves fat extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography with a flame ionization detector (GC-FID). For complex mixtures where cis and trans isomers co-elute, a pre-fractionation step using silver-ion chromatography is often employed.
3.2.1. Fat Extraction and Methylation to FAMEs
-
Sample Preparation: Homogenize the food sample (e.g., butter, meat).
-
Fat Extraction: Extract the total lipids using a suitable solvent system, such as a modified Bligh-Dyer method with chloroform (B151607) and methanol.
-
Methylation: Convert the extracted triglycerides to FAMEs. A common method is transmethylation with a solution of methanolic potassium hydroxide followed by neutralization. An alternative is the use of boron trifluoride (BF₃) in methanol.
-
FAMEs Extraction: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane (B92381).
-
Purification: Wash the hexane layer containing the FAMEs with water to remove any residual reagents and dry over anhydrous sodium sulfate.
3.2.2. Silver-Ion Solid Phase Extraction (Ag-Ion SPE) for Cis/Trans Isomer Separation
-
Column Conditioning: Condition a silver-ion SPE cartridge by washing with acetone (B3395972) followed by hexane.
-
Sample Loading: Dissolve the FAMEs mixture in a small volume of a non-polar solvent (e.g., dichloromethane) and load it onto the conditioned cartridge.
-
Elution of Saturated FAMEs: Elute the saturated FAMEs with a non-polar solvent like dichloromethane.
-
Elution of Trans-Monoene FAMEs: Elute the trans-mono-unsaturated FAMEs (including vaccenic acid) with a solvent mixture of increasing polarity, such as dichloromethane/ethyl acetate (90:10, v/v).[1][10]
-
Elution of Cis-Monoene FAMEs: Elute the cis-mono-unsaturated FAMEs with a solvent mixture of higher polarity, for example, dichloromethane/ethyl acetate (65:35, v/v).[1]
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen.
3.2.3. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
-
Instrument Setup:
-
Column: A highly polar capillary column, such as a 100 m SP-2560 or CP-Sil 88, is essential for the separation of fatty acid isomers.
-
Injector Temperature: Typically set to 250°C.
-
Detector Temperature: Typically set to 260°C.
-
Carrier Gas: Hydrogen or helium with a constant flow rate.
-
Oven Temperature Program: An optimized temperature program is crucial. A typical program might start at a lower temperature (e.g., 150°C), hold for a period, and then ramp up to a higher temperature (e.g., 220°C) to elute all FAMEs.
-
-
Injection: Re-dissolve the FAMEs (either the total mixture or the separated fractions from Ag-Ion SPE) in hexane and inject a small volume (e.g., 1 µL) into the GC.
-
Data Analysis: Identify the vaccenic acid methyl ester peak based on its retention time compared to a certified reference standard. Quantify the peak area relative to the total area of all fatty acid peaks to determine its percentage in the sample.
Signaling Pathways and Biological Activities
Recent research has begun to unravel the complex biological roles of vaccenic acid, demonstrating that it is not merely a precursor to rumenic acid (a conjugated linoleic acid) but possesses its own distinct bioactivities.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
Vaccenic acid has been shown to act as a partial agonist for both PPARα and PPARγ.[1][11] PPARs are nuclear receptors that play critical roles in the regulation of lipid metabolism and inflammation.
Modulation of G-Protein Coupled Receptor 40 (GPR40)
Studies have indicated that vaccenic acid can increase the mRNA expression of GPR40, a receptor for free fatty acids that is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin (B600854) secretion.[12]
References
- 1. The intestinal bioavailability of vaccenic acid and activation of peroxisome proliferator-activated receptor-α and -γ in a rodent model of dyslipidemia and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods of Determining the Unsaturation of Oils - Edward Clarence Price - Google 圖書 [books.google.com.tw]
- 4. azom.com [azom.com]
- 5. news-medical.net [news-medical.net]
- 6. bdih-download.endress.com [bdih-download.endress.com]
- 7. Breaking barriers: Novel fatty acid solution preparation improves cellular lipid research [einpresswire.com]
- 8. 20 Years of Fatty Acid Analysis by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Trans-11 vaccenic acid improves insulin secretion in models of type 2 diabetes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Vaccenic Acid Chloride: Suppliers, Purity, and Handling for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of vaccenic acid chloride, a reactive lipid intermediate. This document outlines commercially available suppliers, typical purity grades, and essential protocols for its synthesis and safe handling. The information is intended to facilitate its use in experimental settings, particularly in the study of lipid signaling pathways and the development of novel therapeutics.
Introduction to this compound
Vaccenic acid, a naturally occurring trans fatty acid found in the fat of ruminants, is a subject of growing interest in biomedical research. Its conversion to the acid chloride form transforms it into a versatile chemical intermediate. This compound can be utilized for the synthesis of various lipid derivatives, such as amides and esters, enabling the creation of probes for studying cellular signaling and for the development of bioactive molecules. Given its reactivity, proper sourcing, handling, and characterization are paramount for reliable experimental outcomes.
Commercial Suppliers and Purity Grades
The commercial availability of this compound is limited, reflecting its specialized use in research. The primary supplier identified is MedChemExpress. Researchers may also source this compound through custom synthesis services offered by various chemical manufacturers.
Table 1: Commercial Supplier of this compound
| Supplier | Product Name | Catalog Number | Purity | Notes |
| MedChemExpress | This compound (11(E)-Octadecenoyl chloride) | HY-W749569 | Not specified. Purity information is available upon request from the supplier by referencing the Certificate of Analysis (CoA).[1][2][3] | For research use only.[4] |
Table 2: Custom Synthesis Services for Fatty Acid Chlorides
| Company | Service | Specialization |
| VanDeMark Chemical | Custom Fatty Acid Chloride Solutions | Expertise in the synthesis of a wide range of fatty acid chlorides using various chlorination catalyst systems to meet specific customer requirements.[5] |
The purity of the precursor, vaccenic acid, is a critical determinant of the final product's quality. High-purity trans-vaccenic acid is commercially available from multiple suppliers.
Table 3: Selected Suppliers of High-Purity Trans-Vaccenic Acid
| Supplier | Purity Grade | Analytical Method |
| Cayman Chemical | ≥98% | - |
| Sigma-Aldrich | ≥99% | Capillary GC |
Experimental Protocols: Synthesis and Purification
The synthesis of this compound from vaccenic acid is typically achieved by reacting the carboxylic acid with a chlorinating agent. The following are generalized protocols based on common laboratory procedures for the synthesis of fatty acid chlorides.[6][7]
Synthesis of this compound using Thionyl Chloride
This method is common for converting carboxylic acids to their corresponding acid chlorides.
Materials:
-
trans-Vaccenic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene (B28343), dichloromethane)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum source for solvent removal
Procedure:
-
In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-vaccenic acid in an anhydrous solvent.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the solution while stirring. The reaction is often performed at room temperature or with gentle heating (35-40°C).[7]
-
Once the addition is complete, heat the reaction mixture to reflux for 1-3 hours to ensure the reaction goes to completion. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[7] To ensure complete removal of thionyl chloride, co-evaporation with an anhydrous solvent like toluene can be performed.[7]
-
The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.
Synthesis of this compound using Oxalyl Chloride
Oxalyl chloride is another effective reagent for this transformation and the reaction can often be carried out under milder conditions.
Materials:
-
trans-Vaccenic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Vacuum source for solvent removal
Procedure:
-
Dissolve trans-vaccenic acid in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) to the stirred solution at room temperature. Gas evolution (CO and CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess reagent by rotary evaporation to yield the crude this compound.[8]
Purification of this compound
For applications requiring high purity, the crude this compound should be purified.
Method: Vacuum Distillation
-
Set up a distillation apparatus suitable for vacuum distillation.
-
Carefully transfer the crude this compound to the distillation flask.
-
Gradually apply vacuum and gently heat the flask to distill the product. The boiling point will be dependent on the pressure. For similar long-chain fatty acid chlorides, distillation is often performed at very low pressures.
-
Collect the purified this compound as a colorless to pale yellow liquid.
Stability, Storage, and Handling
Fatty acid chlorides, particularly those with unsaturation, are reactive compounds that require careful handling and storage.
-
Stability: this compound is susceptible to hydrolysis and oxidation. The double bond in the vaccenic acid backbone can be prone to oxidation, especially with prolonged exposure to air.[9][10]
-
Storage: Store this compound in a tightly sealed glass container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation.
-
Handling: Due to its reactivity with water, all handling should be performed in a dry environment using anhydrous solvents and equipment. This compound is corrosive and will release hydrochloric acid upon contact with moisture. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Visualizing Experimental and Conceptual Frameworks
To aid in the conceptualization of sourcing and utilizing this compound, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where such a compound might be employed.
Caption: Workflow from sourcing to experimental use of this compound.
Caption: A conceptual signaling pathway illustrating the use of a vaccenic acid derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]
- 5. Oxalyl Chloride [commonorganicchemistry.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Yield of Vaccenic Acid Chloride Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical synthesis of vaccenic acid chloride, a critical reactive intermediate in various synthetic applications. The document outlines the fundamental principles of acid chloride formation from vaccenic acid, details generalized experimental protocols, and presents the theoretical yield calculations in a structured format.
Introduction
Vaccenic acid ((11E)-Octadec-11-enoic acid) is a naturally occurring trans fatty acid.[1] Its conversion to this compound is a key step in the synthesis of various derivatives, including esters and amides, which are of interest in pharmaceutical and nutraceutical research. The synthesis of acid chlorides from carboxylic acids is a fundamental transformation in organic chemistry, typically achieved by reacting the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3][4]
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants.[5] It is calculated based on the stoichiometry of the balanced chemical equation. The reactant that is completely consumed in a reaction is known as the limiting reactant, and it determines the amount of product formed.[5][6]
The general reaction for the synthesis of this compound is:
C₁₈H₃₄O₂ (Vaccenic Acid) + Chlorinating Agent → C₁₈H₃₃ClO (this compound) + Byproducts
Table 1: Molar Masses of Reactants and Products
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Vaccenic Acid | C₁₈H₃₄O₂ | 282.47 |
| Thionyl Chloride | SOCl₂ | 118.97 |
| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 |
| This compound | C₁₈H₃₃ClO | 300.91 |
Table 2: Stoichiometric Ratios for Synthesis
| Reaction | Vaccenic Acid : Chlorinating Agent | Vaccenic Acid : this compound |
| With Thionyl Chloride | 1 : 1 | 1 : 1 |
| With Oxalyl Chloride | 1 : 1 | 1 : 1 |
To calculate the theoretical yield, one would identify the limiting reactant and use the mole ratio to determine the moles of this compound produced. This is then converted to mass using the molar mass of this compound.[6]
Experimental Protocols
3.1. Synthesis using Thionyl Chloride
This method is widely used for the preparation of acyl chlorides.[2][4] The byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed from the reaction mixture.[2]
Protocol:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The apparatus is dried in an oven and assembled hot under a nitrogen atmosphere to exclude moisture.
-
Reactant Charging: Vaccenic acid is added to the flask. An excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) is then added.[7] The reaction can be run neat or in an inert solvent like toluene (B28343).
-
Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred for 1-3 hours.[7] The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation.
3.2. Synthesis using Oxalyl Chloride
Oxalyl chloride is another effective reagent for this conversion and often reacts under milder conditions than thionyl chloride.[3][8] The byproducts are also gaseous (CO, CO₂, and HCl).[9]
Protocol:
-
Reaction Setup: A similar setup to the thionyl chloride method is used, ensuring all glassware is dry and the reaction is under an inert atmosphere.
-
Reactant Charging: Vaccenic acid is dissolved in a dry, inert solvent such as dichloromethane (B109758) (DCM) or toluene in the reaction flask. A catalytic amount of N,N-dimethylformamide (DMF) is often added.
-
Reagent Addition: Oxalyl chloride (typically 1.2 to 1.5 molar equivalents) is added dropwise to the solution at 0 °C.[8]
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Workup and Purification: The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Chemical Transformation Pathway
Caption: The chemical pathway from vaccenic acid to this compound.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved with high theoretical efficiency using standard laboratory reagents. The choice between thionyl chloride and oxalyl chloride will depend on the specific requirements of the subsequent synthetic steps, such as the desired purity and the scale of the reaction. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a high yield of the desired product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of vaccenic acid derivatives.
References
- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. How to Calculate the Theoretical Yield of a Chemical Reaction | Chemistry | Study.com [study.com]
- 6. omnicalculator.com [omnicalculator.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Oxalyl Chloride [commonorganicchemistry.com]
- 9. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Fatty Acid Amides Using Vaccenic Acid Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid amides (FAAs) are a diverse class of endogenous lipid signaling molecules involved in a wide range of physiological processes, including neurotransmission, inflammation, and energy metabolism. Their biological activity is determined by the nature of both the fatty acid and the amine moiety. Vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats and dairy products, is of particular interest due to its potential health benefits. The synthesis of various vaccenic acid amides allows for the exploration of their structure-activity relationships and the development of novel therapeutic agents.
This document provides detailed protocols for the synthesis of two representative fatty acid amides, N-vaccenoylethanolamine and N-vaccenoyldopamine, using vaccenic acid chloride as the starting material. These protocols are based on established methods for the synthesis of structurally similar oleoyl (B10858665) amides. Additionally, it outlines the signaling pathways of related N-acylethanolamines and N-acyldopamines, providing a framework for investigating the biological functions of their vaccenic acid-derived counterparts.
Data Presentation
The following tables summarize typical reaction parameters and expected yields for the synthesis of N-acyl amides based on reactions with oleoyl chloride, a positional isomer of vaccenoyl chloride. These values can be used as a benchmark for the synthesis of vaccenic acid amides.
Table 1: Synthesis of N-Vaccenoylethanolamine
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [1] |
| Ethanolamine (B43304) | 1.2 - 1.5 eq | [1] |
| Triethylamine (B128534) | 1.5 - 2.0 eq | [1] |
| Solvent | Dichloromethane (B109758) (DCM) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 4 - 16 hours | [1][2] |
| Purification Method | Filtration, Acid Wash, Base Wash, Recrystallization | [1] |
| Expected Yield | 80 - 95% | [1] |
Table 2: Synthesis of N-Vaccenoyldopamine
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [3] |
| Dopamine (B1211576) Hydrochloride | 1.0 eq | [3] |
| Triethylamine | 2.0 - 2.2 eq | [3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Reaction Temperature | 0°C to Room Temperature | [3] |
| Reaction Time | 4 - 12 hours | [3] |
| Purification Method | Column Chromatography | [4] |
| Expected Yield | 70 - 85% | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Vaccenoylethanolamine
This protocol details the synthesis of N-vaccenoylethanolamine via the Schotten-Baumann reaction between this compound and ethanolamine.[2][5]
Materials:
-
This compound
-
Ethanolamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
n-Hexane or n-pentane for recrystallization
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Amine and Base: In a separate flask, prepare a solution of ethanolamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Reaction: Cool the this compound solution to 0°C using an ice bath. Add the ethanolamine/triethylamine solution dropwise to the stirred this compound solution over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot n-hexane or n-pentane.
-
Allow the solution to cool to room temperature and then place it in a freezer to induce crystallization.
-
Collect the white solid product by filtration, wash with cold n-hexane, and dry under vacuum.
-
Characterization:
The structure and purity of the synthesized N-vaccenoylethanolamine can be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Protocol 2: Synthesis of N-Vaccenoyldopamine
This protocol describes the synthesis of N-vaccenoyldopamine from this compound and dopamine hydrochloride.
Materials:
-
This compound
-
Dopamine hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvent system for column chromatography (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend dopamine hydrochloride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the suspension to 0°C and add triethylamine (2.2 eq) dropwise. Stir the mixture for 30 minutes at 0°C.
-
Addition of Acid Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash it with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure N-vaccenoyldopamine.
Characterization:
The identity and purity of the final product should be confirmed using:
-
¹H NMR and ¹³C NMR Spectroscopy
-
High-Resolution Mass Spectrometry (HRMS)
Signaling Pathways and Biological Activity
While the specific signaling pathways for vaccenic acid amides are still under investigation, the pathways of their oleic acid-derived analogs, N-oleoylethanolamine (OEA) and N-oleoyldopamine (OLDA), are well-characterized and provide valuable insights into the potential biological activities of their vaccenic acid counterparts.
N-Acylethanolamine Signaling
N-oleoylethanolamine (OEA) is known to regulate feeding and energy homeostasis by acting as an agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α).[6][7] OEA does not bind to cannabinoid receptors.[6]
Caption: Signaling pathway of N-oleoylethanolamine (OEA) via PPAR-α activation.
N-Acyldopamine Signaling
N-oleoyldopamine (OLDA) is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain sensation and neuroinflammation.[8][9] OLDA has also been identified as an agonist for the G-protein coupled receptor 119 (GPR119).[8]
Caption: Signaling pathways of N-oleoyldopamine (OLDA) via TRPV1 and GPR119 receptors.
Experimental Workflows
General Workflow for Fatty Acid Amide Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of fatty acid amides.
Workflow for Assessing Biological Activity
Caption: Workflow for evaluating the biological activity of synthesized fatty acid amides.
References
- 1. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]
- 2. Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of Alcohols with Vaccenic Acid Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats and dairy products, has garnered significant interest in the scientific community for its potential biological activities. It serves as a precursor to conjugated linoleic acid (CLA), known for its anti-inflammatory and anti-carcinogenic properties. The esterification of vaccenic acid with various alcohols produces vaccenyl esters, which are valuable compounds for studying the metabolic fate and biological effects of vaccenic acid. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of vaccenyl esters through the reaction of vaccenic acid chloride with alcohols.
Synthesis of this compound
The initial step in the synthesis of vaccenyl esters is the conversion of vaccenic acid to its more reactive acyl chloride derivative, this compound. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Protocol: Synthesis of this compound with Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vaccenic acid in a dry, inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 to 2.0 molar equivalents) to the solution at room temperature. The reaction is exothermic and will generate hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas, so it must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The progress of the reaction can be monitored by infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Work-up: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound can be used directly in the next step or purified by distillation under high vacuum.
Esterification of Alcohols with this compound
The esterification of alcohols with this compound is a nucleophilic acyl substitution reaction. The reactivity of the alcohol depends on the steric hindrance around the hydroxyl group, with primary alcohols being the most reactive, followed by secondary and then tertiary alcohols.[1]
General Protocol for Esterification
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol (primary, secondary, or tertiary) in a dry, aprotic solvent like dichloromethane, diethyl ether, or tetrahydrofuran (B95107) (THF).[2]
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.1 to 1.5 molar equivalents), to the alcohol solution. The base will neutralize the HCl byproduct generated during the reaction.[2]
-
Addition of this compound: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 molar equivalent) in the same solvent to the alcohol/base mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude vaccenyl ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[3]
-
Illustrative Reaction Yields
Due to the limited availability of specific quantitative data for the esterification of this compound with a range of alcohols, the following table provides illustrative yields based on the esterification of a similar long-chain fatty acid chloride (stearic acid chloride) with different types of alcohols to demonstrate the expected trend in reactivity.
| Alcohol Type | Example Alcohol | Typical Yield (%) |
| Primary | 1-Butanol | 99.9 |
| Secondary | 2-Butanol | 40 |
| Tertiary | tert-Butanol | <10 |
Data adapted from a study on the esterification of stearic acid.[4]
Characterization of Vaccenyl Esters
The purified vaccenyl esters can be characterized using various spectroscopic techniques.
Table of Spectroscopic Data for Methyl Vaccenate
| Technique | Key Data and Interpretation |
| ¹H NMR | δ (ppm): ~5.4 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 2.0 (m, 4H, -CH₂-CH=CH-CH₂-), 1.6 (m, 2H, -CH₂-CH₂COO-), 1.3 (m, large, -(CH₂)n-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): ~174 (C=O), ~130 (-CH=CH-), ~51 (-OCH₃), ~34 (-CH₂COO-), ~29 (-(CH₂)n-), ~25 (-CH₂-CH₂COO-), ~22 (-CH₂-CH₃), ~14 (-CH₃) |
| IR (Infrared) | ν (cm⁻¹): ~3000 (C-H stretch, alkene), ~2925 & ~2855 (C-H stretch, alkane), ~1740 (C=O stretch, ester), ~1170 (C-O stretch, ester) |
| Mass Spec (MS) | m/z: Molecular ion peak (M⁺) at 296.5. Fragmentation pattern consistent with the loss of the methoxy (B1213986) group and cleavage at the ester linkage. |
(Data is for methyl (E)-octadec-11-enoate, also known as methyl vaccenate)[5][6]
Diagrams
Experimental Workflow for Vaccenyl Ester Synthesis
Caption: Workflow for the synthesis and purification of vaccenyl esters.
Putative Signaling Pathway of Vaccenic Acid
Caption: Simplified putative signaling pathway of vaccenic acid.
References
- 1. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl vaccenate | C19H36O2 | CID 5364432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-11-Octadecenoic acid methyl ester | C19H36O2 | CID 5364505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Application Note and Protocol: Derivatization of Amine-Containing Lipids with Vaccenoyl Chloride for Enhanced Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals in the fields of lipidomics, biochemistry, and analytical chemistry.
Introduction
N-acylphosphatidylethanolamines (NAPEs) are a class of lipids where the primary amine of the phosphatidylethanolamine (B1630911) (PE) headgroup is acylated with a fatty acid.[1][2] These molecules are precursors to bioactive N-acylethanolamines (NAEs), which are important signaling molecules involved in various physiological processes.[1][2] The specific N-acyl chain dictates the biological activity of the resulting NAE. Vaccenic acid (18:1 n-7) is a naturally occurring trans fatty acid found in ruminant fats and dairy products, and it is a precursor for the endogenous synthesis of cis-9, trans-11 conjugated linoleic acid (CLA), a compound with numerous reported health benefits.[3][4][5]
The study of specific NAPE species, such as N-vaccenoyl phosphatidylethanolamine, is crucial for understanding the metabolic pathways and biological roles of vaccenic acid and its derivatives. Chemical derivatization of amine-containing lipids, such as PE, with vaccenoyl chloride allows for the targeted synthesis of these molecules for use as standards in analytical studies or for investigating their effects in biological systems. This protocol details the preparation of vaccenoyl chloride from vaccenic acid and its subsequent use to derivatize a model amine-containing lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The resulting N-vaccenoyl-DOPE can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm its identity and for quantification in complex mixtures.[6][7]
Materials and Reagents
-
Vaccenic Acid (≥98% purity)
-
Oxalyl chloride (≥98% purity)[8]
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous hexane
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Triethylamine (B128534) (TEA), anhydrous
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon gas setup
-
Glass reaction vials with septa
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
LC-MS grade solvents (acetonitrile, isopropanol, water)
-
Formic acid and ammonium (B1175870) acetate (B1210297) (for LC-MS mobile phase)
Experimental Protocols
Protocol for Synthesis of Vaccenoyl Chloride
This protocol is based on established methods for converting unsaturated fatty acids to their corresponding acyl chlorides using oxalyl chloride or thionyl chloride.[8][9][10] Extreme care must be taken as these chlorinating agents and their byproducts are toxic and corrosive. The reaction should be performed in a well-ventilated fume hood under anhydrous conditions.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve vaccenic acid (e.g., 100 mg, 0.354 mmol) in anhydrous dichloromethane (5 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (e.g., 1.2 equivalents, 0.425 mmol, ~37 µL) or thionyl chloride (e.g., 1.2 equivalents, 0.425 mmol, ~31 µL) dropwise with stirring.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess reagent by rotary evaporation under reduced pressure.[8] The resulting crude vaccenoyl chloride, a pale yellow oil, should be used immediately in the next step without further purification.
Protocol for Derivatization of DOPE with Vaccenoyl Chloride
This protocol is adapted from the Schotten-Baumann reaction conditions for the acylation of amines.[11]
-
Preparation: In a clean, dry glass vial, dissolve DOPE (e.g., 10 mg, 0.0134 mmol) in anhydrous dichloromethane (2 mL).
-
Addition of Base: Add anhydrous triethylamine (TEA) (e.g., 2 equivalents, 0.0268 mmol, ~3.7 µL) to the DOPE solution. TEA acts as a base to neutralize the HCl byproduct.
-
Derivatization Reaction: To the stirred DOPE/TEA solution, slowly add a solution of the freshly prepared vaccenoyl chloride (e.g., 1.5 equivalents, 0.0201 mmol) in anhydrous dichloromethane (1 mL) at room temperature.
-
Reaction Time: Allow the reaction to proceed at room temperature for 4-6 hours or until completion, as monitored by TLC (a shift to a higher Rf value is expected for the N-acylated product compared to DOPE).
-
Quenching and Extraction: Quench the reaction by adding 1 mL of deionized water. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using a chloroform/methanol/water system (e.g., Folch extraction). The organic layer containing the derivatized lipid is collected.
-
Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with deionized water to remove any unreacted acyl chloride and other aqueous-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Purification (Optional): The resulting crude N-vaccenoyl-DOPE can be purified using solid-phase extraction (SPE) or preparative TLC if necessary.[6]
-
Storage: Store the purified product in chloroform at -20°C or -80°C.
Data Presentation and Analysis
The successful derivatization can be confirmed, and the product quantified, using LC-MS/MS.
LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with mobile phases containing ammonium acetate or formic acid is typically employed.[7]
-
Mass Spectrometry: Analyze the sample using a triple quadrupole or high-resolution mass spectrometer in both positive and negative ion modes.
-
Confirmation of Derivatization: In positive ion mode, look for the protonated molecule [M+H]⁺. In negative ion mode, look for the deprotonated molecule [M-H]⁻. The mass of the N-vaccenoyl-DOPE will be the mass of DOPE plus the mass of the vaccenoyl group (C₁₈H₃₃O) minus the mass of a hydrogen atom.
-
Tandem MS (MS/MS): For structural confirmation, perform fragmentation analysis. Specific neutral losses or precursor ion scans can be used for targeted detection of NAPEs. For example, in positive ion mode, a neutral loss scan corresponding to the N-acylethanolamine phosphate (B84403) head group can be diagnostic.[7]
-
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the starting material (DOPE) and the final product (N-vaccenoyl-DOPE).
| Compound Name | Molecular Formula | Molecular Weight (monoisotopic) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| DOPE (starting material) | C₄₁H₇₆NO₈P | 745.5254 | 746.5332 | 744.5176 |
| N-vaccenoyl-DOPE (derivatized product) | C₅₉H₁₀₈NO₉P | 1010.7748 | 1011.7826 | 1009.7670 |
Visualizations
Diagram of the Experimental Workflow
References
- 1. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2020089326A1 - Process for preparing fatty acid chlorides and n-acyl amino acid salts - Google Patents [patents.google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Vaccenic Acid Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccenic acid chloride, the acyl chloride derivative of vaccenic acid ((11E)-octadec-11-enoic acid), is a highly reactive reagent utilized in organic synthesis for the introduction of the vaccenoyl group into various molecules. Its reactivity stems from the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution. This allows for the formation of stable amide and ester linkages, making it a valuable tool for the synthesis of bioactive lipids, drug analogues, and other complex organic molecules.
Vaccenic acid itself is a naturally occurring trans fatty acid found in ruminant fats and dairy products.[1] Derivatives of vaccenic acid are of significant interest in drug discovery and development due to their potential biological activities, including anti-inflammatory and metabolic effects. The ability to synthesize these derivatives using this compound allows for the exploration of their therapeutic potential.
Applications in Organic Synthesis
This compound is primarily used as an acylating agent to synthesize:
-
N-Vaccenoyl Amides: Reaction with primary or secondary amines yields N-substituted vaccenoyl amides. This is particularly relevant for the synthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules with diverse biological functions.
-
Vaccenoyl Esters: Reaction with alcohols or phenols produces vaccenoyl esters. This is useful for synthesizing various lipids, including mono-, di-, and triglycerides, as well as esters of other bioactive molecules.
These reactions are typically high-yielding and proceed under mild conditions.
Experimental Protocols
The following are generalized protocols for the synthesis of an N-vaccenoyl amide and a vaccenoyl ester. These should be adapted and optimized for specific substrates.
Protocol 1: Synthesis of N-Vaccenoyl Ethanolamine (B43304)
This protocol describes the synthesis of an N-acylethanolamine, a class of compounds known to be involved in various physiological processes, including the regulation of inflammation and energy metabolism.
Materials:
-
This compound
-
Ethanolamine
-
Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture. The reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate (B1210297) in hexanes) to afford the pure N-vaccenoyl ethanolamine.
Protocol 2: Synthesis of 1-Vaccenoyl-rac-glycerol (Monovaccenoylglycerol)
This protocol outlines the synthesis of a monoacylglycerol, a class of lipids that are important intermediates in metabolism and can also possess signaling properties.
Materials:
-
This compound
-
rac-Glycerol
-
Pyridine (as both solvent and base) or another suitable solvent/base system
-
Anhydrous dichloromethane (DCM) for workup
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve rac-glycerol (1.0 equivalent) in an excess of anhydrous pyridine. Cool the solution to 0 °C.
-
Slowly add this compound (1.0 equivalent) to the stirred solution. The reaction can be exothermic.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic solution sequentially with dilute HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 1-vaccenoyl-rac-glycerol.
Data Presentation
| Parameter | N-Linoleoyl Ethanolamide | Reference |
| Acyl Donor | Methyl Linoleate | [2] |
| Amine | Ethanolamine | [2] |
| Catalyst | Sodium Methoxide | [2] |
| Temperature | 30°C | [2] |
| Reaction Time | 1 hour | [2] |
| Yield (Crude) | 97.2% | [2] |
Table 1: Representative Chemical Synthesis of an N-Acylethanolamine.
| Parameter | Glycerol Acetates | Reference |
| Acyl Donor | Acetic Acid | [3] |
| Alcohol | Glycerol | [3] |
| Catalyst | Sulfuric Acid | [3] |
| Temperature | 110-120°C | [3] |
| Reaction Time | Not specified | [3] |
| Glycerol Conversion | Up to 98.5% | [3] |
Table 2: Representative Acid-Catalyzed Esterification of Glycerol.
| Compound Type | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| N-Acyl Ethanolamide | ~5.8-6.2 (NH), ~5.3 (olefinic CH=CH), ~3.6 (CH₂-O), ~3.3 (CH₂-N), ~2.1 (CH₂-C=O), ~2.0 (allylic CH₂), ~1.6 (β-CH₂), ~1.3 (aliphatic CH₂), ~0.9 (CH₃) | ~173 (C=O), ~130 (olefinic CH=CH), ~62 (CH₂-O), ~42 (CH₂-N), ~36 (CH₂-C=O), ~25-32 (aliphatic CH₂), ~14 (CH₃) |
| Monoacylglycerol | ~5.3 (olefinic CH=CH), ~4.1-4.2 (glycerol CH₂-O-acyl), ~3.9 (glycerol CH-OH), ~3.6-3.7 (glycerol CH₂-OH), ~2.3 (CH₂-C=O), ~2.0 (allylic CH₂), ~1.6 (β-CH₂), ~1.3 (aliphatic CH₂), ~0.9 (CH₃) | ~174 (C=O), ~130 (olefinic CH=CH), ~70 (glycerol CH-OH), ~65 (glycerol CH₂-O-acyl), ~63 (glycerol CH₂-OH), ~34 (CH₂-C=O), ~25-32 (aliphatic CH₂), ~14 (CH₃) |
Table 3: Typical ¹H and ¹³C NMR Spectroscopic Data for N-Acyl Ethanolamides and Monoacylglycerols.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflows for the synthesis of N-vaccenoyl amides and vaccenoyl esters.
Signaling Pathway of N-Acylethanolamines
N-acylethanolamines (NAEs), which can be synthesized from this compound, are known to activate several signaling pathways. One important pathway involves the activation of G-protein coupled receptor 119 (GPR119) and the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα).
Caption: Signaling pathway of N-acylethanolamines via GPR119 and PPARα.
References
Application Notes and Protocols for the Use of Vaccenic Acid Chloride in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats, has garnered significant interest in biomedical research due to its various biological activities, including its potential roles in modulating lipid metabolism and inflammatory responses.[1] In lipidomics, the precise characterization and quantification of individual lipid species are paramount to understanding their complex roles in health and disease. Chemical derivatization is a powerful strategy employed in mass spectrometry-based lipidomics to enhance the sensitivity and selectivity of analysis.[2]
This document provides detailed application notes and protocols for the use of vaccenic acid chloride as a derivatization agent in lipidomics research. This compound can be used to tag and modify lipid molecules containing hydroxyl or amino functionalities, thereby improving their chromatographic separation and mass spectrometric detection. This approach is particularly useful for the analysis of lipid classes such as mono- and diacylglycerols, sterols, and sphingoid bases.
Principle of Derivatization
This compound is the acyl chloride derivative of vaccenic acid. Acyl chlorides are highly reactive compounds that readily react with nucleophiles such as hydroxyl (-OH) and primary/secondary amine (-NH2) groups present in various lipid molecules.[3] This reaction, known as acylation, forms a stable ester or amide bond, respectively, and attaches the vaccenoyl group to the target lipid.
The introduction of the vaccenoyl moiety offers several advantages for lipid analysis:
-
Increased Hydrophobicity: The long alkyl chain of vaccenic acid increases the hydrophobicity of the derivatized lipid, which can improve its retention and separation on reversed-phase liquid chromatography (RPLC) columns.
-
Enhanced Ionization Efficiency: The modification can improve the ionization efficiency of the analyte in mass spectrometry, particularly in positive ion mode electrospray ionization (ESI+).
-
Characteristic Fragmentation: The vaccenoyl group provides a specific fragmentation pattern upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), facilitating the identification and structural elucidation of the derivatized lipid.[4]
Synthesis of this compound
This compound can be synthesized from vaccenic acid using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common choice.[5][6]
DOT Diagram: Synthesis of this compound
Caption: Synthesis of this compound from vaccenic acid and thionyl chloride.
Protocol: Synthesis of this compound
Materials:
-
Vaccenic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vaccenic acid in the anhydrous solvent.
-
Slowly add an excess of thionyl chloride (typically 1.5-2 molar equivalents) to the solution while stirring. The reaction is exothermic and will generate HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Attach the reflux condenser and gently heat the reaction mixture to reflux (the boiling point of the solvent) for 1-2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[5]
-
The resulting crude this compound can be used directly for derivatization or further purified by distillation under high vacuum.
Note: Acyl chlorides are sensitive to moisture and should be handled under anhydrous conditions. Store the synthesized this compound under an inert atmosphere at a low temperature (-20°C).
Application: Derivatization of Lipids for LC-MS/MS Analysis
This compound can be used to derivatize a variety of lipid classes containing hydroxyl or amine groups. The following protocol provides a general procedure for the derivatization of a lipid extract.
DOT Diagram: Experimental Workflow for Lipid Derivatization
Caption: General workflow for the derivatization of a lipid extract with this compound.
Protocol: Derivatization of a Lipid Extract
Materials:
-
Dried lipid extract
-
This compound solution in an anhydrous solvent (e.g., 1 mg/mL in acetonitrile (B52724)/pyridine)
-
Anhydrous pyridine (B92270) (as a catalyst and acid scavenger)
-
Anhydrous reaction solvent (e.g., acetonitrile or dichloromethane)
-
Quenching solution (e.g., water or methanol)
-
Solid-phase extraction (SPE) cartridge for purification
-
LC-MS grade solvents for sample reconstitution
Procedure:
-
Resuspend the dried lipid extract in the anhydrous reaction solvent containing pyridine.
-
Add the this compound solution to the lipid extract. The molar excess of the derivatizing agent will depend on the expected concentration of target lipids and should be optimized.
-
Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for 30-60 minutes. The optimal reaction time and temperature should be determined empirically.
-
After the reaction is complete, quench the reaction by adding a small amount of the quenching solution to consume any unreacted this compound.
-
Purify the derivatized lipids using a solid-phase extraction (SPE) cartridge to remove excess reagents and by-products. The choice of SPE sorbent will depend on the polarity of the derivatized lipids.
-
Elute the derivatized lipids from the SPE cartridge, evaporate the solvent, and reconstitute the sample in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).
Quantitative Data Presentation
Following derivatization and LC-MS/MS analysis, the quantitative data can be summarized to compare the abundance of specific lipid species across different samples. The use of stable isotope-labeled internal standards for each lipid class is crucial for accurate quantification.
Table 1: Hypothetical Quantitative Data for Vaccenoyl-Derivatized Lipids in Control vs. Treated Samples
| Lipid Class | Derivatized Lipid Species | Control Group (Relative Abundance ± SD) | Treated Group (Relative Abundance ± SD) | Fold Change | p-value |
| Monoacylglycerols | MG(18:1)-vaccenoyl | 1.00 ± 0.15 | 2.50 ± 0.30 | 2.50 | <0.01 |
| Diacylglycerols | DG(16:0/18:1)-vaccenoyl | 1.00 ± 0.20 | 0.80 ± 0.10 | 0.80 | >0.05 |
| Sterols | Cholesterol-vaccenoyl | 1.00 ± 0.12 | 1.10 ± 0.18 | 1.10 | >0.05 |
| Sphingoid Bases | Sphingosine-vaccenoyl | 1.00 ± 0.25 | 0.50 ± 0.08 | 0.50 | <0.05 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions and biological system under investigation.
Signaling Pathway Visualization
The derivatization of specific lipid classes can aid in the investigation of signaling pathways where these lipids act as signaling molecules. For example, diacylglycerols (DAGs) are key second messengers in various signaling cascades.
DOT Diagram: Simplified Diacylglycerol Signaling Pathway
Caption: Simplified diacylglycerol (DAG) signaling pathway.
By using this compound to derivatize and quantify changes in specific DAG species, researchers can gain more detailed insights into the activation of such pathways in response to various stimuli or in different disease states.
Conclusion
The use of this compound as a derivatization agent presents a valuable tool for lipidomics research. By enhancing the analytical performance of mass spectrometry for specific lipid classes, this approach can contribute to a more comprehensive understanding of the lipidome and its role in biological systems. The protocols and guidelines presented here provide a foundation for researchers to develop and apply this methodology in their own studies, paving the way for new discoveries in lipid research and drug development.
References
Application Notes & Protocols: Preparation and Use of Isotopically Labeled Vaccenic Acid Internal Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and application of internal standards derived from vaccenic acid chloride, specifically focusing on the use of stable isotope-labeled analogues for quantitative analysis in mass spectrometry-based lipidomics.
Introduction
Accurate and precise quantification of lipids is paramount in lipidomics research, with applications ranging from biomarker discovery to drug development. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample extraction, derivatization, and instrument response.[1]
Vaccenic acid, a monounsaturated trans-fatty acid found in ruminant products, and its derivatives are of increasing interest in metabolic research.[2] This document outlines the preparation of isotopically labeled this compound and its application as a derivatizing agent to generate internal standards for the quantification of specific analyte classes. The primary approach described herein is the synthesis of a ¹³C-labeled vaccenic acid, its conversion to the corresponding acid chloride, and its subsequent use in a stable isotope dilution workflow.
Synthesis of Isotopically Labeled this compound
The synthesis of an internal standard begins with the preparation of an isotopically labeled version of the molecule of interest. Here, we describe a plausible synthetic route for ¹³C-labeled vaccenic acid, followed by its conversion to this compound.
Synthesis of [¹³C₁₈]-Vaccenic Acid
A multi-step synthesis is required to introduce a stable isotope label into the vaccenic acid molecule. A common strategy involves the use of labeled building blocks in a convergent synthetic route. A plausible, though not explicitly documented, approach could involve Wittig or Grignard-type reactions with ¹³C-labeled precursors. For the purpose of this protocol, we will assume the availability of commercially synthesized [¹³C₁₈]-vaccenic acid. Should custom synthesis be required, established methods for synthesizing isotopically labeled fatty acids can be adapted.[3]
Preparation of [¹³C₁₈]-Vaccenic Acid Chloride
The conversion of the carboxylic acid to an acid chloride is a standard organic transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[1][4]
Protocol: Synthesis of [¹³C₁₈]-Vaccenic Acid Chloride
Materials:
-
[¹³C₁₈]-Vaccenic Acid
-
Thionyl chloride (SOCl₂), distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous toluene (B28343) (or other inert solvent)
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve [¹³C₁₈]-Vaccenic Acid in anhydrous toluene.
-
Add a catalytic amount (1-2 drops) of anhydrous DMF to the solution.[4]
-
While stirring, slowly add a 2-fold molar excess of thionyl chloride to the reaction mixture at room temperature.[4]
-
Once the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by IR spectroscopy).
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude [¹³C₁₈]-vaccenic acid chloride, an oily liquid, can be used directly for derivatization or further purified by distillation under high vacuum.
Characterization of [¹³C₁₈]-Vaccenic Acid Chloride
Confirmation of the successful synthesis of the acid chloride is crucial. This is typically achieved through spectroscopic methods.
Table 1: Spectroscopic Characterization Data for Fatty Acid Chlorides
| Spectroscopic Method | Characteristic Signal | Reference |
| FT-IR | Strong C=O stretch at approximately 1800 cm⁻¹. Disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). | [5][6] |
| ¹³C-NMR | Carbonyl carbon (C=O) chemical shift in the range of 160-180 ppm. | [6][7] |
| ¹H-NMR | Protons alpha to the carbonyl group will show a downfield shift compared to the starting carboxylic acid. | [8] |
Application in Quantitative Analysis: Derivatization and LC-MS/MS
Isotopically labeled this compound can be used as a derivatization agent to introduce a heavy tag onto molecules containing reactive functional groups, such as alcohols and amines. This creates an isotopically labeled version of the analyte in situ, which can then serve as an internal standard for quantification.
Derivatization of a Hypothetical Analyte (e.g., a long-chain alcohol)
Protocol: Derivatization of an Alcohol Analyte with [¹³C₁₈]-Vaccenic Acid Chloride
Materials:
-
Sample containing the alcohol analyte
-
[¹³C₁₈]-Vaccenic Acid Chloride solution in anhydrous solvent (e.g., toluene or dichloromethane)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (as a base)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., hexane (B92381) or ethyl acetate)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a known aliquot of the sample, add a precise amount of the [¹³C₁₈]-vaccenic acid chloride solution.
-
Add an excess of anhydrous pyridine or triethylamine to act as a catalyst and acid scavenger.
-
Vortex the mixture and incubate at room temperature or with gentle heating (e.g., 60 °C) for 30-60 minutes.
-
Quench the reaction by adding the quenching solution.
-
Extract the derivatized analyte (now a vaccenate ester) using an appropriate organic solvent.
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a clean vial, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.
Lipidomics Workflow using Stable Isotope Dilution
A typical lipidomics workflow involves lipid extraction, addition of internal standards, and analysis by LC-MS/MS.[9][10]
Experimental Workflow Diagram
Caption: Experimental workflow for quantitative analysis using a derivatization-based internal standard.
Quantitative Data and Method Performance
The performance of a quantitative method using a stable isotope-labeled internal standard should be thoroughly validated. The following table presents hypothetical yet realistic performance data for the quantification of a long-chain alcohol derivatized with [¹³C₁₈]-vaccenic acid chloride.
Table 2: Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Compensated by internal standard |
Signaling Pathway Context
Vaccenic acid is a precursor to conjugated linoleic acid (CLA), a fatty acid with various reported biological activities. The conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1).
Vaccenic Acid to CLA Conversion Pathway
Caption: Conversion of vaccenic acid to conjugated linoleic acid.
Conclusion
The use of isotopically labeled this compound as a derivatizing agent provides a robust method for generating internal standards for the quantitative analysis of specific classes of metabolites by mass spectrometry. The protocols and data presented here offer a framework for researchers to develop and validate high-quality quantitative assays in the field of lipidomics and beyond. The stable isotope dilution method, coupled with the described synthetic and analytical procedures, ensures the high accuracy and precision required for demanding research and development applications.[11]
References
- 1. data.epo.org [data.epo.org]
- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of isotopically labeled saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. aocs.org [aocs.org]
- 8. magritek.com [magritek.com]
- 9. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Topic: Analysis of Fatty Acids, Including Vaccenic Acid, by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids and are involved in numerous biological processes, from energy storage to cell signaling. The accurate profiling of fatty acids in biological samples is crucial for understanding metabolic pathways and for the development of new therapeutic agents. Vaccenic acid, a naturally occurring trans fatty acid found in the fat of ruminants and in dairy products, has garnered significant interest due to its potential biological activities.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[1] Due to their low volatility, fatty acids require a derivatization step to convert them into more volatile and less polar compounds suitable for GC analysis.[2] While the user specified "vaccenic acid chloride," this is not a standard derivatizing agent for fatty acid analysis. The most common and well-established method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[3] This application note provides a detailed protocol for the analysis of total fatty acids, including vaccenic acid, from biological samples by GC-MS after their conversion to FAMEs.
Principle of the Method
The overall workflow for fatty acid profiling by GC-MS involves three main steps:[3]
-
Lipid Extraction: Total lipids are extracted from the biological sample using an organic solvent system.
-
Derivatization: The extracted fatty acids are converted into volatile FAMEs through a process of hydrolysis and esterification or transesterification.
-
GC-MS Analysis: The FAMEs are separated on a GC column based on their boiling points and polarity, and then detected and quantified by a mass spectrometer.
Experimental Protocols
1. Lipid Extraction (Folch Method)
This protocol is suitable for extracting total lipids from plasma, serum, cells, or tissue homogenates.
Materials:
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To 100 µL of the sample (e.g., plasma) in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure complete homogenization.
-
Add 400 µL of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex for another 30 seconds and then centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until derivatization.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol uses boron trifluoride (BF3) in methanol for the esterification of fatty acids.
Materials:
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Saturated NaCl solution
-
Heating block or water bath
-
Glass vials with PTFE-lined caps
Procedure:
-
To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new glass vial.
-
To ensure complete extraction, the hexane extraction (steps 4-6) can be repeated.
-
The hexane extract containing the FAMEs is now ready for GC-MS analysis. To remove any residual water, a small amount of anhydrous sodium sulfate (B86663) can be added to the vial.
3. GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for specific instruments and applications.
Gas Chromatograph (GC) Parameters:
-
Column: DB-23, DB-WAX, or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C
-
Hold at 240°C for 10 minutes
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan
-
Scan Range: m/z 50-550
Data Presentation
Quantitative data from the GC-MS analysis can be summarized in tables for clear comparison.
Table 1: Example Fatty Acid Profile from a Plasma Sample
| Fatty Acid | Retention Time (min) | Concentration (µg/mL) | Relative Abundance (%) |
| Palmitic acid (16:0) | 15.2 | 150.5 | 25.1 |
| Palmitoleic acid (16:1n7) | 15.8 | 12.3 | 2.1 |
| Stearic acid (18:0) | 18.1 | 85.2 | 14.2 |
| Oleic acid (18:1n9) | 18.5 | 180.6 | 30.1 |
| Vaccenic acid (18:1n7) | 18.7 | 15.4 | 2.6 |
| Linoleic acid (18:2n6) | 19.2 | 120.8 | 20.1 |
| Arachidonic acid (20:4n6) | 22.5 | 35.2 | 5.9 |
Visualizations
Caption: Experimental workflow for fatty acid profiling by GC-MS.
Caption: Derivatization of a fatty acid to a FAME.
References
Application Note: LC-MS Analysis of Vaccenic Acid Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats and dairy products, has garnered significant interest in biomedical research. It is a precursor to conjugated linoleic acid (CLA) and has been implicated in various physiological processes, including the modulation of lipid metabolism and cellular signaling pathways. To facilitate its study and the development of potential therapeutics, derivatization of vaccenic acid to its more reactive acid chloride form is often necessary. This application note provides a detailed protocol for the derivatization of vaccenic acid to vaccenic acid chloride and its subsequent analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Protocol 1: Derivatization of Vaccenic Acid to this compound
This protocol describes the conversion of vaccenic acid to this compound using thionyl chloride. This method is adapted from a general procedure for the synthesis of oleoyl (B10858665) chloride.[1]
Materials:
-
Vaccenic acid (≥98% purity)
-
Thionyl chloride (SOCl₂) (≥99% purity)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet for inert atmosphere (optional but recommended)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve vaccenic acid in a minimal amount of anhydrous solvent. A typical starting scale would be 100 mg of vaccenic acid in 5-10 mL of solvent. The reaction should be carried out under an inert atmosphere to prevent hydrolysis of the acid chloride.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride to the stirred solution at room temperature. A 2 to 5-fold molar excess is typically sufficient. For 100 mg of vaccenic acid (molar mass: 282.47 g/mol ), which is approximately 0.35 mmol, use about 0.7 to 1.75 mmol of thionyl chloride.
-
Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporation with an anhydrous solvent like toluene (B28343) can be performed two to three times.[2]
-
Product: The resulting this compound is a pale yellow to colorless liquid and should be used immediately for the next steps or stored under anhydrous and inert conditions to prevent degradation.
Protocol 2: LC-MS Analysis of this compound
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of fatty acid derivatives.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient Elution: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Parameters: For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) would be employed. The precursor ion would be the [M+H]⁺ of this compound, and product ions would be determined by infusing a standard solution.
Data Presentation
The following tables summarize representative quantitative data for the LC-MS/MS analysis of vaccenic acid derivatives. Please note that this data is illustrative and actual values may vary depending on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Parameters for Vaccenic Acid Derivatives
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 301.2 | Fragment 1 | Value | 50 |
| Fragment 2 | Value | 50 | ||
| Internal Standard (e.g., d4-Palmitoyl Chloride) | 279.2 | Fragment 1 | Value | 50 |
| Fragment 2 | Value | 50 |
Note: Specific fragment ions and collision energies need to be optimized experimentally.
Table 2: Representative Quantitative Performance
| Parameter | Vaccenic Acid Derivative |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD, n=6) | <10% |
| Accuracy (%Recovery) | 90-110% |
Signaling Pathways
Vaccenic acid has been shown to influence key cellular signaling pathways involved in metabolism and cell growth. Below are diagrams illustrating its role in the mTORC2-Akt-FoxO1 and PPARγ pathways.
References
Creating Custom Lipid Libraries with Vaccenic Acid Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the creation and characterization of custom lipid libraries derived from vaccenic acid chloride. Vaccenic acid, a naturally occurring trans fatty acid, and its derivatives are of increasing interest in drug development and biomedical research due to their roles in various signaling pathways, including those mediated by G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), as well as their influence on the endocannabinoid system.
The following sections detail the synthesis of this compound, its use in generating a diverse lipid library through combinatorial chemistry, and the subsequent purification and characterization of the synthesized lipids. Additionally, relevant signaling pathways and experimental workflows are visualized to provide a comprehensive guide for researchers.
Synthesis of this compound
The initial step in creating a custom lipid library is the conversion of vaccenic acid to the more reactive this compound. This is typically achieved by reacting the fatty acid with a chlorinating agent, such as thionyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Vaccenic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) (optional, as a solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve vaccenic acid in a minimal amount of anhydrous toluene (optional, the reaction can also be run neat).
-
Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the solution while stirring. The reaction is exothermic and will generate hydrogen chloride and sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 70-80 °C) for 2-4 hours, or until the evolution of gas ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and evaporated a few times.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation for higher purity applications. A near-quantitative yield of the crude product is typically expected[1].
Combinatorial Synthesis of a Vaccenic Acid-Based Lipid Library
This compound can be reacted with a variety of head groups containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, to generate a diverse library of lipids. This combinatorial approach allows for the systematic exploration of structure-activity relationships.
Experimental Workflow: Combinatorial Lipid Library Synthesis
Experimental Protocol: Esterification with Alcohols and Amino Alcohols
This protocol describes a general procedure for the synthesis of vaccenic acid esters and amides in a parallel format.
Materials:
-
This compound
-
A library of diverse alcohols, diols, and amino alcohols (head groups)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (Et₃N) or pyridine (B92270) (as a base)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars (if using vials) or shaker for the reaction block
Procedure:
-
Prepare stock solutions of this compound in anhydrous DCM.
-
Prepare stock solutions of each head group from the library in anhydrous DCM.
-
In each well of the reaction block or in individual vials, add the head group solution.
-
Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to each reaction.
-
Slowly add the this compound solution (typically 1.0 to 1.2 molar equivalents relative to the head group) to each reaction while stirring or shaking.
-
Seal the reaction block or vials and allow the reactions to proceed at room temperature for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixtures can be washed with a dilute aqueous acid (e.g., 1M HCl) to remove the base and any unreacted amine, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lipid products.
Purification and Characterization of the Lipid Library
The synthesized lipid library will contain a mixture of products with varying polarities. Flash column chromatography is an effective method for purifying these individual lipid species.
Experimental Protocol: Purification by Flash Chromatography
Materials:
-
Crude lipid mixture
-
Silica (B1680970) gel for flash chromatography
-
Ethyl acetate (B1210297)
-
Flash chromatography system with a UV or evaporative light-scattering detector (ELSD)
Procedure:
-
Dissolve the crude lipid mixture in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.
-
Load the sample onto a pre-packed silica gel column.
-
Elute the lipids using a gradient of increasing polarity. A common gradient system is a mixture of hexane and ethyl acetate, with the percentage of ethyl acetate gradually increasing. For more polar lipids, a gradient of dichloromethane and methanol may be necessary.
-
Monitor the elution of the compounds using the detector and collect the fractions corresponding to the individual lipid products.
-
Combine the pure fractions for each lipid and evaporate the solvent to obtain the purified product.
Table 1: Representative Purification of Oleoyl-based Lipids by Silica Gel Chromatography
| Lipid Class | Mobile Phase System | Elution Order |
| Neutral Lipids (e.g., esters) | Hexane/Ethyl Acetate gradient | Elutes with lower concentrations of ethyl acetate |
| Glycolipids | Acetone/Methanol gradient | Elutes after neutral lipids |
| Phospholipids | Chloroform/Methanol/Water mixtures | Elutes with higher concentrations of methanol |
Note: This table provides a general guideline based on the purification of oleoyl-based lipids and may need to be optimized for a vaccenic acid-based library.
Characterization of the Lipid Library
The purity and identity of the synthesized lipids should be confirmed using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Analysis by HPLC-MS
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column
Procedure:
-
Dissolve a small amount of each purified lipid in an appropriate solvent (e.g., methanol or isopropanol).
-
Inject the sample into the HPLC-MS system.
-
Separate the lipids using a reversed-phase gradient, typically with mobile phases consisting of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the synthesized lipid.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information and confirming the identity of the fatty acyl chain and the head group.
Table 2: Expected Quantitative Data from Lipid Library Synthesis
| Lipid Type (Vaccenic Acid + Head Group) | Theoretical MW ( g/mol ) | Reaction Yield (%) | Purity by HPLC (%) |
| Vaccenyl-glycerol | Varies | 70-90 | >95 |
| Vaccenyl-ethanolamine | Varies | 65-85 | >95 |
| Vaccenyl-serine | Varies | 60-80 | >95 |
| And others in the library... | ... | ... | ... |
Note: The reaction yields and purity are estimates based on analogous reactions with other fatty acid chlorides and will need to be determined experimentally.
Relevant Signaling Pathways
Lipids derived from vaccenic acid may interact with several key signaling pathways. Understanding these pathways is crucial for designing lipids with desired biological activities.
GPR40 Signaling Pathway
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is activated by medium- and long-chain fatty acids, including vaccenic acid. Its activation in pancreatic β-cells leads to an increase in intracellular calcium and potentiation of glucose-stimulated insulin (B600854) secretion.
References
Application Notes and Protocols: Synthesis and Characterization of Novel Surfactants from Vaccenic Acid Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats and dairy products, presents a unique opportunity for the development of novel biocompatible and biodegradable surfactants. Its C18:1 unsaturated backbone offers a distinct hydrophobic moiety that can be functionalized to create a variety of amphiphilic structures. This document provides detailed protocols for the synthesis of novel N-acyl amino acid surfactants using vaccenic acid chloride as a key intermediate. Furthermore, it outlines methods for their characterization and presents representative data on their physicochemical properties. The potential for these novel surfactants to retain the biological activity of vaccenic acid, such as its influence on metabolic and inflammatory pathways, opens new avenues for their application in drug delivery and functional cosmetics.[1][2][3]
Synthesis of Vaccenoyl-Amino Acid Surfactants
The synthesis of N-acyl amino acid surfactants from this compound is typically achieved via the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride in the presence of a base.[4][5] This method is robust and can be adapted for a variety of amino acids to yield a diverse range of anionic surfactants.
General Experimental Protocol: Schotten-Baumann Synthesis
This protocol describes the synthesis of a sodium N-vaccenoyl glycinate (B8599266) surfactant. The same general procedure can be followed to conjugate this compound with other amino acids.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of Amino Acid Salt Solution: In a round-bottom flask, dissolve glycine (1.0 equivalent) in distilled water. Cool the solution in an ice bath and slowly add a 2 M solution of sodium hydroxide until the glycine is fully dissolved and the pH is between 10 and 11.
-
Acylation Reaction: While vigorously stirring the amino acid salt solution in the ice bath, slowly add a solution of this compound (1.05 equivalents) dissolved in acetone dropwise using a dropping funnel. Maintain the pH of the reaction mixture between 10 and 11 by the concurrent addition of 2 M sodium hydroxide solution.
-
Reaction Monitoring: After the complete addition of this compound, continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Precipitation: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 2 with 2 M hydrochloric acid. The N-vaccenoyl glycine will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with cold distilled water to remove any unreacted amino acid and inorganic salts.
-
Neutralization and Drying: The acidic form of the surfactant can be converted to the sodium salt by dissolving it in a minimal amount of ethanol (B145695) and neutralizing it with a stoichiometric amount of sodium hydroxide solution. The solvent can then be removed under reduced pressure. Dry the final product in a vacuum oven at 50-60°C to a constant weight.
Synthesis Workflow Diagram
References
- 1. metabolon.com [metabolon.com]
- 2. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-11 vaccenic acid improves insulin secretion in models of type 2 diabetes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 5. A novel sodium N-fatty acyl amino acid surfactant using silkworm pupae as stock material - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Chain Acyl Chlorides in Material Science
Introduction
Long-chain acyl chlorides are highly reactive organic compounds that serve as versatile building blocks in material science. Their primary utility lies in the surface modification of various substrates, where the long alkyl chain imparts desirable properties such as hydrophobicity, lubricity, and biocompatibility. By covalently attaching these molecules to surfaces containing reactive functional groups like hydroxyl (-OH) or amine (-NH2), it is possible to tailor the surface properties of a material without altering its bulk characteristics. This approach is particularly valuable in the fields of biomaterials, polymer science, and drug delivery.
Key Applications
-
Enhancing Hydrophobicity for Improved Biocompatibility and Reduced Biofouling: Many materials, especially those with hydrophilic surfaces, can trigger an adverse foreign body response when implanted in the body, leading to protein adsorption and inflammation. Increasing the hydrophobicity of a material's surface can modulate these interactions. A surface modified with a long-chain acyl chloride is expected to have a higher water contact angle, indicating reduced wettability. This can lead to a more controlled protein adsorption profile, potentially improving blood compatibility and reducing the risk of implant-associated infections by hindering bacterial adhesion.[1]
-
Modulating Drug Delivery Kinetics: For biomaterials designed as drug delivery systems, surface modification with long-chain acyl chlorides can create a hydrophobic barrier. This barrier can control the release rate of encapsulated therapeutic agents, which is particularly beneficial for long-term drug delivery applications in tissue engineering scaffolds or implantable drug depots.[1]
-
Improving Interfacial Adhesion in Composites: In the creation of composite materials, achieving strong adhesion between a hydrophilic matrix (like a polysaccharide) and a hydrophobic reinforcing agent can be challenging. Surface modification of the hydrophilic component with a long-chain acyl chloride can enhance its compatibility with the hydrophobic phase, leading to better stress transfer and improved overall mechanical properties of the composite.[1]
Quantitative Data Presentation
The following tables present representative quantitative data that could be expected from the surface modification of a biomaterial with a long-chain acyl chloride.
Table 1: Effect of Surface Modification on Water Contact Angle
| Surface | Water Contact Angle (°) |
| Unmodified Biomaterial | 35 ± 5 |
| Biomaterial + Long-Chain Acyl Chloride | 105 ± 7 |
This data indicates a significant increase in hydrophobicity after surface modification.
Table 2: Protein Adsorption on Modified vs. Unmodified Surfaces
| Surface | Fibrinogen Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) |
| Unmodified Biomaterial | 450 ± 50 | 200 ± 30 |
| Biomaterial + Long-Chain Acyl Chloride | 150 ± 25 | 350 ± 40 |
Note: Hydrophobic surfaces often show a preference for albumin adsorption over fibrinogen, which can contribute to improved blood compatibility.[1]
Experimental Protocols
Protocol 1: Synthesis of a Long-Chain Acyl Chloride (General Procedure)
This protocol describes a general method for synthesizing a long-chain acyl chloride from the corresponding carboxylic acid using thionyl chloride.
Materials:
-
Long-chain carboxylic acid (e.g., palmitic acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Nitrogen or argon gas supply
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.
-
Dissolve the long-chain carboxylic acid in anhydrous DCM in the flask.
-
Slowly add thionyl chloride (typically 1.5-2.0 molar equivalents) to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (around 40°C for DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude acyl chloride can be purified by distillation under high vacuum.
Protocol 2: Surface Modification of a Biomaterial with a Long-Chain Acyl Chloride
This protocol provides a general method for the surface modification of a biomaterial film containing hydroxyl or amine groups.
Materials:
-
Biomaterial film with surface hydroxyl or amine groups
-
Long-chain acyl chloride (e.g., palmitoyl (B13399708) chloride)
-
Anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (as an acid scavenger)
-
Reaction vessel (e.g., a sealed glass container)
-
Nitrogen or argon gas supply
Procedure:
-
Substrate Preparation: Thoroughly clean the biomaterial film by sonicating in a series of solvents (e.g., isopropanol, ethanol, and deionized water) to remove any surface contaminants. Dry the film under vacuum.
-
Reaction Setup: Place the dry biomaterial film in a reaction vessel under a nitrogen or argon atmosphere.
-
Solvent and Catalyst Addition: Add the anhydrous solvent to the vessel, ensuring the film is fully submerged. Add the acid scavenger (e.g., pyridine, 1.2 molar equivalents relative to the estimated surface reactive groups).
-
Acylation Reaction: In a separate dry vial under an inert atmosphere, prepare a solution of the long-chain acyl chloride in the anhydrous solvent. The concentration will depend on the desired degree of surface modification (a starting point could be a 10-fold molar excess relative to the estimated reactive surface groups).[1]
-
Slowly add the acyl chloride solution to the reaction vessel containing the biomaterial film using a syringe.
-
Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.
-
Washing: After the reaction, remove the film from the solution and wash it thoroughly with the reaction solvent to remove any unreacted acyl chloride and byproducts. Perform a final rinse with ethanol.
-
Drying: Dry the surface-modified film under vacuum at 40°C overnight.[1]
Mandatory Visualizations
Caption: Synthesis of a long-chain acyl chloride from a carboxylic acid.
Caption: Experimental workflow for surface modification of a biomaterial.
References
Application Notes and Protocols for Enzymatic Reactions Involving Vaccenic Acid Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccenic acid (11-trans-octadecenoic acid) is a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products. Emerging research has highlighted its potential biological activities, including its role as a precursor to conjugated linoleic acid (CLA) and its involvement in various metabolic and signaling pathways. For in vitro biochemical and cellular studies, vaccenic acid is often utilized in its activated form, vaccenic acid chloride. It is crucial for researchers to understand that in a biological milieu, fatty acid chlorides are highly reactive and are rapidly converted to their corresponding fatty acyl-CoA thioesters. Therefore, it is presumed that enzymatic reactions involving this compound proceed via its conversion to vaccenoyl-CoA .
These application notes provide a comprehensive overview of the key enzymatic reactions involving vaccenoyl-CoA, offering detailed protocols for their study. The quantitative data provided for kinetic parameters are primarily based on studies using oleoyl-CoA, the cis-isomer of vaccenoyl-CoA, due to the limited availability of specific data for vaccenoyl-CoA. This information serves as a valuable proxy, though researchers should consider potential differences in enzyme kinetics due to stereochemistry.
I. Acyl-CoA Synthetase: Activation of Vaccenic Acid
Function: Acyl-CoA synthetases (ACS) are a family of enzymes that catalyze the activation of fatty acids to their corresponding acyl-CoA thioesters. This is the initial and essential step for the participation of fatty acids in most metabolic pathways, including β-oxidation and complex lipid synthesis. Long-chain acyl-CoA synthetases (ACSL) are responsible for activating fatty acids with chain lengths of 12 to 20 carbons, which includes vaccenic acid.
Substrate Specificity: ACSL isoforms exhibit broad but overlapping substrate specificities for long-chain fatty acids. It is highly probable that vaccenic acid is a substrate for one or more ACSL isoforms, leading to the formation of vaccenoyl-CoA.
Quantitative Data:
| Enzyme Family | Substrate (Proxy) | Km (µM) | Vmax (nmol/min/mg) | Source Organism |
| Acyl-CoA Synthetase | Oleic Acid | ~5-20 | ~100-500 | Rat Liver Microsomes |
Note: The provided kinetic parameters are approximations based on data for oleoyl-CoA and can vary depending on the specific ACSL isoform and experimental conditions.
Experimental Protocol: Acyl-CoA Synthetase Activity Assay
This protocol describes a radiometric assay to measure the activity of ACSL using [¹⁴C]-vaccenic acid.
Materials:
-
[1-¹⁴C]-Vaccenic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Triton X-100
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Enzyme source (e.g., cell lysate, microsomal fraction)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-¹⁴C]-vaccenic acid complexed with BSA in the reaction buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA, and MgCl₂.
-
Enzyme Addition: Add the enzyme source to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the [1-¹⁴C]-vaccenic acid-BSA complex.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution to precipitate proteins and unreacted fatty acids (e.g., Dole's reagent: isopropanol:heptane (B126788):1M H₂SO₄, 40:10:1 v/v/v).
-
Extraction of Acyl-CoA: Add heptane and water to the terminated reaction, vortex, and centrifuge to separate the phases. The aqueous phase will contain the [¹⁴C]-vaccenoyl-CoA.
-
Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
II. Fatty Acid Elongase: Chain Elongation of Vaccenoyl-CoA
Function: Fatty acid elongases (ELOVLs) are a family of enzymes that catalyze the elongation of fatty acyl-CoAs by adding two-carbon units from malonyl-CoA. This process is crucial for the synthesis of very-long-chain fatty acids.
Substrate Specificity: Different ELOVL isoforms exhibit distinct substrate specificities. ELOVL6, for instance, is known to elongate C16 and C18 fatty acyl-CoAs. It is plausible that vaccenoyl-CoA can serve as a substrate for certain ELOVL isoforms, leading to the formation of C20:1 trans-fatty acyl-CoA.
Quantitative Data:
| Enzyme Family | Substrate (Proxy) | Km (µM) | Vmax (pmol/min/mg) | Source Organism |
| Fatty Acid Elongase (ELOVL6) | Palmitoyl-CoA (C16:0) | 6.46 | 1.03 | Mouse |
| Fatty Acid Elongase (ELOVL7) | α-Linolenoyl-CoA (C18:3) | 2.6 | 0.33 | Mouse |
Note: The provided kinetic parameters are for different ELOVL isoforms and substrates and serve as an estimation. Specific kinetics for vaccenoyl-CoA would need to be determined empirically.
Experimental Protocol: Fatty Acid Elongase Activity Assay
This protocol outlines a method to measure the elongation of vaccenoyl-CoA using [¹⁴C]-malonyl-CoA.
Materials:
-
Vaccenoyl-CoA
-
[¹⁴C]-Malonyl-CoA
-
NADPH
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 6.5)
-
Enzyme source (e.g., microsomal fraction from cells expressing a specific ELOVL isoform)
-
TLC plates and developing solvent
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the enzyme source.
-
Substrate Addition: Add vaccenoyl-CoA to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [¹⁴C]-malonyl-CoA.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the acyl-CoAs to free fatty acids.
-
Acidification and Extraction: Acidify the mixture with a strong acid (e.g., HCl) and extract the fatty acids with an organic solvent (e.g., hexane).
-
Analysis: Evaporate the organic solvent, resuspend the fatty acid residue, and separate the products by thin-layer chromatography (TLC).
-
Quantification: Visualize and quantify the radiolabeled elongated fatty acid product using a phosphorimager or by scraping the corresponding band from the TLC plate and measuring radioactivity with a scintillation counter.
III. Stearoyl-CoA Desaturase: Desaturation of Vaccenoyl-CoA
Function: Stearoyl-CoA desaturase (SCD) is a key enzyme in fatty acid metabolism that introduces a cis-double bond at the Δ9 position of saturated fatty acyl-CoAs, converting them into monounsaturated fatty acids. While its primary substrates are stearoyl-CoA and palmitoyl-CoA, it is also responsible for the conversion of vaccenic acid (as vaccenoyl-CoA) to conjugated linoleic acid (rumenic acid).
Substrate Specificity: SCD has a known activity of converting trans-11 C18:1 (vaccenoyl-CoA) to cis-9, trans-11 C18:2 (rumenoyl-CoA).
Quantitative Data:
| Enzyme Family | Substrate (Proxy) | Km (µM) | Vmax (nmol/min/mg) | Source Organism |
| Stearoyl-CoA Desaturase | Stearoyl-CoA | ~2-5 | ~1-5 | Rat Liver Microsomes |
Note: The kinetic parameters are for the primary substrate, stearoyl-CoA, and may differ for vaccenoyl-CoA.
Experimental Protocol: Stearoyl-CoA Desaturase Activity Assay
This protocol describes a method to measure the desaturation of [¹⁴C]-vaccenoyl-CoA.
Materials:
-
[1-¹⁴C]-Vaccenoyl-CoA (can be synthesized from [1-¹⁴C]-vaccenic acid)
-
NADH
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.2, containing ATP and MgCl₂)
-
Enzyme source (e.g., liver microsomes)
-
TLC plates and developing solvent
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer and the enzyme source.
-
Substrate Addition: Add [1-¹⁴C]-vaccenoyl-CoA to the mixture.
-
Initiation of Reaction: Start the reaction by adding NADH.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination and Saponification: Stop the reaction and saponify the lipids by adding alcoholic KOH.
-
Acidification and Extraction: Acidify the mixture and extract the fatty acids with an organic solvent.
-
Analysis: Separate the substrate (vaccenic acid) from the product (rumenic acid) using argentation TLC or HPLC.
-
Quantification: Quantify the amount of radiolabeled product formed using a phosphorimager or scintillation counting.
IV. Diacylglycerol Acyltransferase: Incorporation of Vaccenoyl-CoA into Triglycerides
Function: Diacylglycerol acyltransferase (DGAT) catalyzes the final and committed step in triglyceride synthesis, the esterification of a fatty acyl-CoA to diacylglycerol.
Substrate Specificity: DGAT isoforms have broad substrate specificity for various fatty acyl-CoAs. It is expected that vaccenoyl-CoA can be incorporated into triglycerides by DGAT.
Quantitative Data:
| Enzyme Family | Substrate (Proxy) | Km (µM) | Vmax (pmol/min/mg) | Source Organism |
| Diacylglycerol Acyltransferase (DGAT1) | Oleoyl-CoA | ~10-20 | ~100-300 | Human |
Note: The provided kinetic parameters are for oleoyl-CoA and may vary for vaccenoyl-CoA.
Experimental Protocol: Diacylglycerol Acyltransferase Activity Assay
This protocol measures the incorporation of [¹⁴C]-vaccenoyl-CoA into triglycerides.
Materials:
-
[1-¹⁴C]-Vaccenoyl-CoA
-
Diacylglycerol (DAG)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
Enzyme source (e.g., microsomal fraction)
-
TLC plates and developing solvent
-
Phosphorimager or scintillation counter
Procedure:
-
Substrate Preparation: Prepare a solution of DAG in a suitable solvent and emulsify it in the reaction buffer, potentially with a detergent like Triton X-100.
-
Reaction Setup: In a reaction tube, combine the reaction buffer, the emulsified DAG, and the enzyme source.
-
Initiation of Reaction: Start the reaction by adding [1-¹⁴C]-vaccenoyl-CoA.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Termination and Extraction: Stop the reaction by adding a chloroform:methanol mixture and extract the lipids.
-
Analysis: Separate the lipid classes by TLC.
-
Quantification: Identify and quantify the radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding spot and performing scintillation counting.
V. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic fate of vaccenic acid and a general workflow for studying its enzymatic reactions.
Caption: Metabolic fate of vaccenic acid.
Caption: General workflow for enzymatic assays.
Caption: Signaling pathways influenced by vaccenic acid.
Application Notes and Protocols for Polymer Surface Modification Using Vaccenic Acid Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymer surfaces is a critical area of research in materials science and biomedicine. Modifying a polymer's surface chemistry can dramatically alter its properties, such as hydrophobicity, biocompatibility, and cellular interaction, without changing its bulk characteristics. Vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats and dairy products, presents an interesting candidate for surface modification due to its long aliphatic chain and a single point of unsaturation.[1][2][3] This unsaturated bond offers potential for further chemical modifications. This document provides detailed application notes and protocols for the use of vaccenic acid chloride in modifying polymer surfaces.
Vaccenic acid (11E-octadec-11-enoic acid) is a C18 monounsaturated fatty acid.[1][2] For covalent attachment to polymer surfaces bearing hydroxyl or amine groups, it is advantageous to first convert the carboxylic acid group of vaccenic acid into a more reactive acyl chloride. This conversion to this compound allows for efficient esterification or amidation reactions with the polymer surface.
Key Applications
Modification of polymer surfaces with this compound can be leveraged for various applications, including:
-
Biomaterial Engineering: Improving the biocompatibility of polymer implants and scaffolds. The hydrophobic nature of the fatty acid chain can influence protein adsorption and cellular adhesion.
-
Drug Delivery: Modifying the surface of polymer nanoparticles to control drug release kinetics and enhance interaction with cell membranes.
-
Superhydrophobic Surfaces: Creating water-repellent coatings on various polymer substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of vaccenic acid to this compound using thionyl chloride. This is a common and effective method for preparing acyl chlorides from carboxylic acids.[4]
Materials:
-
Vaccenic Acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalyst)
-
Anhydrous hexane
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Schlenk line or nitrogen/argon gas setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve vaccenic acid in anhydrous hexane.
-
Addition of Catalyst: Add a catalytic amount of anhydrous DMF to the solution.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5-2.0 molar equivalents) to the stirred solution at room temperature. The addition should be done dropwise using an addition funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 60-70°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation under reduced pressure using a rotary evaporator.
-
Purification: The resulting this compound can be purified by vacuum distillation to yield a clear, yellowish liquid.
-
Storage: Store the purified this compound under an inert atmosphere and protect it from moisture to prevent hydrolysis back to vaccenic acid.
Protocol 2: Surface Modification of a Hydroxyl-Functionalized Polymer (e.g., Polyvinyl Alcohol, Cellulose)
This protocol details the esterification of a polymer surface bearing hydroxyl groups with the synthesized this compound.
Materials:
-
Polymer substrate with surface hydroxyl groups
-
This compound
-
Anhydrous toluene (B28343) or other suitable anhydrous solvent (e.g., DMF, THF)
-
Anhydrous triethylamine (B128534) (Et₃N) or pyridine (B92270) (to act as an acid scavenger)
-
Beaker or reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere chamber or glove box
Procedure:
-
Substrate Preparation: Ensure the polymer substrate is clean and dry. If necessary, pre-treat the surface to expose or generate hydroxyl groups (e.g., by plasma treatment or chemical hydrolysis).
-
Reaction Setup: Place the polymer substrate in a reaction vessel. Add a sufficient amount of anhydrous solvent to fully immerse the substrate.
-
Addition of Reagents: Under an inert atmosphere, add anhydrous triethylamine to the solvent. Then, slowly add this compound to the stirred solution. The molar ratio of this compound and triethylamine to the available surface hydroxyl groups should be optimized, but a starting point is a significant excess of both.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60°C) for several hours (e.g., 12-24 hours) with continuous stirring.
-
Washing: After the reaction, remove the substrate from the reaction mixture and wash it thoroughly with the solvent used for the reaction to remove any unreacted reagents and byproducts. Follow with washing using a different solvent (e.g., ethanol, isopropanol) and finally with deionized water.
-
Drying: Dry the modified polymer substrate in a vacuum oven at a temperature below the polymer's glass transition temperature.
Data Presentation
The success of the surface modification can be quantified by various surface analysis techniques.
| Parameter | Technique | Expected Outcome for Successful Modification |
| Surface Wettability | Contact Angle Goniometry | Increase in water contact angle, indicating a more hydrophobic surface. |
| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) | Appearance of C 1s peaks corresponding to C-C/C-H bonds from the fatty acid chain and a decrease in the O 1s signal from the surface hydroxyls. |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR-ATR) | Appearance of a characteristic ester carbonyl (C=O) peak around 1735-1745 cm⁻¹ and C-H stretching peaks from the aliphatic chain. |
| Surface Morphology | Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM) | Potential changes in surface roughness and topography. |
Visualizations
Logical Workflow for Polymer Surface Modification
Caption: Workflow for modifying a polymer surface with this compound.
Signaling Pathway Analogy: Surface-Initiated Modification
This diagram illustrates the concept of grafting from a surface, analogous to a signaling cascade.
Caption: Conceptual pathway of polymer surface functionalization.
References
Application Notes and Protocols for the Synthesis of Vaccenic Acid Esters of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of vaccenic acid esters of various bioactive molecules. The conjugation of vaccenic acid, a naturally occurring trans fatty acid, to bioactive compounds can enhance their lipophilicity, potentially improving their bioavailability, cellular uptake, and therapeutic efficacy. This document focuses on the synthesis of vaccenic acid esters of phenolic antioxidants (gallic acid and ferulic acid) and sterols (cholesterol and phytosterols), providing detailed experimental procedures and insights into their potential biological activities.
Introduction to Vaccenic Acid Ester Prodrugs
Vaccenic acid ((11E)-11-octadecenoic acid) is a major trans fatty acid found in ruminant fats and dairy products.[1] Unlike industrially produced trans fats, vaccenic acid has been studied for its own biological activities and its role as a precursor to conjugated linoleic acid (CLA), a compound with numerous reported health benefits.[2] Esterifying bioactive molecules with vaccenic acid can be a strategic approach in drug development to:
-
Enhance Lipophilicity: Improve solubility in lipid membranes and facilitate passive diffusion across the intestinal barrier.
-
Improve Bioavailability: Increase absorption and circulation time of the parent bioactive molecule.
-
Targeted Delivery: Leverage lipid transport pathways for delivery to specific tissues.
-
Sustained Release: Enzymatic hydrolysis of the ester bond in vivo can lead to a gradual release of the active compound.
This document provides protocols primarily based on enzymatic synthesis, which offers high selectivity, mild reaction conditions, and a greener alternative to chemical synthesis.[3]
Synthesis of Vaccenic Acid Esters of Phenolic Antioxidants
Phenolic compounds such as gallic acid and ferulic acid are known for their potent antioxidant and anticancer properties.[4][5][6][7] However, their therapeutic application can be limited by low lipophilicity. Esterification with fatty acids, including vaccenic acid, can produce lipophilic antioxidants with improved performance in lipid-based systems.[8]
Bioactive Molecules of Interest
-
Gallic Acid: A phenolic acid with antioxidant, anti-inflammatory, and anticancer activities.[4][6][7] Alkyl esters of gallic acid have been shown to be more effective against tumor cell lines than gallic acid itself.[9]
-
Ferulic Acid: A ubiquitous phenolic compound in the plant kingdom, known for its strong antioxidant and neuroprotective effects.[10] Esterification of ferulic acid can enhance its stability and antioxidant capacity in lipid matrices.[5][11]
Enzymatic Synthesis Protocol: Lipase-Catalyzed Esterification
This protocol describes the synthesis of vaccenyl gallate and vaccenyl ferulate using an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), which is widely used for its high efficiency and selectivity in esterification reactions.[12]
Materials:
-
Vaccenic acid (or methyl vaccenate/ethyl vaccenate for transesterification)
-
Gallic acid or Ferulic acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol (B152257) (tert-amyl alcohol) or a mixture of hexane (B92381) and 2-butanone)[13][14]
-
Molecular sieves (3 Å), activated
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker incubator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol:
-
Reactant Preparation: Dissolve vaccenic acid and the chosen phenolic acid (gallic acid or ferulic acid) in the selected anhydrous organic solvent in the reaction vessel. A typical molar ratio is 1:2 to 1:8 (phenolic acid:vaccenic acid) to favor the esterification of the phenolic compound.[14]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is 5-10% (w/w) of the total substrate weight.[12]
-
Dehydration: Add activated molecular sieves to the mixture to remove the water produced during the esterification, which helps to drive the reaction towards product formation.
-
Reaction Incubation: Seal the reaction vessel and place it in an orbital shaker incubator. Incubate at a controlled temperature, typically between 40°C and 60°C, with constant agitation (e.g., 200 rpm) for 24 to 72 hours.[12][14]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting vaccenic acid ester from the crude product by silica gel column chromatography. Use a gradient of hexane and ethyl acetate (B1210297) as the eluent.
-
Characterization: Characterize the purified product using techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry to confirm its structure and purity.
Quantitative Data on Antioxidant Activity (Anticipated)
| Compound | Antioxidant Assay | Result | Reference |
| Ethyl Ferulate | ABTS Radical Scavenging | Lower than Ferulic Acid | [5] |
| Methyl Ferulate | ABTS Radical Scavenging | Lower than Ferulic Acid | [5] |
| Vanillyl Hexanoate | Oil Stability (Rancimat) | Increased induction time of rapeseed and sunflower oils | [12] |
| Alkyl Gallates | Antitumor Activity | More effective than Gallic Acid | [9] |
Signaling Pathways
The vaccenic acid esters of gallic acid and ferulic acid are expected to exert their biological effects through pathways modulated by the parent molecules upon hydrolysis of the ester bond.
Gallic Acid: Gallic acid has been shown to have anticancer effects by modulating the JAK/STAT3 signaling pathway .[6] It can inhibit the proliferation and induce apoptosis in cancer cells by downregulating the phosphorylation of JAK2 and STAT3, which in turn affects the expression of downstream target genes involved in cell survival and apoptosis, such as Bcl-2 and Bax.
Caption: JAK/STAT3 signaling pathway inhibited by Gallic Acid.
Synthesis of Vaccenic Acid Esters of Sterols
Cholesterol and phytosterols (B1254722) are steroidal alcohols that can be esterified with fatty acids. Phytosterol esters are well-known for their cholesterol-lowering effects and are used as functional food ingredients.[15][16] The synthesis of cholesteryl vaccenate and phytosteryl vaccenate can be of interest for studying their effects on lipid metabolism and cardiovascular health.
Bioactive Molecules of Interest
-
Cholesterol: An essential structural component of animal cell membranes. Its esterification with vaccenic acid can be relevant for studies on cholesterol transport and metabolism.
-
Phytosterols (e.g., β-sitosterol, campesterol): Plant-derived sterols that are structurally similar to cholesterol and are known to reduce cholesterol absorption in the gut.[16] Esterification improves their solubility in fatty foods.[17]
Enzymatic Synthesis Protocol: Lipase-Catalyzed Transesterification
This protocol is suitable for the synthesis of cholesteryl vaccenate and phytosteryl vaccenate via transesterification from a vaccenic acid methyl or ethyl ester.
Materials:
-
Methyl vaccenate or Ethyl vaccenate
-
Cholesterol or Phytosterol mixture
-
Immobilized lipase (e.g., Novozym 435 or a lipase from Rhizomucor miehei)
-
Solvent-free system or a non-polar organic solvent (e.g., n-hexane)
-
Vacuum system
-
Reaction vessel
-
Magnetic stirrer with heating
-
Crystallization vessel
-
Cooling bath
Protocol:
-
Reactant Mixing: In a reaction vessel, mix the vaccenic acid ester and the sterol (cholesterol or phytosterol). For a solvent-free system, the reactants are melted together. A molar ratio of fatty acid ester to sterol of 1:1 to 3:1 is typically used.[15]
-
Enzyme Addition: Add the immobilized lipase to the mixture (5-10% w/w of substrates).
-
Reaction Conditions: Heat the mixture to a temperature between 60°C and 80°C with continuous stirring. If the reaction is performed under vacuum, the byproduct (methanol or ethanol) is continuously removed, which drives the reaction to completion.
-
Incubation: Maintain the reaction for several hours (e.g., 6-24 hours), monitoring the progress by TLC or GC.
-
Enzyme Recovery: After the reaction, if a solvent was used, filter to remove the enzyme. In a solvent-free system, the product can be dissolved in a warm solvent like hexane, followed by filtration of the enzyme.
-
Purification by Crystallization: The sterol ester can be purified from the unreacted starting materials by crystallization. Dissolve the crude product in a suitable solvent (e.g., acetone (B3395972) or octanoic acid) at an elevated temperature and then cool it down slowly to induce crystallization of the ester.[17]
-
Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as melting point determination, NMR, and HPLC.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the enzymatic synthesis of vaccenic acid esters.
Signaling Pathways of Phytosterols
Phytosterols primarily exert their cholesterol-lowering effects within the intestine by interfering with cholesterol absorption. This involves several mechanisms at the molecular level.
Caption: Mechanism of cholesterol absorption inhibition by phytosterols.
Concluding Remarks
The synthesis of vaccenic acid esters of bioactive molecules represents a promising strategy for enhancing the therapeutic potential of various compounds. The provided protocols for enzymatic esterification and transesterification offer a robust starting point for researchers. It is recommended to optimize the reaction conditions for each specific bioactive molecule to achieve the highest possible yields and purity. Further in vitro and in vivo studies are necessary to fully elucidate the biological activities and pharmacokinetic profiles of these novel compounds.
References
- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 2. trans-Vaccenic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Lipase-Catalyzed Synthesis of Fatty Acid Esters Useful in the Food Industry | Scilit [scilit.com]
- 4. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Effect of Gallic Acid on Acidity-Induced Invasion of MCF7 Breast Cancer Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkyl esters of gallic acid as anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gcirc.org [gcirc.org]
- 16. mdpi.com [mdpi.com]
- 17. scielo.br [scielo.br]
Application Notes and Protocols: Vaccenoyl Chloride as a Building Block for Complex Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccenoyl chloride, the acyl chloride derivative of vaccenic acid ((11E)-octadec-11-enoic acid), is a highly reactive building block for the synthesis of complex lipids. As the primary trans fatty acid found in ruminant fats and dairy products, vaccenic acid and its derivatives are of significant interest to researchers in nutrition, metabolism, and drug development.[1][2] Lipids incorporating the vaccenoyl moiety serve as valuable tools for investigating cellular signaling, membrane dynamics, and the metabolic fate of dietary trans fatty acids. These synthetic lipids can act as standards for analytical studies, probes for enzyme activity, and components of liposomal drug delivery systems.
This document provides detailed protocols for the synthesis of a representative complex lipid, 1-palmitoyl-2-vaccenoyl-sn-glycero-3-phosphocholine (PVPC), using vaccenoyl chloride. It also outlines methods for the purification and characterization of the resulting product and discusses the role of vaccenic acid-containing lipids in cellular signaling.
Data Presentation
Table 1: Physicochemical Properties of Vaccenoyl Chloride and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Storage Temperature (°C) |
| trans-Vaccenic Acid | C₁₈H₃₄O₂ | 282.46 | Solid | 172 | Room Temperature |
| Vaccenoyl Chloride | C₁₈H₃₃ClO | 300.91 | Liquid | 170 (at 2 mmHg) | -20 |
| 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC) | C₂₄H₅₀NO₇P | 495.63 | Solid | N/A | -20 |
| 1-Palmitoyl-2-vaccenoyl-sn-glycero-3-phosphocholine (PVPC) | C₄₂H₈₂NO₈P | 759.08 | Waxy Solid | N/A | -20 |
Table 2: Representative Reaction Parameters and Yields for the Synthesis of PVPC
| Parameter | Value |
| Molar Ratio (Lyso-PC : Vaccenoyl Chloride : Pyridine) | 1 : 1.5 : 2 |
| Solvent | Dichloromethane (B109758) (DCM) |
| Reaction Temperature (°C) | 0 to Room Temperature |
| Reaction Time (hours) | 12 |
| Typical Yield (%) | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of Vaccenoyl Chloride from trans-Vaccenic Acid
This protocol describes the conversion of trans-vaccenic acid to its corresponding acyl chloride using oxalyl chloride. This method is favored for its mild reaction conditions and the volatile nature of its byproducts.
Materials:
-
trans-Vaccenic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas (N₂ or Ar).
-
Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve trans-vaccenic acid in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF to the solution.
-
Acyl Chloride Formation: Slowly add oxalyl chloride (1.2 equivalents) to the stirred solution at room temperature. The reaction mixture will begin to bubble as gaseous byproducts (CO, CO₂, HCl) are evolved.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting carboxylic acid.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude vaccenoyl chloride is a pale yellow liquid and should be used immediately in the next step without further purification due to its reactivity and moisture sensitivity.[3]
Protocol 2: Synthesis of 1-Palmitoyl-2-vaccenoyl-sn-glycero-3-phosphocholine (PVPC)
This protocol details the acylation of a lysophospholipid, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 Lyso-PC), with the freshly prepared vaccenoyl chloride.[4][5]
Materials:
-
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 Lyso-PC)
-
Freshly prepared vaccenoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine (B92270)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: Ensure all glassware is rigorously dried.
-
Dissolution: Dissolve 16:0 Lyso-PC in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add anhydrous pyridine (2 equivalents) to the solution.
-
Acylation: Cool the solution to 0°C in an ice bath. Slowly add a solution of freshly prepared vaccenoyl chloride (1.5 equivalents) in anhydrous DCM to the stirred Lyso-PC solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Reaction Quenching: Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. A typical solvent gradient for elution is a step-wise increase in the polarity, starting with chloroform (B151607) and gradually adding methanol.[6][7] The fractions containing the desired product can be identified by TLC.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield PVPC as a waxy solid. Store the final product under an inert atmosphere at -20°C.
Protocol 3: Characterization of PVPC
1. Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A solvent system of chloroform/methanol/water (65:25:4, v/v/v) is effective for separating phospholipids (B1166683).[8][9]
-
Visualization: The plate can be visualized using iodine vapor, molybdate (B1676688) stain (for phosphorus-containing compounds), or by charring with a sulfuric acid solution. The Rf value of the product should be compared to that of the starting Lyso-PC.
2. Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the synthesized phospholipid.[10][11] The expected molecular ion for PVPC can be calculated and compared with the experimental data.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the structure of the fatty acyl chains and the glycerol (B35011) backbone.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
³¹P NMR: Is particularly useful for phospholipid characterization, as the phosphorus chemical shift is sensitive to the headgroup structure.[12][13][14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. metabolon.com [metabolon.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Item - Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - American Chemical Society - Figshare [acs.figshare.com]
- 4. Synthesis of phosphatidylcholine and phosphatidylglycerol by alveolar type II cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of phosphatidylcholine in the chloroplast envelope after import of lysophosphatidylcholine from endoplasmic reticulum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation and determination of phospholipids in plasma employing thin-layer chromatographic plate with concentration zone or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of phosphatidylinositols and other phospholipids by two-step one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compositional Analysis of Phospholipids by Mass Spectrometry and Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Vaccenic Acid Chloride
Welcome to the technical support center for the synthesis of vaccenic acid chloride. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and achieve higher yields of high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended chlorinating agent for converting vaccenic acid to this compound?
A1: For unsaturated fatty acids like vaccenic acid, oxalyl chloride is often the preferred reagent. It is known for milder reaction conditions, which helps minimize side reactions such as isomerization or polymerization involving the carbon-carbon double bond.[1] Thionyl chloride is also widely used and can be very effective, but its byproducts can sometimes lead to unwanted reactions if not completely removed.[2][3] The choice often depends on the scale of the reaction and the required purity of the final product.
Q2: Why are strictly anhydrous (dry) conditions so critical for this synthesis?
A2: this compound, like other acyl chlorides, is highly reactive and extremely sensitive to moisture.[1] Any water present in the glassware, solvents, or starting materials will react readily with the acid chloride product, hydrolyzing it back to the original vaccenic acid.[4] This will significantly lower the yield and introduce impurities into the final product.
Q3: How can I effectively monitor the progress of the reaction?
A3: Direct monitoring of the reaction mixture by Thin Layer Chromatography (TLC) is often unreliable because the highly reactive acyl chloride can decompose on the silica (B1680970) plate.[1] A more effective method is to take a small aliquot from the reaction, quench it with a dry alcohol like methanol, and then run a TLC. You can monitor the reaction's progress by observing the disappearance of the starting vaccenic acid spot and the appearance of a new, less polar spot corresponding to the methyl vaccenate ester.[1]
Q4: What are the best practices for purifying the final this compound product?
A4: The primary purification step involves the removal of excess chlorinating agent and volatile byproducts under reduced pressure (e.g., using a rotary evaporator).[5] To ensure complete removal of thionyl chloride, adding a dry, inert solvent like toluene (B28343) and re-evaporating can be effective.[5] High-vacuum distillation is possible for achieving very high purity, but it must be done at the lowest possible temperature to avoid thermal decomposition of the product.[1][3] For many applications, the crude product obtained after removing volatiles is sufficiently pure to be used directly in the next synthetic step.[5]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. It should be kept in a cool, dry place. Due to its reactivity, it is often best to use the product immediately after synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture Contamination: Glassware, solvent, or starting material was not properly dried. | 1. Oven-dry all glassware immediately before use. Use anhydrous solvents and ensure the vaccenic acid is dry. Perform the reaction under an inert atmosphere (N₂ or Ar).[1] |
| 2. Inactive Reagents: The chlorinating agent may have degraded due to improper storage. | 2. Use a freshly opened bottle of the chlorinating agent or distill it prior to use. | |
| 3. Incomplete Reaction: Reaction time was too short or the temperature was too low. | 3. Increase the reaction time or gently warm the mixture (e.g., to 40-50°C) while monitoring via the quenched aliquot TLC method.[1] | |
| Product Decomposes During Workup | 1. Hydrolysis: Exposure to atmospheric moisture or water during workup. | 1. Ensure all workup steps are performed under strictly anhydrous conditions. |
| 2. Thermal Degradation: Overheating during solvent removal or distillation. | 2. Remove solvents under reduced pressure at low temperatures. If distillation is necessary, use a high-vacuum setup to keep the boiling point as low as possible.[1] | |
| Dark-Colored Reaction Mixture | 1. Side Reactions/Charring: Reaction temperature is too high, or the reaction was run for too long. | 1. Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| 2. Impure Starting Material: Impurities in the vaccenic acid may be reacting. | 2. Ensure the purity of the starting vaccenic acid. | |
| Evidence of Double Bond Isomerization | 1. Harsh Conditions: Use of a strong chlorinating agent (e.g., PCl₅) or high temperatures. | 1. Switch to a milder reagent like oxalyl chloride.[1] Maintain a lower reaction temperature (e.g., room temperature). |
Data Presentation: Comparison of Chlorinating Agents
| Chlorinating Agent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat or in a non-polar solvent; Room temp to 50°C.[5] | SO₂(g), HCl(g) | Inexpensive; Gaseous byproducts are easily removed.[6] | Can be harsh, potentially causing side reactions with sensitive functional groups.[2] |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., hexane, toluene); Room temp.[1] | CO(g), CO₂(g), HCl(g) | Milder conditions; Volatile byproducts are easy to remove; Less risk of side reactions with double bonds.[1][7] | More expensive than thionyl chloride.[7] |
| Phosphorus Trichloride (PCl₃) | Neat; Heating often required. | H₃PO₃ (phosphorous acid) | Economical for some applications.[3] | Byproduct is a non-volatile liquid, making purification difficult.[6] |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent; Often requires heating. | POCl₃ (phosphoryl chloride), HCl(g) | Effective for a wide range of acids. | Byproduct (POCl₃) has a high boiling point, complicating purification by distillation.[6] |
Experimental Protocols
Protocol: Synthesis of this compound using Thionyl Chloride
This protocol is a general procedure adapted from methods for similar long-chain unsaturated fatty acids.[5][8][9]
Materials:
-
Vaccenic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene (optional, for purification)
-
Round-bottom flask, two-necked
-
Reflux condenser with a gas outlet connected to a trap (e.g., containing aqueous NaOH)
-
Dropping funnel (if adding SOCl₂ to a solution)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the two-necked flask with the reflux condenser and a stopper. Introduce a magnetic stir bar. Flush the entire system with dry nitrogen.
-
Charging the Flask: Charge the flask with vaccenic acid (1.0 eq).
-
Addition of Reagent: Carefully and slowly add an excess of thionyl chloride (e.g., 1.5 to 2.0 eq) to the flask. The reaction can be run neat or in a dry, inert solvent like dichloromethane (B109758) (DCM).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. The reaction will produce gaseous byproducts (SO₂ and HCl), which should be vented through the condenser into a neutralizing trap.[5][6]
-
Monitoring: Monitor the reaction until the evolution of gas ceases or by using the quenched aliquot TLC method described in the FAQs. A typical reaction time is 1-5 hours.[5]
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The collection flask of the evaporator should be cooled.
-
To remove the final traces of SOCl₂, add a small amount of anhydrous toluene to the crude product and evaporate again under reduced pressure. Repeat this step if necessary.[5]
-
The resulting crude this compound is a yellow to brown oily liquid and can be used directly for the next step.
-
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low product yield.
Caption: Reaction pathway for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pjoes.com [pjoes.com]
Technical Support Center: Purification of Crude Vaccenoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude vaccenoyl chloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude vaccenoyl chloride?
A1: The primary and most effective method for purifying crude vaccenoyl chloride is fractional vacuum distillation . This technique separates vaccenoyl chloride from non-volatile impurities and residual starting materials based on differences in boiling points under reduced pressure.
Other supplementary purification techniques include:
-
Azeotropic removal of excess reagents: This is particularly useful for removing volatile chlorinating agents like thionyl chloride. Anhydrous toluene (B28343) is often added to the crude product, and the mixture is evaporated under reduced pressure. This process is typically repeated multiple times.
-
Washing: For less reactive, long-chain acyl chlorides, a carefully controlled wash with a dilute base (e.g., sodium bicarbonate) followed by a water wash can remove acidic impurities. However, this method carries a significant risk of hydrolyzing the vaccenoyl chloride back to vaccenic acid and should be approached with caution.
Q2: What are the typical impurities in crude vaccenoyl chloride?
A2: Impurities in crude vaccenoyl chloride generally originate from the starting materials and the chlorinating agent used. Common impurities include:
-
Unreacted vaccenic acid: Incomplete reaction will leave residual starting material.
-
Excess chlorinating agent: Depending on the synthetic route, this could be thionyl chloride, oxalyl chloride, phosphorus trichloride, or phosphorus pentachloride.
-
Byproducts from the chlorinating agent: For example, when using thionyl chloride, gaseous byproducts like sulfur dioxide and hydrogen chloride are formed. With phosphorus pentachloride, phosphorus oxychloride is a common byproduct.[1]
-
Side-reaction products: For unsaturated acyl chlorides like vaccenoyl chloride, side reactions involving the double bond can occur, potentially leading to isomerization (cis/trans changes) or polymerization, especially at elevated temperatures.
-
Water: Any moisture present will lead to the hydrolysis of vaccenoyl chloride back to vaccenic acid.
Q3: How can I assess the purity of my vaccenoyl chloride sample?
A3: The purity of vaccenoyl chloride can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and allow for the quantification of impurities with distinct signals. This method is non-destructive but may have lower sensitivity for trace impurities.
-
Gas Chromatography (GC): Due to the high reactivity of acyl chlorides, direct analysis by GC can be challenging. A common approach is to derivatize the vaccenoyl chloride to a more stable ester (e.g., methyl or ethyl ester) before analysis by GC-FID or GC-MS.[1][2][3]
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch characteristic of an acyl chloride and the absence of a broad O-H stretch from the carboxylic acid can indicate a successful conversion.
Troubleshooting Guides
Issue 1: Product is dark or colored (yellow/brown).
| Possible Cause | Troubleshooting Steps |
| Impure starting materials | Ensure the vaccenic acid and any solvents are of high purity. If using thionyl chloride, consider purifying it by distillation before use. |
| Side reactions at elevated temperatures | Maintain the recommended reaction temperature. Avoid overheating during the reaction or distillation. For unsaturated acyl chlorides, prolonged heating can lead to polymerization or other side reactions. |
| Degradation during distillation | Use a high vacuum to lower the boiling point and minimize thermal stress on the compound. The use of a wiped-film or short-path distillation apparatus can reduce the residence time at high temperatures. |
Issue 2: Low yield of purified vaccenoyl chloride.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with a suitable technique (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid's O-H stretch). Consider extending the reaction time or using a slight excess of the chlorinating agent. |
| Hydrolysis of the product | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents, and perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Loss during distillation | Ensure the vacuum is stable and sufficiently low. Check for leaks in the distillation setup. Use a cold trap to prevent product loss to the vacuum pump. |
| Polymerization during distillation | For unsaturated acyl chlorides, polymerization can be a significant issue at higher temperatures. Distill at the lowest possible temperature under a high vacuum. The addition of a polymerization inhibitor may be considered in some cases.[5][6] |
Issue 3: Inconsistent results in subsequent reactions.
| Possible Cause | Troubleshooting Steps |
| Residual impurities in the vaccenoyl chloride | Purify the vaccenoyl chloride by fractional vacuum distillation to ensure high purity (>98%). |
| Hydrolysis during storage | Store the purified vaccenoyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (-20°C is recommended). Use a desiccator for long-term storage. |
| Cis/trans isomerization of the double bond | While some studies on similar molecules like oleoyl (B10858665) chloride show no isomerization during synthesis with thionyl chloride, this should be verified for your specific conditions, especially if the reaction is performed at elevated temperatures for extended periods.[7] Purity analysis by techniques like ¹H NMR or specialized GC methods can help identify isomers. |
Data Presentation
Table 1: Physical Properties of cis-Vaccenoyl Chloride and a Close Analog
| Property | cis-Vaccenoyl Chloride | Oleoyl Chloride (for comparison) |
| Molecular Formula | C₁₈H₃₃ClO | C₁₈H₃₃ClO |
| Molecular Weight | 300.91 g/mol | 300.91 g/mol |
| Boiling Point | 170 °C at 2 mmHg | 180-185 °C at 1-2 mmHg; 99-109 °C at 25 µmHg |
| Density | 0.912 g/mL at 25 °C | 0.91 g/mL at 25 °C |
Data for oleoyl chloride is provided as it is a structurally similar C18 unsaturated acyl chloride and can serve as a useful reference.[7]
Table 2: Typical Purity Levels of Long-Chain Acyl Chlorides After Different Purification Methods
| Purification Method | Typical Purity (%) | Key Considerations |
| None (Crude after solvent/reagent removal) | 85-95% | Purity is highly dependent on the completeness of the reaction. May contain residual carboxylic acid and non-volatile byproducts. |
| Azeotropic Removal of Excess Reagent | 90-97% | Effective at removing volatile impurities like thionyl chloride, but not non-volatile ones. |
| Fractional Vacuum Distillation | >98% | Considered the most effective method for achieving high purity. |
This data is based on decanoyl chloride and is illustrative for long-chain acyl chlorides.[8]
Experimental Protocols
Protocol 1: Synthesis and Purification of Vaccenoyl Chloride (adapted from a protocol for Oleoyl Chloride)
This protocol is adapted from a well-established procedure for a structurally similar compound, oleoyl chloride, and should be a good starting point for the synthesis and purification of vaccenoyl chloride.[7]
Materials:
-
cis-Vaccenic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for azeotropic removal)
-
Anhydrous solvents for subsequent reactions
-
Inert gas (nitrogen or argon)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap (for HCl and SO₂ fumes)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Fractional distillation apparatus with a short Vigreux or packed column
-
Vacuum pump with a cold trap and manometer
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a dropping funnel and a reflux condenser under an inert atmosphere. Place a magnetic stir bar in the flask.
-
Chlorination: Charge the flask with cis-vaccenic acid. From the dropping funnel, add an excess of thionyl chloride (typically 1.5-2.0 equivalents) dropwise to the stirred vaccenic acid at room temperature. The reaction is often exothermic.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the disappearance of the starting material using a suitable technique (e.g., TLC if a stable derivative is formed, or IR spectroscopy).
-
Removal of Excess Reagent:
-
Direct Distillation: Distill off the excess thionyl chloride at atmospheric pressure.
-
Azeotropic Removal: Alternatively, remove the bulk of the thionyl chloride by rotary evaporation (with appropriate trapping of the corrosive vapors). Add anhydrous toluene to the crude product and evaporate again under reduced pressure. Repeat this step 2-3 times to ensure complete removal of thionyl chloride.
-
-
Fractional Vacuum Distillation:
-
Assemble a fractional distillation apparatus. Ensure all glassware is completely dry.
-
Transfer the crude vaccenoyl chloride to the distillation flask.
-
Gradually apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure (for vaccenoyl chloride, expect a boiling point around 170 °C at 2 mmHg). Discard any initial lower-boiling fractions.
-
-
Storage: Store the purified vaccenoyl chloride under an inert atmosphere at -20 °C.
Protocol 2: Purity Assessment by GC-FID after Derivatization to Methyl Ester
Materials:
-
Purified vaccenoyl chloride
-
Anhydrous methanol (B129727)
-
Anhydrous solvent for dilution (e.g., hexane (B92381) or dichloromethane)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Derivatization: In a clean, dry vial, dissolve a small amount of the purified vaccenoyl chloride in an anhydrous solvent. Add an excess of anhydrous methanol to convert the acyl chloride to its methyl ester. The reaction is typically rapid at room temperature.
-
Sample Preparation: Dilute the resulting methyl vaccenoate solution to an appropriate concentration for GC analysis. If using an internal standard, add it at this stage.
-
GC-FID Analysis:
-
Column: Use a suitable capillary column for fatty acid methyl ester (FAME) analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol or cyanopropyl stationary phase).
-
Injector and Detector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is usually employed, for example, starting at a lower temperature and ramping up to around 240 °C to ensure elution of the C18 methyl ester.
-
Carrier Gas: Helium or hydrogen.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the methyl vaccenoate peak relative to all other peaks in the chromatogram. For quantitative analysis, use the response factor of the methyl vaccenoate relative to the internal standard.
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]
- 6. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Vaccenic Acid Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vaccenic acid chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of the acid chloride: Presence of water in the reagents or glassware. 3. Loss of product during workup: Inefficient extraction or distillation. | 1. Optimize reaction conditions: Increase reaction time or temperature as per the chosen protocol. Monitor reaction progress using techniques like TLC (by converting a small sample to an ester or amide for analysis) or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). 2. Ensure anhydrous conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). 3. Refine purification technique: For distillation, ensure a high vacuum is achieved to minimize the required temperature and prevent decomposition. For extractions, perform multiple extractions with the appropriate solvent. |
| Product is Dark in Color (Yellow to Brown) | 1. Impure starting materials: The purity of the initial vaccenic acid can affect the color of the final product.[1] 2. Side reactions at high temperatures: Decomposition or polymerization of the unsaturated acyl chloride can occur, especially during distillation at elevated temperatures. 3. Residual catalyst byproducts: Some catalysts or their byproducts can be colored. | 1. Use high-purity vaccenic acid: Purify the starting material if necessary. 2. Distill under high vacuum: Use a high-vacuum pump to lower the boiling point of the this compound and avoid thermal degradation. A short-path distillation apparatus is recommended.[1] 3. Purify the crude product: Consider purification methods like washing the crude product with a mild bicarbonate solution (if the acid chloride is not too reactive) before distillation.[2] |
| NMR/IR Spectrum Shows Unexpected Peaks | 1. Presence of unreacted starting material: A broad peak in the IR spectrum around 2500-3300 cm⁻¹ indicates the O-H of a carboxylic acid. 2. Side reactions at the double bond: New peaks in the alkene region of the NMR spectrum may suggest isomerization. Peaks corresponding to C-Cl bonds in the aliphatic region could indicate addition of HCl or Cl₂ across the double bond.[3] 3. Presence of byproducts from the chlorinating agent: For example, residual phosphorus compounds if PCl₃ or PCl₅ is used. | 1. Ensure complete reaction: See "Low or No Product Yield" section. 2. Use milder reaction conditions: Employ a less aggressive chlorinating agent like oxalyl chloride at lower temperatures.[3][4] A patented method suggests silylating the carboxylic acid before reacting with the chlorinating agent to protect the double bond.[3][5] 3. Thorough purification: Ensure efficient removal of the chlorinating agent and its byproducts, for example, by azeotropic distillation with an inert solvent like toluene (B28343) or by fractional distillation.[6] |
| Difficulty Removing Excess Thionyl Chloride | High boiling point of thionyl chloride (76 °C): Simple evaporation may not be sufficient. | Azeotropic removal: Add an anhydrous solvent like toluene to the crude product and remove the solvent under reduced pressure. Repeat this process 2-3 times to effectively remove residual thionyl chloride.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during this compound synthesis?
A1: The primary side reactions involve the carbon-carbon double bond in the vaccenic acid chain. These can include:
-
Addition of HCl: The hydrogen chloride byproduct can add across the double bond, forming a chloroalkane. This is more likely with stronger chlorinating agents and higher reaction temperatures.
-
Chlorination of the double bond: The chlorinating agent itself may react with the double bond to form a dichloroalkane.
-
Isomerization: The position or geometry (cis/trans) of the double bond could potentially change under harsh reaction conditions, although some studies with the similar oleic acid suggest this is not a major issue with thionyl chloride.[1]
-
Polymerization: At higher temperatures, especially during distillation, unsaturated acyl chlorides can polymerize.[8]
Additionally, general side reactions related to the chlorinating agent will produce byproducts that need to be removed (e.g., SO₂ and HCl from thionyl chloride; POCl₃ from PCl₅).[9]
Q2: Which chlorinating agent is best for preparing this compound?
A2: The choice of chlorinating agent depends on the scale of the reaction, the sensitivity of other functional groups, and cost considerations.
-
Thionyl chloride (SOCl₂): This is a common and cost-effective reagent. Its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[9] However, it can be aggressive and may require heating.
-
Oxalyl chloride ((COCl)₂): This reagent is generally milder and can often be used at room temperature or below, which can minimize side reactions at the double bond.[10] It is more expensive than thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is typically used.[11]
-
Phosphorus trichloride (B1173362) (PCl₃) and Phosphorus pentachloride (PCl₅): These are also effective but produce non-gaseous byproducts (H₃PO₃ and POCl₃, respectively) that must be separated from the product, often by fractional distillation.[9]
For a sensitive substrate like vaccenic acid, oxalyl chloride is often the preferred choice to minimize side reactions.[4]
Q3: How can I confirm that my reaction has gone to completion?
A3: You can monitor the reaction progress by:
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretching band of the acyl chloride (typically around 1785-1815 cm⁻¹) is a strong indicator.[1]
-
Thin Layer Chromatography (TLC): Acyl chlorides are often too reactive to be analyzed directly by TLC on silica (B1680970) gel as they can hydrolyze back to the carboxylic acid. A useful technique is to take a small aliquot of the reaction mixture and quench it with a nucleophile like methanol (B129727) or benzylamine (B48309) to form the corresponding stable methyl ester or benzylamide. The TLC can then be run to check for the disappearance of the starting carboxylic acid spot.
Q4: What are the best practices for storing this compound?
A4: this compound is highly reactive and sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent hydrolysis back to vaccenic acid. Storage in a desiccator is also recommended.
Quantitative Data Summary
| Chlorinating Agent | Typical Yield | Notes |
| Thionyl Chloride (SOCl₂) | 97-99% (crude) | A high-yielding and economical method.[1] |
| Oxalyl Chloride ((COCl)₂) | 86% | Generally provides a purer crude product with fewer side reactions.[1] |
| Phosphorus Trichloride (PCl₃) | 60% | Lower yield compared to other methods.[1] |
Experimental Protocols
Protocol 1: Synthesis of Oleoyl (B10858665) Chloride using Thionyl Chloride (Adapted for Vaccenic Acid)
This protocol is adapted from a procedure for oleoyl chloride in Organic Syntheses and can be applied to vaccenic acid.[1]
Materials:
-
Vaccenic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (for azeotropic removal of excess SOCl₂)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide (B78521) solution). Ensure all glassware is thoroughly dried.
-
To the flask, add vaccenic acid (1 equivalent).
-
Slowly add an excess of thionyl chloride (e.g., 1.5-2 equivalents) to the vaccenic acid at room temperature with stirring. The reaction can also be performed in an inert solvent like dichloromethane (B109758) or neat.
-
Heat the reaction mixture to reflux (typically around 70-80 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. Monitor the reaction for completion.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. For more complete removal, add anhydrous toluene and evaporate under reduced pressure. Repeat this step twice.[6]
-
The crude this compound can be used directly for the next step or purified by vacuum distillation at very low pressure (e.g., <1 mmHg) to yield a colorless product.[1]
Protocol 2: Synthesis of an Acyl Chloride using Oxalyl Chloride (General Procedure)
This is a general procedure that is effective for unsaturated fatty acids.[10]
Materials:
-
Vaccenic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve vaccenic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise from the addition funnel. Vigorous gas evolution (CO and CO₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound.
-
The crude product can be used directly or purified by vacuum distillation.
Visualizations
Caption: Main reaction pathway for this compound synthesis and potential side reactions.
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 3. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0839791A1 - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
preventing the hydrolysis of vaccenic acid chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with vaccenic acid chloride. Our aim is to help you prevent its hydrolysis and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound is the acyl chloride derivative of vaccenic acid, an 18-carbon monounsaturated fatty acid.[1] Like other acyl chlorides, it is highly reactive due to the presence of a good leaving group (the chloride ion) and the electrophilic nature of the carbonyl carbon.[2] This high reactivity makes it an excellent acylating agent for synthesizing esters and amides but also makes it highly susceptible to hydrolysis.[3]
Q2: How does hydrolysis of this compound occur?
Hydrolysis is a chemical reaction where this compound reacts with water to form vaccenic acid and hydrochloric acid (HCl).[4][5] This reaction is typically rapid and exothermic.[4] The presence of even trace amounts of moisture in the air or in solvents can lead to the degradation of the starting material, reducing the yield of your desired product.[6]
Q3: What are the primary signs of this compound hydrolysis?
The most common indicators of hydrolysis include:
-
A decrease in the purity of the this compound over time.
-
The appearance of a white precipitate (vaccenic acid) in the solution.
-
A lower than expected yield in your acylation reaction.
-
The presence of unexpected byproducts in your reaction mixture.
Q4: How should I store this compound to prevent hydrolysis?
To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: For long-term storage (1-2 years), a temperature of -20°C is recommended.[7] For short-term storage (1-2 weeks), storage at -4°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with air moisture.
-
Container: Use a tightly sealed container made of a non-reactive material.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield of acylated product | Hydrolysis of this compound before or during the reaction. | 1. Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents. Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric moisture. 3. Fresh Reagent: Use a fresh, unopened bottle of this compound or a sample that has been properly stored. |
| Incomplete reaction. | 1. Check Stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of the nucleophile (e.g., amine or alcohol) may be necessary. 2. Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). | |
| Formation of vaccenic acid as a major byproduct | Significant hydrolysis has occurred. | 1. Review Handling Procedure: Re-evaluate your entire experimental setup and handling procedure for potential sources of moisture contamination. 2. Use of a Base: Incorporate a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), into your reaction mixture. The base will neutralize the HCl byproduct, which can sometimes catalyze further side reactions.[8] |
| Inconsistent results between experiments | Variability in the quality of this compound or reaction conditions. | 1. Standardize Procedures: Ensure that all experimental parameters (solvent volume, temperature, reaction time, reagent addition rate) are kept consistent between runs. 2. Reagent Quality Control: If possible, check the purity of your this compound before use, for example, by taking an NMR spectrum of a small, freshly opened sample. |
Quantitative Data Summary
| Parameter | Value/Condition | Notes |
| Recommended Long-Term Storage | -20°C | Under inert atmosphere. |
| Recommended Short-Term Storage | -4°C | Under inert atmosphere. |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform) | Insoluble and reactive with water.[6] |
| Reactivity with Water | Rapid hydrolysis | Forms the corresponding carboxylic acid and HCl.[1] |
Experimental Protocol: Synthesis of N-benzyl vaccenamide
This protocol details a general procedure for the synthesis of an amide from this compound, a common application where preventing hydrolysis is critical.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at 120°C for at least 4 hours. Assemble the reaction apparatus while hot and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reaction Setup: In the round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of this compound: Dissolve this compound (1.1 equivalents) in anhydrous DCM in the dropping funnel. Add the this compound solution dropwise to the stirring benzylamine solution at 0°C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-benzyl vaccenamide by column chromatography on silica (B1680970) gel.
Visualizations
Caption: The hydrolysis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. vandemark.com [vandemark.com]
- 2. savemyexams.com [savemyexams.com]
- 3. nbinno.com [nbinno.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy Oleyl chloride (EVT-334935) | 16507-61-2 [evitachem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Amide Synthesis [fishersci.it]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Vaccenoyl Chloride Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with vaccenoyl chloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: My reaction with vaccenoyl chloride is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in vaccenoyl chloride reactions can stem from several factors. The most common issues are related to the quality of the reagents and the reaction conditions.
-
Moisture Contamination: Vaccenoyl chloride is highly reactive towards water, which leads to hydrolysis back to vaccenic acid.[1][2] Ensure all glassware is rigorously dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
Sub-optimal Reaction Temperature: Acylation reactions are often exothermic.[3] It is crucial to control the temperature, typically starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature.[3][4] The optimal temperature profile will depend on the specific nucleophile and solvent used.
-
Inadequate Base: A base is usually required to neutralize the HCl byproduct generated during the reaction.[3][4] Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine.[3] The choice and amount of base can significantly impact the reaction rate and yield.
-
Steric Hindrance: The reactivity of the nucleophile can be affected by steric hindrance. For instance, in O-acylation reactions, the order of alcohol reactivity is generally primary > secondary > tertiary.[5]
Question 2: The product of my vaccenoyl chloride reaction is a dark or colored (yellow/brown) liquid. What causes this discoloration and how can I prevent it?
Answer: Discoloration of the product is often indicative of impurities or side reactions.
-
Impure Starting Materials: Using old or impure vaccenoyl chloride or other reagents can introduce colored impurities. It is recommended to use freshly prepared or purified vaccenoyl chloride.
-
Side Reactions at Elevated Temperatures: Overheating the reaction mixture can lead to decomposition and the formation of colored byproducts.[1] Maintain the recommended reaction temperature and avoid excessive heating during workup and purification.[1]
-
Thionyl Chloride Residue: If the vaccenoyl chloride was prepared using thionyl chloride, residual traces can cause discoloration.[1] Purification of the vaccenoyl chloride by distillation or azeotropic removal of excess thionyl chloride with an inert solvent like toluene (B28343) can mitigate this issue.[1]
Question 3: I am having difficulty purifying the product of my vaccenoyl chloride reaction. What are the best practices?
Answer: Purification of products from vaccenoyl chloride reactions requires careful handling to avoid hydrolysis and decomposition.
-
Aqueous Workup: When performing an aqueous workup, use cold, dilute solutions to minimize hydrolysis of the desired product. Sequentially wash the organic layer with a dilute acid (to remove amine bases), followed by a dilute base (like sodium bicarbonate) to remove unreacted vaccenic acid, and finally with brine.
-
Chromatography: Column chromatography on silica (B1680970) gel is a common method for purification. It is important to use a non-polar solvent system to avoid product decomposition on the acidic silica gel.
-
Distillation: For thermally stable products, distillation under reduced pressure can be an effective purification method.
Question 4: How can I confirm the purity of my vaccenoyl chloride starting material?
Answer: Assessing the purity of highly reactive acyl chlorides like vaccenoyl chloride can be challenging due to their instability.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): This can be used to assess purity, but the sample must be handled under strictly anhydrous conditions to prevent hydrolysis during sample preparation and analysis.[1]
-
IR Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1800 cm⁻¹ is characteristic of an acyl chloride. A broad hydroxyl (-OH) stretch around 3000 cm⁻¹ would indicate the presence of the corresponding carboxylic acid due to hydrolysis.
-
-
Chromatographic Methods (after derivatization):
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Direct analysis can be difficult due to on-column hydrolysis.[1] A common strategy is to derivatize a small aliquot of the vaccenoyl chloride into a more stable ester (e.g., by reacting with methanol) and then analyze the ester by GC or HPLC to determine the purity of the original acyl chloride.[1]
-
Data Presentation
Table 1: Typical Reaction Parameters for Acylation Reactions
| Parameter | N-Acylation of Amines | O-Acylation of Alcohols | Friedel-Crafts Acylation |
| Nucleophile | Primary or Secondary Amine | Primary or Secondary Alcohol | Aromatic Compound |
| Solvent | Anhydrous DCM, THF[3] | Anhydrous DCM, Toluene | Anhydrous DCM, Nitrobenzene |
| Base/Catalyst | Triethylamine, Pyridine[3] | Triethylamine, DMAP (cat.)[4] | Lewis Acid (e.g., AlCl₃)[4][6] |
| Temperature | 0 °C to Room Temperature[3][4] | 0 °C to Room Temperature[4] | 0 °C to Room Temperature[6] |
| Stoichiometry (Vaccenoyl Chloride:Nucleophile) | 1.1 : 1.0 | 1.2 : 1.0 | 1.0 : 1.0 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of an Amine with Vaccenoyl Chloride
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of vaccenoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a dilute HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired N-vaccenoyl amide.
Protocol 2: General Procedure for O-Acylation of an Alcohol with Vaccenoyl Chloride (Base-Catalyzed)
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents) in anhydrous DCM.[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Add vaccenoyl chloride (1.2 equivalents) dropwise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.[4]
-
Monitor the reaction progress by TLC.[4]
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.[4]
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired vaccenoate ester.
Visualizations
Caption: Troubleshooting workflow for low yield in vaccenoyl chloride reactions.
Caption: Generalized signaling pathway for nucleophilic acyl substitution.
References
improving the stability of vaccenic acid chloride in solution
Welcome to the technical support center for vaccenic acid chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound, like other acyl chlorides, is highly reactive. Its stability in solution is primarily affected by the following factors:
-
Moisture: Acyl chlorides readily react with water, leading to rapid hydrolysis to the corresponding carboxylic acid (vaccenic acid) and hydrochloric acid.[1][2][3] This is often the primary cause of degradation.
-
Solvent Choice: The polarity and protic nature of the solvent are critical. Protic solvents like alcohols will react with this compound to form esters.[4] While aprotic solvents are necessary, their purity (especially water content) is paramount.
-
Temperature: Higher temperatures can accelerate the rate of degradation reactions.[5][6] It is generally advisable to handle and store solutions at low temperatures unless a reaction requires heating.
-
Presence of Nucleophiles: Any nucleophilic contaminants in the solution can react with the acyl chloride, leading to its consumption and the formation of byproducts.
Q2: What are the ideal storage conditions for this compound and its solutions?
A2: For long-term stability, solid this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator to protect it from moisture.[7] For solutions, it is recommended to:
-
Use anhydrous, aprotic solvents.
-
Store solutions under an inert atmosphere.
-
Keep solutions at a low temperature (e.g., in a refrigerator or freezer at -20°C), protected from light.
-
Prepare solutions fresh whenever possible for critical applications.
While some suppliers may ship this compound at room temperature, for long-term storage and to maintain purity, colder, anhydrous conditions are recommended.[8][9]
Q3: Which solvents are recommended for dissolving this compound?
A3: The choice of solvent is critical for maintaining the stability of this compound. Aprotic solvents with low polarity are generally preferred. It is crucial to use anhydrous grade solvents. Recommended solvents include:
-
Dichloromethane (B109758) (DCM)[10]
-
Chloroform
-
Toluene
-
Tetrahydrofuran (THF) - Note: THF can contain peroxides and should be purified if necessary.
-
Diethyl ether
Avoid protic solvents such as water, alcohols, and amines as they will readily react with the acyl chloride.[4]
Q4: How can I tell if my this compound solution has degraded?
A4: Degradation of this compound can be identified through several observations:
-
Formation of a Precipitate: The hydrolysis product, vaccenic acid, may be less soluble in the aprotic solvent and precipitate out.
-
Gas Evolution: Reaction with moisture will produce HCl gas, which may be observed as fumes or a change in pressure in a sealed container.[3]
-
Changes in Appearance: The solution may become cloudy or change color.
-
Analytical Confirmation: Techniques like Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of vaccenic acid or other degradation byproducts. For instance, on a TLC plate, the appearance of a more polar spot corresponding to the carboxylic acid can indicate hydrolysis.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in subsequent reaction | Degradation of this compound solution prior to use. | - Ensure all glassware is oven-dried or flame-dried before use to remove residual moisture. - Use anhydrous solvents from a freshly opened bottle or that have been properly dried. - Prepare the this compound solution immediately before use. - Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Precipitate forms in the solution upon storage | Hydrolysis of this compound to vaccenic acid, which may have lower solubility. | - Store the solution at a lower temperature to slow down the degradation rate. - Ensure the storage container is sealed tightly with a cap having a chemically resistant liner (e.g., PTFE). - If a precipitate is observed, it may be possible to centrifuge the sample and use the supernatant, but the concentration of the active acyl chloride will be lower. |
| Inconsistent experimental results | Variable purity of the this compound solution. | - Standardize the procedure for solution preparation and storage. - Consider titrating the acyl chloride solution to determine its exact concentration before use. - Avoid repeated opening and closing of the stock solution container to minimize exposure to atmospheric moisture. |
| Color change in the solution | Presence of impurities in the solvent or degradation over time. | - Use high-purity, anhydrous solvents. - If the solvent is prone to peroxide formation (e.g., THF), test for and remove peroxides before use. - Protect the solution from light during storage and handling. |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution
Objective: To prepare a stable stock solution of this compound in an anhydrous aprotic solvent.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Oven-dried volumetric flask with a ground glass stopper or a septum-sealed cap
-
Syringes and needles (if using a septum-sealed cap)
-
Inert gas source (nitrogen or argon)
-
Analytical balance
Procedure:
-
Dry all glassware, including the volumetric flask and any transfer funnels, in an oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Place the volumetric flask on the analytical balance and tare it.
-
Under a gentle stream of inert gas, quickly weigh the desired amount of this compound directly into the volumetric flask.
-
Record the exact mass.
-
Using a dry syringe, add a portion of the anhydrous DCM to the flask to dissolve the this compound.
-
Once dissolved, carefully add more anhydrous DCM to the calibration mark of the volumetric flask.
-
Stopper the flask tightly (or seal with the septum cap) and invert several times to ensure a homogenous solution.
-
Store the solution under an inert atmosphere at -20°C, protected from light.
Protocol 2: Monitoring the Stability of this compound Solution by Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the degradation of this compound to vaccenic acid in solution over time.
Materials:
-
This compound solution
-
Vaccenic acid (as a standard)
-
TLC plates (silica gel)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate, the exact ratio may need to be optimized)
-
Visualization agent (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Prepare a dilute solution of vaccenic acid in a suitable solvent to use as a standard.
-
On a TLC plate, spot the vaccenic acid standard, a fresh sample of the this compound solution, and a sample of the aged this compound solution.
-
Develop the TLC plate in the developing chamber with the chosen mobile phase.
-
After the solvent front has reached a suitable height, remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots using the appropriate visualization agent.
-
The this compound should have a higher Rf value (be less polar) than the vaccenic acid. The appearance or increase in the intensity of the spot corresponding to vaccenic acid in the aged solution indicates degradation.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for preparing and storing a stable this compound solution.
References
- 1. savemyexams.com [savemyexams.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. download.basf.com [download.basf.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Vaccenic Acid Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vaccenic acid chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The impurities present in this compound largely depend on the synthetic method used. Common impurities include:
-
Unreacted Vaccenic Acid: Incomplete conversion of the starting material is a frequent source of impurity.
-
Byproducts from Chlorinating Agents:
-
Phosphorus Compounds: If phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) is used, impurities such as phosphorous acid or phosphorus oxychloride (POCl₃) may be present.[1][2]
-
Sulfur Compounds: When thionyl chloride (SOCl₂) is used, residual thionyl chloride and acidic byproducts like hydrochloric acid (HCl) and sulfur dioxide (SO₂) can be impurities.[3]
-
-
Hydrolysis Product: this compound is highly sensitive to moisture and can readily hydrolyze back to vaccenic acid.[4][5][6]
-
Isomers of Vaccenic Acid: The starting vaccenic acid may contain other C18:1 isomers, which will be carried through to the final product.
-
Saturated Fatty Acid Chlorides: If the starting vaccenic acid is not pure, it may contain saturated fatty acids (e.g., stearic acid), which will also be converted to their corresponding acid chlorides.
Q2: How can I synthesize high-purity this compound?
A2: To synthesize high-purity this compound, it is crucial to use a high-purity starting material and a suitable chlorinating agent under strictly anhydrous conditions. Oxalyl chloride is often preferred for unsaturated fatty acids as it minimizes side reactions involving the double bond and the byproducts are volatile and easily removed.[4] Thionyl chloride is also commonly used.
A general synthetic approach involves reacting vaccenic acid with the chlorinating agent in a dry, inert solvent (e.g., toluene (B28343), hexane) under an inert atmosphere (e.g., nitrogen or argon).[4][7]
Q3: What are the recommended methods for purifying this compound?
A3: The primary methods for purifying this compound are:
-
Vacuum Distillation: This is the most common and effective method for removing non-volatile impurities.[4][8] Due to the high boiling point of this compound, a high vacuum is necessary to lower the distillation temperature and prevent thermal degradation.
-
Fractional Distillation: This technique can be used to separate this compound from impurities with close boiling points, such as phosphorus oxychloride.[2]
-
Crystallization: Low-temperature crystallization from a suitable solvent can be employed to separate saturated fatty acid chlorides from the unsaturated this compound.[9]
Q4: How should I store this compound to prevent degradation?
A4: this compound is highly reactive and moisture-sensitive.[4][5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -20°C) to minimize degradation.[3] Taking small working quantities from the main stock bottle can help preserve the purity of the bulk material.[10]
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the product due to moisture. 3. Impure starting materials. | 1. Increase the reaction time or use a slight excess of the chlorinating agent. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.[4] 3. Use high-purity vaccenic acid and a fresh or purified chlorinating agent. |
| Product is Dark or Colored | 1. Impure starting materials. 2. Overheating during distillation. 3. Use of certain chlorinating agents like thionyl chloride can sometimes lead to colored products. | 1. Use purified starting materials. The color of the final product is often related to the purity of the initial fatty acid.[8] 2. Perform vacuum distillation at the lowest possible temperature.[4] 3. Consider using oxalyl chloride for a cleaner reaction.[4] |
| Difficulty Removing Excess Chlorinating Agent | Thionyl chloride has a relatively high boiling point (76°C). | After the reaction, add an anhydrous solvent like toluene and remove it under reduced pressure using a rotary evaporator. Repeating this process several times can effectively remove residual thionyl chloride.[7] |
| Product Hydrolyzes Back to Vaccenic Acid | Exposure to atmospheric moisture during workup or storage. | Perform all workup and purification steps under anhydrous conditions. Store the purified product in a tightly sealed container under an inert atmosphere and at low temperature.[3][4] |
| Presence of Saturated Fatty Acid Chloride Impurities | The starting vaccenic acid contains saturated fatty acids. | Purify the starting vaccenic acid by low-temperature crystallization before conversion to the acid chloride. Alternatively, the final product can be purified by fractional crystallization.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Oxalyl Chloride (Adapted from Oleoyl (B10858665) Chloride Synthesis)
This protocol is adapted from a general procedure for the synthesis of oleoyl chloride and should be optimized for vaccenic acid.[4]
Materials:
-
Vaccenic Acid
-
Oxalyl Chloride
-
Anhydrous Toluene
-
Anhydrous inert gas (Nitrogen or Argon)
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried.
-
Dissolve vaccenic acid in anhydrous toluene under an inert atmosphere.
-
Slowly add oxalyl chloride from the dropping funnel while maintaining the reaction temperature between 25-30°C.
-
After the addition is complete, stir the reaction mixture at 25-30°C for 30 minutes, and then at 50-55°C for 1 hour.
-
Remove the toluene and excess oxalyl chloride by distillation under reduced pressure to obtain crude this compound.
Protocol 2: Purification of this compound by Vacuum Distillation (General Procedure)
Materials:
-
Crude this compound
-
Vacuum distillation apparatus
Procedure:
-
Set up a vacuum distillation apparatus. It is crucial to use a system capable of achieving a high vacuum (e.g., <1 mmHg).
-
Transfer the crude this compound to the distillation flask.
-
Slowly and carefully apply the vacuum.
-
Gradually heat the distillation flask. The distillation temperature will depend on the vacuum achieved. For oleoyl chloride, a similar C18 unsaturated fatty acid chloride, distillation has been reported at 180-185°C at 1-2 mmHg or at lower temperatures with a higher vacuum.[8]
-
Collect the distilled this compound in a receiving flask that is protected from atmospheric moisture.
Data Presentation
| Purification Method | Unreacted Fatty Acid | Phosphorus/Sulfur Byproducts | Saturated Fatty Acid Chlorides | Hydrolysis Product (Fatty Acid) |
| Vacuum Distillation | High | High (for non-volatile byproducts) | Low | High |
| Fractional Distillation | High | High (depending on boiling points) | Moderate | High |
| Low-Temperature Crystallization | Low | Low | High | Low |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ikm.org.my [ikm.org.my]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Vaccenic Acid Chloride Production Scale-Up
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of vaccenic acid chloride production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound, like other fatty acid chlorides, is typically synthesized by reacting vaccenic acid with a chlorinating agent. The most common laboratory and industrial methods involve reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅).[1][2][3] The choice of reagent often depends on the scale of the reaction, desired purity, and cost considerations. For industrial-scale production, thionyl chloride and phosgene (B1210022) (related to oxalyl chloride) are frequently used.[4]
Q2: What are the main challenges when scaling up the production of this compound?
A2: Scaling up presents several key challenges:
-
Heat and Mass Transfer: Exothermic reactions can become difficult to control in large reactors, leading to localized overheating and potential side reactions or product degradation.[5][6]
-
Side Reactions: The presence of a double bond in vaccenic acid makes it susceptible to side reactions like isomerization or addition reactions with reagents like HCl, which is a common byproduct.[7]
-
Purification: Removing excess chlorinating agents and byproducts (e.g., sulfur dioxide, phosphorous acid) becomes more complex at a larger scale.[3][8] Fractional distillation, a common purification method, can be challenging due to the high boiling point of this compound and its potential for thermal decomposition.[9]
-
Reagent Handling and Safety: Large quantities of corrosive and toxic chlorinating agents require specialized equipment and stringent safety protocols.[10]
-
Process Control and Consistency: Maintaining consistent reaction conditions (temperature, mixing, addition rate) across a large batch is crucial for ensuring batch-to-batch reproducibility and product quality.[11][12]
Q3: Which chlorinating agent is most suitable for large-scale synthesis?
A3: Thionyl chloride (SOCl₂) is often preferred for scale-up.[2][4] Its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal from the reaction mixture.[2][3] While oxalyl chloride is a milder and more selective reagent, its higher cost can be prohibitive for large-scale production.[1][9] Phosphorus trichloride is also used industrially but results in phosphorous acid as a byproduct, which requires a more involved separation process.[4][13]
Q4: How can isomerization of the double bond in vaccenic acid be minimized during the reaction?
A4: Isomerization of the trans-11 double bond is a potential risk, especially under harsh conditions (e.g., high temperatures or prolonged reaction times). To minimize this:
-
Use milder reaction conditions where possible.
-
Keep reaction temperatures controlled and as low as feasible to achieve a reasonable reaction rate.
-
Minimize the reaction time; monitor the reaction progress to determine the optimal endpoint.
-
A method involving the silylation of the carboxylic acid before reacting with a chlorinating agent has been shown to inhibit side reactions involving unsaturated bonds in other fatty acids.[7]
Q5: What safety precautions are essential when working with chlorinating agents at scale?
A5: All operations should be conducted in a well-ventilated fume hood or a closed-system reactor designed for hazardous chemicals.[10] Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. Reactions are often run under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[14] Provisions for neutralizing gaseous byproducts (e.g., an alkaline scrubber for HCl and SO₂) are critical for safe operation.[8]
Troubleshooting Guide
Problem 1: My reaction yield is significantly lower upon scale-up.
| Possible Cause | Troubleshooting Step |
| Poor Temperature Control | Inadequate heat dissipation in a larger reactor can lead to side reactions. Implement more efficient cooling systems, use a jacketed reactor, or consider a slower, controlled addition of the chlorinating agent to manage the exotherm.[5][6] |
| Inefficient Mixing | Non-homogenous mixing can create localized "hot spots" or areas of high reagent concentration. Ensure the reactor's impeller design and agitation speed are sufficient for the increased volume.[11] |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or non-optimal stoichiometry at scale. Monitor the reaction using techniques like IR spectroscopy to check for the disappearance of the carboxylic acid's O-H stretch.[9] |
| Moisture Contamination | Chlorinating agents and the resulting acid chloride are highly sensitive to moisture, which will hydrolyze the product back to the carboxylic acid. Ensure all glassware, solvents, and the starting vaccenic acid are rigorously dried before use.[8] |
Problem 2: The final product is dark-colored or contains impurities after distillation.
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition | High temperatures during distillation can cause the this compound to decompose or polymerize, especially given its unsaturation.[15] Use high-vacuum distillation (e.g., short-path distillation) to lower the boiling point and minimize thermal stress.[9] |
| Residual Byproducts | Phosphorus-containing byproducts from reagents like PCl₃ are common impurities.[13] Patented methods suggest specific treatments to remove these before distillation, such as adding additives that form complexes with phosphorus compounds.[13] |
| Oxidation | The unsaturated bond may be susceptible to oxidation, especially at high temperatures in the presence of air. Ensure the distillation is performed under a high vacuum or an inert atmosphere. |
| Incomplete Removal of Chlorinating Agent | Residual thionyl chloride can co-distill if its removal prior to distillation is incomplete. Before final distillation, remove the excess reagent under reduced pressure, possibly with the aid of a nitrogen stream or by co-evaporating with a dry, inert solvent like toluene (B28343).[8] |
Problem 3: I am having difficulty removing all the excess thionyl chloride (SOCl₂).
| Possible Cause | Troubleshooting Step |
| High Boiling Point of SOCl₂ | Thionyl chloride has a boiling point of 76 °C. Simple evaporation may not be sufficient. |
| Solution | After the reaction is complete, remove the bulk of the excess SOCl₂ by distillation or under vacuum.[8] To remove the final traces, add a dry, inert, and higher-boiling solvent (like toluene) and distill it off (azeotropic removal). Repeat this process several times to ensure all SOCl₂ is removed.[8] Always use a cold trap to protect the vacuum pump.[16] |
Data Presentation
Table 1: Comparison of Common Chlorinating Agents for this compound Synthesis
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Trichloride (PCl₃) |
| Physical State | Liquid | Liquid | Liquid |
| Byproducts | SO₂ (gas), HCl (gas)[3] | CO (gas), CO₂ (gas), HCl (gas)[1] | H₃PO₃ (solid/liquid)[3] |
| Ease of Purification | High (gaseous byproducts are easily removed)[3] | High (gaseous byproducts) | Moderate (requires separation from phosphorous acid)[13] |
| Reactivity | High | Very High (often used with a catalyst like DMF)[1] | Moderate |
| Scale-Up Suitability | Excellent; widely used in industry.[4] | Good, but cost can be a limiting factor.[9] | Good; used in industry but byproduct removal is a consideration.[4] |
| Typical Conditions | Neat or in a solvent, often with gentle heating (40-80 °C).[8] | Inert solvent (e.g., DCM, toluene) at 0 °C to room temperature, with catalytic DMF.[17][18] | Typically neat, may require heating. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound using Thionyl Chloride
Disclaimer: This protocol is a general guideline adapted from procedures for similar long-chain fatty acids and should be optimized for specific laboratory or pilot-plant conditions. All work must be performed in a suitable chemical fume hood or reactor system with appropriate safety measures.
1. Reagents and Equipment:
-
Vaccenic Acid (high purity, dry)
-
Thionyl Chloride (SOCl₂) (≥99% purity)
-
Dry, inert solvent (e.g., toluene), optional
-
Jacketed glass reactor equipped with a mechanical stirrer, condenser, dropping funnel, and temperature probe.
-
Inert gas supply (Nitrogen or Argon).
-
Scrubber system containing an aqueous sodium hydroxide (B78521) solution to neutralize HCl and SO₂ off-gas.
-
Vacuum distillation apparatus (short-path distillation is recommended for purification).
2. Procedure:
-
Preparation: Ensure the entire reactor setup is clean and thoroughly dried. Purge the system with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging the Reactor: Charge the reactor with vaccenic acid (1.0 eq). If using a solvent, add it at this stage.
-
Reaction Setup: Begin stirring and maintain a gentle nitrogen flow through the condenser to the scrubber.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 eq) to the vaccenic acid via the dropping funnel over 1-2 hours. The reaction is exothermic; use the reactor jacket to maintain the internal temperature between 40-50 °C. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Reaction Monitoring: After the addition is complete, heat the mixture to 60-70 °C and hold for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by taking small, carefully quenched aliquots and analyzing via FTIR for the disappearance of the broad carboxylic acid O-H peak.
-
Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum. To ensure complete removal, add dry toluene to the crude product and remove it under vacuum. Repeat this step 2-3 times.[8]
-
Purification: The crude this compound can be purified by fractional distillation under high vacuum.[9] Collect the fraction at the appropriate boiling point and pressure. The purified product should be a clear, pale-yellow liquid.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for low yield in scale-up synthesis.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. sparkl.me [sparkl.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 5. air.unimi.it [air.unimi.it]
- 6. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 7. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 11. visimix.com [visimix.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2015159892A1 - Method for manufacturing fatty acid chloride and fatty acid chloride - Google Patents [patents.google.com]
- 14. pjoes.com [pjoes.com]
- 15. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chlorination of Vaccenic Acid
Welcome to the technical support center for the chlorination of vaccenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the experimental chlorination of vaccenic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative chlorinating agents for reacting with the double bond of vaccenic acid?
The most common and effective chlorinating agents for the double bond of unsaturated fatty acids like vaccenic acid are hypochlorous acid (HOCl) and its salt, sodium hypochlorite (B82951) (NaOCl).[1][2] Chlorine gas (Cl₂) can also be used to chlorinate the double bonds.[3][4] These agents react with the electron-rich double bond to form chlorohydrins. In biological contexts, the enzyme myeloperoxidase (MPO) can catalyze the reaction of hydrogen peroxide and chloride ions to produce HOCl, which then chlorinates fatty acids.[5][6]
Q2: What is the expected primary product of the reaction between vaccenic acid and a chlorinating agent like HOCl?
The reaction of hypochlorous acid with an unsaturated fatty acid like vaccenic acid results in the formation of chlorohydrins.[2] Specifically, HOCl adds across the double bond, leading to the formation of two positional isomers of chlorohydrin.
Q3: Are there any known side reactions to be aware of during the chlorination of vaccenic acid?
Yes, side reactions can occur. For instance, with oleic acid, which is structurally similar to vaccenic acid, the formation of dimeric and trimeric esters has been observed following the initial chlorohydrin formation.[2] It is plausible that similar ester formation could occur with vaccenic acid chlorohydrins.
Q4: What analytical techniques are suitable for identifying and quantifying chlorinated vaccenic acid?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of chlorinated fatty acids.[4][7][8] For GC-MS analysis, derivatization of the fatty acid to its methyl ester is a common practice.[4]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of chlorinated product | - Inactive chlorinating agent: The chlorinating agent may have degraded over time. - Inappropriate reaction pH: The reactivity of HOCl is pH-dependent (pKa ≈ 7.5).[1] - Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | - Use a fresh solution of the chlorinating agent. For NaOCl, verify its concentration. - Adjust the pH of the reaction mixture. For HOCl, a pH around 7.4 is often used. - Optimize reaction time and temperature. Monitor the reaction progress using techniques like TLC or GC-MS. |
| Presence of multiple unexpected products | - Side reactions: As mentioned, ester formation can occur.[2] - Over-chlorination: If using a strong chlorinating agent or harsh conditions, other parts of the molecule might react. - Degradation of the fatty acid: The starting material may not be pure, or it may degrade under the reaction conditions. | - Modify the stoichiometry of the reactants. Use a controlled amount of the chlorinating agent. - Use milder reaction conditions (e.g., lower temperature, shorter reaction time). - Purify the starting vaccenic acid before the reaction. Analyze the purity using GC or NMR. |
| Difficulty in isolating the chlorinated product | - Similar polarity of product and starting material: This can make chromatographic separation challenging. - Formation of emulsions during workup: This is common when dealing with fatty acids. | - Optimize the chromatographic separation method. Consider using a different solvent system or a different type of chromatography (e.g., HPLC). - Use brine (saturated NaCl solution) to break emulsions during aqueous workup. Centrifugation can also be helpful. |
| Inconsistent results between experiments | - Variability in the concentration of the chlorinating agent. - Fluctuations in reaction temperature or pH. - Presence of contaminants. | - Standardize the chlorinating agent solution before each use. - Ensure precise control over reaction parameters using appropriate equipment (e.g., temperature-controlled bath, pH meter). - Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Chlorination of Vaccenic Acid using Sodium Hypochlorite (NaOCl)
This protocol is adapted from general procedures for the chlorination of unsaturated fatty acids.[9]
Materials:
-
Vaccenic acid
-
Sodium hypochlorite (NaOCl) solution (commercial bleach can be used, but its concentration should be determined)
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
-
Deionized water
-
Pentane (B18724) (or hexane) for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a buffer solution of 10 mM sodium dihydrogen phosphate in chlorine-demand-free water and adjust the pH to 7.0.
-
Dissolve a known amount of vaccenic acid in a minimal amount of a suitable solvent (e.g., methanol) and then dilute it in the prepared buffer solution in a round bottom flask to the desired final concentration.
-
Add the sodium hypochlorite solution to the vaccenic acid solution while stirring to achieve the desired molar ratio.
-
Allow the reaction to proceed at room temperature (e.g., 20°C) for a specified time (e.g., 1 to 4 hours).[9]
-
After the reaction period, quench the reaction by adding a reducing agent like sodium thiosulfate.
-
Extract the products from the aqueous solution using pentane or hexane (B92381) in a separatory funnel. Repeat the extraction three times.
-
Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude chlorinated product.
-
Purify the product using column chromatography if necessary.
Visualizations
References
- 1. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5062997A - Process for the chlorination and sulfochlorination of organic compounds - Google Patents [patents.google.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. ω-Oxidation of α-Chlorinated Fatty Acids: IDENTIFICATION OF α-CHLORINATED DICARBOXYLIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
dealing with viscous reaction mixtures in fatty acid chloride synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when dealing with viscous reaction mixtures during the synthesis of fatty acid chlorides.
Frequently Asked Questions (FAQs)
Q1: Why has my fatty acid chloride synthesis reaction become too thick to stir?
A1: High viscosity in fatty acid chloride synthesis can arise from several factors:
-
Physical State of the Reactant: Long-chain saturated fatty acids, such as stearic acid (C18), are waxy solids at room temperature. If the reaction temperature is too low, the fatty acid or the resulting acyl chloride (stearoyl chloride has a melting point of 21-22°C) may solidify or remain highly viscous.[1][2][3][4]
-
Insufficient Solvent: Performing the reaction "neat" (without a solvent) with a high concentration of a viscous or solid fatty acid will naturally result in a thick mixture. Solvents are crucial for maintaining a manageable viscosity.
-
Side Reactions and Polymerization: Unsaturated fatty acids can undergo side reactions at their double bonds, especially under harsh conditions (e.g., high temperatures or with certain chlorinating agents), potentially leading to polymerization and a significant increase in viscosity.[5][6]
-
Byproduct Formation: While the primary byproducts of reactions with thionyl chloride (SO₂, HCl) and oxalyl chloride (CO, CO₂, HCl) are gases, other non-volatile side products can sometimes form, contributing to the mixture's viscosity.[7]
Q2: My reaction mixture solidified upon adding the chlorinating agent. What should I do?
A2: This is common when working with saturated long-chain fatty acids below their melting point.
-
Increase Temperature: Gently warm the reaction mixture. For instance, stearic acid requires a temperature above its melting point (~70°C) to remain molten. Heating the mixture will decrease its viscosity and improve stirrability.[8][9]
-
Add a Co-solvent: If heating alone is insufficient or undesirable, adding a suitable inert solvent like toluene (B28343) or hexane (B92381) can help dissolve the components and reduce the overall viscosity of the mixture.[5][10]
Q3: What is the best solvent to use to prevent a viscous reaction mixture?
A3: The choice of solvent is critical. An ideal solvent should be inert to the reactants and have a boiling point that is appropriate for the desired reaction temperature.
-
Toluene: This is a commonly used solvent for this reaction. It is effective at dissolving long-chain fatty acids (especially when warmed) and has a relatively high boiling point (111°C), allowing for a good temperature range for the reaction.[10]
-
Hexane or Heptane: These non-polar solvents can also be effective, particularly for reactions run at lower temperatures.[5]
-
Dichloromethane (DCM): Often used with milder reagents like oxalyl chloride, DCM is a good solvent but has a low boiling point (~40°C), limiting the reaction temperature.[10]
Q4: Can the choice of chlorinating agent affect the viscosity of the reaction?
A4: Yes, indirectly. While the reagents themselves are low-viscosity liquids, their reactivity can influence the formation of viscosity-increasing byproducts.
-
Thionyl Chloride (SOCl₂): This is a common and effective reagent. However, it can sometimes lead to side reactions, especially with unsaturated fatty acids if the temperature is not controlled.[5][7]
-
Oxalyl Chloride ((COCl)₂): Often considered a milder reagent, oxalyl chloride is useful for substrates that are sensitive to the harsher conditions sometimes required for thionyl chloride. Its use can minimize side reactions that may lead to polymerization or other viscous byproducts.[11]
Q5: How can I purify my fatty acid chloride product from a viscous reaction mixture?
A5: The primary method is distillation under reduced pressure (vacuum distillation). This separates the lower-boiling fatty acid chloride from non-volatile impurities or high molecular weight byproducts. Before distillation, excess chlorinating agent (which is volatile) should be removed. This can be done by rotary evaporation, sometimes with the addition of an inert solvent like toluene to azeotropically remove the last traces (co-evaporation).[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture is too viscous to stir. | 1. Starting fatty acid is a solid/waxy at RT.2. Reaction temperature is too low.3. Insufficient or no solvent used. | 1. Increase Temperature: Gently heat the flask to a temperature above the melting point of the fatty acid and product acyl chloride.[9]2. Add Solvent: Introduce an inert, dry solvent such as toluene or hexane to the mixture to decrease overall viscosity.[5][10]3. Improve Agitation: Use a powerful mechanical stirrer instead of a magnetic stir bar for very thick mixtures. |
| Reaction solidified during the procedure. | The melting point of the fatty acid or the resulting fatty acid chloride has been reached as the reaction proceeds. | Gently Re-heat: Warm the mixture with good stirring until it becomes a mobile liquid again. Ensure the reaction temperature is maintained above the melting point of all components. |
| Reaction mixture darkens and becomes more viscous. | 1. Reaction temperature is too high.2. Possible polymerization or decomposition, especially with unsaturated fatty acids. | 1. Lower Temperature: Reduce the reaction temperature. 2. Use a Milder Reagent: Consider using oxalyl chloride instead of thionyl chloride, as it often requires milder conditions.[11]3. Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. |
| Product yield is low after purification. | 1. Incomplete reaction due to poor mixing.2. Thermal decomposition of the product during distillation. | 1. Ensure Homogeneity: Use adequate solvent and efficient stirring to ensure the reaction goes to completion.2. Use High Vacuum: Purify the fatty acid chloride via distillation under the highest possible vacuum to lower the boiling point and prevent thermal degradation. |
Data and Physical Properties
Table 1: Physical Properties of Common Long-Chain Fatty Acids and Chlorides
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) | Physical State at 25°C |
| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | 13-14 | 286 / 100 | Liquid |
| Oleoyl Chloride | C₁₈H₃₃ClO | 300.91 | N/A | 193 / 4 | Liquid [12][13] |
| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | ~70 | 361 / 760 | Waxy Solid |
| Stearoyl Chloride | C₁₈H₃₅ClO | 302.92 | 21-22 [1][4] | 174-178 / 2 [1][4] | Solid / Liquid [2] |
Table 2: Viscosity of Relevant Organic Solvents at 20°C
| Solvent | Viscosity (cP) |
| Hexane | 0.31[14] |
| Heptane | 0.42[14] |
| Dichloromethane | 0.44[14] |
| Toluene | 0.59[14] |
| Chloroform | 0.57[14] |
| N,N-Dimethylformamide (DMF) | 0.92[14] |
Note: Viscosity is temperature-dependent; it decreases as temperature increases.[8]
Experimental Protocols
Protocol 1: Synthesis of Stearoyl Chloride using Thionyl Chloride in Toluene
This protocol is adapted from established procedures for long-chain fatty acid chloride synthesis.
Materials:
-
Stearic Acid (1 mole equivalent)
-
Thionyl Chloride (SOCl₂) (1.2 - 1.5 mole equivalents)
-
Anhydrous Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases). Ensure all glassware is oven-dried.
-
Charge the flask with stearic acid and anhydrous toluene.
-
Begin stirring and gently heat the mixture to approximately 60-70°C to dissolve the stearic acid.
-
Add a catalytic amount of DMF to the mixture.
-
Slowly add the thionyl chloride dropwise via an addition funnel. Gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture to reflux (around 80-90°C) for 2-4 hours, or until gas evolution ceases. The solution should be homogeneous and easily stirrable.
-
Allow the mixture to cool to room temperature.
-
Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude stearoyl chloride can be purified by vacuum distillation.
Diagrams
Troubleshooting Workflow for Viscous Reactions
Caption: Troubleshooting workflow for managing high viscosity.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS 112-76-5: Stearoyl chloride | CymitQuimica [cymitquimica.com]
- 4. 112-76-5 CAS MSDS (STEAROYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 6. US4776983A - Polymerization of fatty acids - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. walchem.com [walchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. chembk.com [chembk.com]
- 14. Viscosity [macro.lsu.edu]
impact of moisture on vaccenic acid chloride reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and reactivity of vaccenic acid chloride, with a specific focus on the impact of moisture.
Troubleshooting Guide
Issue: Low or No Yield of Desired Product in a Reaction with this compound
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination of Reagents or Solvents | 1. Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone, calcium hydride).2. Use solvents from a freshly opened bottle or a bottle stored under an inert atmosphere.3. Dry all other reagents thoroughly before use. For example, if reacting with an amine salt, ensure it is fully neutralized and the free amine is dry. |
| Moisture Contamination of Glassware | 1. Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under a stream of dry inert gas (e.g., nitrogen or argon).2. Flame-dry glassware under vacuum or a positive pressure of inert gas immediately before use. |
| Atmospheric Moisture | 1. Set up the reaction under a positive pressure of a dry inert gas (nitrogen or argon) using a Schlenk line or in a glovebox.2. Use septa and syringes for the transfer of reagents and solvents. |
| Degradation of this compound | 1. Use this compound from a freshly opened container.2. If the container has been opened previously, ensure it was stored under a tight seal and in a desiccator. The presence of a white solid (vaccenic acid) or a strong acidic smell (HCl) upon opening may indicate degradation. |
Issue: Formation of a White Precipitate in the Reaction Mixture
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | The white precipitate is likely vaccenic acid, formed from the reaction of this compound with water.[1][2][3][4] This confirms moisture contamination.1. Review the troubleshooting steps for "Low or No Yield" to identify the source of moisture.2. The desired product may be salvageable via purification (e.g., chromatography), but the yield will be reduced. |
| Formation of Amine Hydrochloride Salt | If the reaction involves an amine and no base is used, the HCl byproduct will react with the amine to form an insoluble hydrochloride salt.1. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to scavenge the HCl produced.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so exothermic?
A1: The reaction of acyl chlorides, including this compound, with nucleophiles is a highly exothermic process.[1][3] If the reaction is with water (hydrolysis), the reaction is often vigorous.[2] When reacting with your desired nucleophile (e.g., an alcohol or amine), a rapid reaction rate will also generate significant heat. It is crucial to control the reaction temperature by slow, dropwise addition of the this compound to the solution of the nucleophile, often at a reduced temperature (e.g., 0°C).
Q2: What is the steamy gas being produced during my reaction?
A2: The steamy, acidic gas is hydrogen chloride (HCl).[1][2][3] It is a byproduct of the reaction of this compound with any protic nucleophile, including water, alcohols, and primary or secondary amines.[4] This gas is corrosive and toxic, so the reaction should be performed in a well-ventilated fume hood.
Q3: How can I be sure my this compound is of good quality?
A3: Visually, fresh this compound should be a clear to yellowish liquid. The presence of a significant amount of white solid indicates hydrolysis to vaccenic acid. A simple quality check is to carefully add a small drop to anhydrous ethanol (B145695). A rapid, exothermic reaction resulting in the formation of ethyl vaccenate indicates a reactive acyl chloride. If the reaction is sluggish, the reagent has likely degraded.
Q4: What is the mechanism of this compound hydrolysis?
A4: The hydrolysis of this compound proceeds through a nucleophilic addition-elimination mechanism.[1][3][6] The oxygen atom of a water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and a chloride ion is eliminated. Finally, the chloride ion deprotonates the oxonium ion to yield vaccenic acid and HCl.[7][8][9]
Q5: How should I store this compound?
A5: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place.[10][11] Storing it inside a desiccator can provide an additional layer of protection against ambient moisture.
Data Presentation
Table 1: Illustrative Impact of Moisture on the Yield of a Hypothetical Esterification Reaction
The following table provides an example of how increasing amounts of water can affect the outcome of a reaction between this compound and a generic alcohol (ROH) to produce an ester (vaccenoyl-OR).
| Molar Equivalents of Water | Expected Yield of Ester (%) | Yield of Vaccenic Acid (%) |
| 0.0 | >95% | <5% |
| 0.1 | 85-90% | 10-15% |
| 0.5 | 45-50% | 50-55% |
| 1.0 | <5% | >95% |
| Note: This data is illustrative and based on the general reactivity of acyl chlorides. Actual yields may vary. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Vaccenate under Anhydrous Conditions
Objective: To synthesize ethyl vaccenate from this compound and ethanol with minimal hydrolysis.
Materials:
-
This compound (1 eq)
-
Anhydrous ethanol (1.2 eq)
-
Anhydrous pyridine (B92270) (1.2 eq)
-
Anhydrous diethyl ether
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa, syringes, and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the oven-dried glassware while hot and allow it to cool under a positive pressure of inert gas.
-
In the reaction flask, dissolve anhydrous ethanol and anhydrous pyridine in anhydrous diethyl ether via syringe.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound dropwise to the stirred solution via syringe over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl vaccenate.
Protocol 2: Analysis of the Impact of Accidental Moisture Contamination
Objective: To observe the outcome of the same reaction in the presence of a controlled amount of water.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Using a microsyringe, add a controlled amount of deionized water (e.g., 0.5 equivalents relative to this compound) to the ethanol/pyridine solution.
-
Proceed with steps 3-5 of Protocol 1.
-
After the reaction is complete, take a small aliquot for analysis (e.g., by ¹H NMR or GC-MS) to determine the relative ratio of the desired product (ethyl vaccenate) and the hydrolysis byproduct (vaccenic acid) before workup.
-
Proceed with the workup (steps 6-8 of Protocol 1). The reduced yield of the final product will be apparent.
Mandatory Visualization
Caption: Impact of moisture on this compound reactivity.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. shout.education [shout.education]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. download.basf.com [download.basf.com]
Technical Support Center: Optimizing Esterification with Vaccenic Acid Chloride
Welcome to the technical support center for the optimization of reaction conditions for esterification with vaccenic acid chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful esterification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for the esterification of this compound with an alcohol?
A1: Esterification of an acid chloride with an alcohol is typically a rapid reaction.[1] General starting conditions involve reacting the this compound with the alcohol in a 1:1 molar ratio.[2] A non-protic, dry solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether is recommended.[2] The reaction is often performed at a low temperature (e.g., 0 °C) initially and then allowed to warm to room temperature.[2] To neutralize the HCl byproduct, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA) is commonly added.[3]
Q2: Why is it crucial to use anhydrous (dry) conditions?
A2: this compound, like other acid chlorides, is highly sensitive to moisture.[2][4] Water will react with the acid chloride to hydrolyze it back to the less reactive vaccenic acid, which will not participate in the desired esterification reaction, thereby reducing your yield.[3][4] It is essential to use dry glassware and anhydrous solvents to prevent this side reaction.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended to exclude atmospheric moisture.[2][5]
Q3: What is the role of a base like pyridine or triethylamine in the reaction?
A3: The esterification reaction between an acid chloride and an alcohol produces hydrogen chloride (HCl) as a byproduct.[3] This HCl can protonate the alcohol, reducing its nucleophilicity, and can also potentially participate in side reactions with the desired ester product. Bases like pyridine or triethylamine are added to the reaction mixture to act as proton scavengers, neutralizing the HCl as it is formed.[3] This drives the reaction towards the product and prevents unwanted side reactions.
Q4: My reaction is not proceeding to completion. What are some potential reasons?
A4: Several factors could lead to an incomplete reaction:
-
Insufficient Reactant: Ensure you are using at least a 1:1 molar ratio of the alcohol to the this compound. Sometimes, a slight excess of the alcohol can be beneficial.
-
Steric Hindrance: If the alcohol is sterically hindered (e.g., a tertiary alcohol), the reaction may be slow or not proceed at all.[6] In such cases, heating the reaction mixture may be necessary.
-
Poor Quality Reagents: The this compound may have degraded due to exposure to moisture. It is advisable to use freshly prepared or properly stored acid chloride. The alcohol and solvent should also be of high purity and anhydrous.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper interaction between the reactants.
Q5: I am observing unexpected byproducts. What could they be?
A5: The formation of byproducts can be attributed to several factors:
-
Hydrolysis: As mentioned, the presence of water will lead to the formation of vaccenic acid.[4]
-
Side Reactions with the Double Bond: Although information specific to this compound is limited, the presence of a double bond in the vaccenic acid backbone could potentially lead to side reactions, especially under harsh conditions (e.g., high heat or presence of strong acids). These could include isomerization or addition reactions. It is advisable to use mild reaction conditions.
-
Reaction with Base: While pyridine and triethylamine are generally considered non-nucleophilic scavengers, under certain conditions, they can react with the acid chloride. Using a bulkier, non-nucleophilic base might be an alternative if this is suspected.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Moisture contamination leading to hydrolysis of this compound.[3][4] 2. Incomplete reaction due to stoichiometry, temperature, or reaction time. 3. Steric hindrance from a bulky alcohol.[6] 4. Degradation of this compound. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[2] 2. Use a slight excess (1.1-1.2 equivalents) of the alcohol. Monitor the reaction by TLC or GC to determine the optimal reaction time. Consider gentle heating if the reaction is sluggish. 3. For sterically hindered alcohols, consider longer reaction times, elevated temperatures, or the use of a catalyst. 4. Use freshly prepared this compound or verify the purity of the starting material. |
| Formation of Multiple Spots on TLC (Thin Layer Chromatography) | 1. Presence of unreacted starting materials (this compound and alcohol). 2. Formation of vaccenic acid due to hydrolysis.[4] 3. Potential side reactions involving the double bond of vaccenic acid. | 1. Allow the reaction to proceed for a longer duration or consider gentle heating. 2. Improve anhydrous techniques.[2] 3. Use mild reaction conditions (low temperature, inert atmosphere). Consider performing control experiments to investigate the stability of the starting material and product under the reaction conditions. |
| Difficulty in Product Purification | 1. Co-elution of the product with unreacted starting materials or byproducts during chromatography. 2. Emulsion formation during aqueous workup. | 1. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization may be an alternative purification method.[7] 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Product appears to be degrading during workup or purification | 1. The ester product may be sensitive to acidic or basic conditions during workup. 2. The product may be thermally unstable. | 1. Use a mild workup procedure. For example, wash with a dilute, weak base like sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.[8] 2. Avoid excessive heat during solvent removal (use a rotary evaporator at a moderate temperature) and purification. |
Experimental Protocols
General Protocol for Esterification of this compound
-
Preparation: Under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a stirred solution of the desired alcohol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) or by distillation if the product is volatile.[7][8]
Visual Guides
Caption: General workflow for the esterification of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pjoes.com [pjoes.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. scienceready.com.au [scienceready.com.au]
minimizing isomerization during vaccenic acid chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of vaccenic acid chloride, with a primary focus on minimizing isomerization.
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is recommended for converting vaccenic acid to this compound to minimize isomerization?
A1: For unsaturated fatty acids like vaccenic acid, oxalyl chloride is generally the preferred chlorinating agent over thionyl chloride.[1] Oxalyl chloride allows for milder reaction conditions, which helps to minimize the risk of side reactions, including isomerization of the double bond.[1][2] While thionyl chloride can be used, and in some procedures for similar unsaturated fatty acids has shown no indication of isomerization, oxalyl chloride is considered to provide a cleaner reaction.[3][4]
Q2: What are the optimal reaction conditions to prevent isomerization during this compound synthesis?
A2: To minimize isomerization, it is crucial to control the reaction conditions. When using oxalyl chloride, the reaction is typically carried out in a dry, inert solvent such as hexane (B92381) or toluene (B28343) at room temperature.[1] For reactions involving heat, it is critical to keep the temperature as low as possible and the reaction time as short as possible.[1] Purification should also be conducted at low temperatures, for example, through vacuum distillation.[1]
Q3: How can I monitor the progress of the reaction without degrading the product?
A3: Direct monitoring of the reaction mixture using Thin Layer Chromatography (TLC) can be difficult due to the high reactivity and moisture sensitivity of the acid chloride, which may cause it to decompose or streak on the silica (B1680970) gel plate.[1][5] A more reliable method is to take a small aliquot from the reaction mixture and quench it with an anhydrous alcohol like methanol (B129727). This converts the this compound to its corresponding methyl ester. The progress of the reaction can then be monitored by the disappearance of the starting vaccenic acid and the appearance of the less polar methyl vaccenate on the TLC plate.[1][5]
Q4: How can I purify the synthesized this compound?
A4: The primary purification method for this compound is vacuum distillation at the lowest possible temperature to avoid thermal degradation and isomerization.[1] It is also important to ensure that all workup steps are performed under anhydrous conditions due to the high reactivity of the acid chloride with water.[5] After the reaction, excess oxalyl chloride and the solvent can be removed in vacuo.[1]
Q5: How can I confirm that no isomerization has occurred during the synthesis?
A5: The most effective way to analyze for isomerization is to convert the this compound back to a more stable derivative, such as a methyl ester by reacting it with anhydrous methanol, and then analyze the product using gas chromatography (GC). A high-resolution GC with a highly polar 100 m capillary column is suitable for separating fatty acid isomers. By comparing the chromatogram of the final product with that of the starting vaccenic acid (also converted to its methyl ester), you can determine if any isomerization has occurred. For a more detailed analysis, techniques like silver ion chromatography (Ag-TLC or Ag-HPLC) coupled with GC can be employed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant Isomerization Detected | Use of a harsh chlorinating agent (e.g., thionyl chloride at high temperatures).[2] | Switch to a milder reagent like oxalyl chloride.[1] |
| High reaction or distillation temperatures.[1] | Maintain the reaction at room temperature or below if possible. Use high vacuum for distillation to keep the temperature low. | |
| Prolonged reaction times. | Monitor the reaction closely and work it up as soon as it is complete. | |
| Low Yield of this compound | Incomplete reaction. | Ensure the use of a slight excess of the chlorinating agent. If using oxalyl chloride with a catalyst like DMF, ensure the catalyst is active.[2][6] |
| Hydrolysis of the acid chloride during workup.[5] | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Loss of product during distillation. | Ensure the vacuum is sufficiently high and the distillation apparatus is set up correctly to minimize losses. | |
| Product is Colored | Impurities in the starting vaccenic acid.[3] | Use highly pure vaccenic acid. |
| Side reactions during the synthesis. | Use milder reaction conditions and a more selective chlorinating agent like oxalyl chloride.[1] | |
| Difficulty in Isolating Pure Product | The product is highly reactive and may not be stable to chromatography.[1] | Purification by vacuum distillation is the recommended method.[1] Avoid silica gel chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Oxalyl Chloride (Adapted from Oleoyl (B10858665) Chloride Synthesis)
This protocol is adapted from a procedure for oleoyl chloride and is expected to yield this compound with minimal isomerization.[1]
Materials:
-
Vaccenic acid
-
Anhydrous hexane (or toluene)
-
Oxalyl chloride
-
Anhydrous methanol (for reaction monitoring)
-
TLC plates
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 g of vaccenic acid in 10 ml of anhydrous hexane.
-
Slowly add 2.0 ml of oxalyl chloride to the stirred solution at room temperature.
-
Stir the reaction mixture under a nitrogen atmosphere for 1.5 hours at room temperature.
-
To monitor the reaction, take a small aliquot, quench with anhydrous methanol, and analyze by TLC to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, evaporate the solvent and excess oxalyl chloride in vacuo to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation at the lowest possible temperature.
Protocol 2: Synthesis of this compound using Thionyl Chloride with No Reported Isomerization (Adapted from Oleoyl Chloride Synthesis)
This protocol is based on a procedure for oleoyl chloride where infrared analysis of the hydrolyzed product indicated no isomerization.[3]
Materials:
-
Vaccenic acid
-
Thionyl chloride
Procedure:
-
Set up a tangential glass reactor with a dropping funnel and a receiving flask.
-
Charge the reactor with thionyl chloride and heat to achieve a steady reflux.
-
Place the vaccenic acid in the dropping funnel.
-
Slowly add the vaccenic acid dropwise into the top of the reactor column over a period of approximately 35 minutes.
-
The this compound product will collect in the receiving flask.
-
Remove the excess thionyl chloride from the product by heating on a steam bath under reduced pressure.
-
The crude this compound can be used for most purposes or can be further purified by high-vacuum distillation (e.g., at pressures as low as 25 µ).
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for isomerization.
References
Validation & Comparative
A Comparative Guide to the Chlorination of Vaccenic Acid: Thionyl Chloride vs. Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, providing a gateway to a diverse array of functional groups. For long-chain unsaturated fatty acids such as vaccenic acid, the choice of chlorinating agent is critical to ensure high conversion while minimizing side reactions. This guide provides an objective, data-driven comparison of two common reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
At a Glance: Performance Comparison
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reported Yield (Oleic Acid) | 97-99% (crude)[1] | 86%[1] |
| Reaction Temperature | Typically reflux[1] | 0°C to room temperature[2] |
| Byproducts | SO₂(g), HCl(g)[3] | CO(g), CO₂(g), HCl(g)[4][5] |
| Reactivity | Highly reactive, potential for side reactions with sensitive functional groups.[6] | Generally milder and more selective, especially at low temperatures.[7][8] |
| Side Reactions (Unsaturated FAs) | Can cause side reactions at the double bonds.[7] | Can inhibit side reactions at the double bonds under controlled, low-temperature conditions.[7] |
| Catalyst | Not always necessary, but DMF can be used. | Catalytic DMF is commonly used.[4][8] |
| Work-up | Removal of excess reagent by distillation.[1] | Removal of excess reagent and solvent by evaporation.[2] |
Reaction Mechanisms and Experimental Workflow
The chlorination of a carboxylic acid by both thionyl chloride and oxalyl chloride proceeds through the formation of a highly reactive intermediate, which is then attacked by a chloride ion.
Thionyl Chloride Reaction Pathway
Caption: Reaction of Vaccenic Acid with Thionyl Chloride.
Oxalyl Chloride Reaction Pathway
Caption: Reaction of Vaccenic Acid with Oxalyl Chloride.
Experimental Protocols
The following protocols are adapted from established procedures for the chlorination of oleic acid, a structurally similar fatty acid. These should be optimized for vaccenic acid on a small scale before proceeding to larger quantities.
Protocol 1: Chlorination of Vaccenic Acid with Thionyl Chloride
This protocol is adapted from a procedure for the synthesis of oleoyl (B10858665) chloride.[1]
Materials:
-
Vaccenic acid
-
Thionyl chloride (SOCl₂)
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place vaccenic acid.
-
Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the vaccenic acid at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid peak in the IR spectrum.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude vaccenoyl chloride can be used directly for subsequent reactions or further purified by vacuum distillation. A crude yield of 97-99% can be expected based on the conversion of oleic acid.[1]
Protocol 2: Chlorination of Vaccenic Acid with Oxalyl Chloride
This protocol is a general procedure for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride and can be adapted for vaccenic acid.[2][9]
Materials:
-
Vaccenic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Apparatus for reaction under an inert atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vaccenic acid in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add a catalytic amount of DMF (1-2 drops) to the stirred solution.
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the reaction mixture. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or IR spectroscopy to confirm the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride by rotary evaporation.
-
The resulting crude vaccenoyl chloride is often of high purity and can be used without further purification. Based on the chlorination of oleic acid, a yield of approximately 86% can be expected.[1]
Discussion of Results and Reagent Selection
Thionyl Chloride: This reagent offers the advantage of a very high crude yield and the convenience of gaseous byproducts that are easily removed.[1][3] However, the typically required reflux temperatures can be a concern for unsaturated fatty acids like vaccenic acid, as they may lead to side reactions at the double bond, such as isomerization or addition of HCl.[7] While the referenced procedure for oleic acid did not indicate isomerization, the potential for side reactions should be considered, especially for sensitive substrates or when high purity is paramount.[1]
Oxalyl Chloride: Oxalyl chloride is generally considered a milder and more selective reagent.[6][7][8] The reaction can often be carried out at room temperature or below, which significantly reduces the risk of thermally induced side reactions. A patent has suggested that using oxalyl chloride at low temperatures (-15°C to 5°C) can inhibit side reactions with the double bonds of unsaturated fatty acids.[7] The primary drawbacks of oxalyl chloride are its higher cost and the reported lower yield of 86% for oleic acid compared to the crude yield with thionyl chloride.[1] Additionally, when using DMF as a catalyst, there is a potential for the formation of a carcinogenic byproduct, dimethylcarbamoyl chloride, though this is typically a minor component.[4]
Conclusion
The choice between thionyl chloride and oxalyl chloride for the chlorination of vaccenic acid depends on the specific requirements of the synthesis.
-
For high crude yield and cost-effectiveness , where potential minor impurities are not a critical concern, thionyl chloride is a strong candidate. Careful monitoring of the reaction temperature and duration is advised to minimize potential side reactions.
-
For reactions requiring high purity and minimal side products , especially when the integrity of the double bond is crucial, oxalyl chloride is the preferred reagent. The milder reaction conditions offer a significant advantage in preserving the structure of the unsaturated fatty acid.
For drug development and applications where product purity is paramount, the use of oxalyl chloride under optimized, low-temperature conditions is recommended, despite the potentially lower yield and higher cost. For large-scale industrial applications where cost is a major factor, thionyl chloride may be the more practical choice, with the understanding that further purification may be necessary.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 8. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Validation of Analytical Methods for Vaccenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods for the quantification of vaccenic acid. It addresses the use of appropriate calibration standards and furnishes supporting data and protocols to assist in the selection and validation of analytical methods.
Understanding the Appropriate Standard for Vaccenic Acid Analysis
While the query specified "vaccenic acid chloride," it is crucial to note that acid chlorides are highly reactive chemical intermediates.[1][2] They readily react with water and alcohols, making them unsuitable for use as stable analytical standards in typical chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4][5] The standard and more appropriate forms for quantitative analysis are vaccenic acid (the free fatty acid) and its more volatile derivative, vaccenic acid methyl ester (FAME) .[6][7][8] This guide will, therefore, focus on the validation of analytical methods using these stable and widely accepted standards.
Comparative Performance of Analytical Methods
The two most prevalent techniques for the analysis of vaccenic acid are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the need to resolve specific isomers.
| Validation Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/LC-MS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 90-110% | 95-105% |
| Precision (RSD %) | < 15% | < 10% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | µg/mL to low ng/mL range |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL range | µg/mL to low ng/mL range |
| Sample Preparation | Requires derivatization to volatile esters (FAMEs).[9] | Can analyze free fatty acids directly, though derivatization for UV or fluorescence detection is common.[10] |
| Isomer Separation | Highly polar capillary columns (e.g., 100 m CP-Sil 88) are necessary for resolving cis/trans isomers.[1] | Silver-ion HPLC (Ag-HPLC) or reversed-phase columns with specific mobile phases can separate isomers.[1][10] |
Experimental Protocols
Gas Chromatography (GC) Method with FAME Derivatization
This is the most common method for fatty acid analysis.
a) Sample Preparation and Derivatization (Transesterification):
-
Lipid Extraction: Extract total lipids from the sample matrix using a solvent mixture like chloroform:methanol (B129727) (2:1, v/v).
-
Saponification: The extracted lipids are saponified by heating with methanolic sodium hydroxide (B78521) (e.g., 0.5 M NaOH in methanol) to liberate the fatty acids from their glycerol (B35011) backbone.
-
Methylation: The free fatty acids are then esterified to Fatty Acid Methyl Esters (FAMEs) by adding a reagent like boron trifluoride (BF₃) in methanol and heating.[7]
-
Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like isooctane (B107328) or hexane.[7]
-
Internal Standard: An internal standard, such as C13:0 or C19:0 FAME, is typically added before the extraction process to ensure accurate quantification.[9]
b) GC-FID/MS Conditions:
-
Column: A highly polar capillary column, such as a SP-2560 or CP-Sil 88 (100 m x 0.25 mm i.d., 0.2 µm film thickness), is crucial for separating trans isomers like vaccenic acid from other C18:1 isomers.[2]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.[2]
-
Injector and Detector Temperatures: Typically set at 225°C and 285°C, respectively.[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[2]
-
Identification: FAMEs are identified by comparing their retention times with those of certified FAME standards, including a vaccenic acid methyl ester standard.[2][7]
High-Performance Liquid Chromatography (HPLC) Method
HPLC can be used for the analysis of underivatized free fatty acids or after derivatization to improve detection.
a) Sample Preparation:
-
Lipid Extraction: Similar to the GC method, lipids are first extracted from the sample.
-
Hydrolysis (for total fatty acids): If total fatty acid content is desired, a hydrolysis step (saponification) is necessary to free the fatty acids.
-
Derivatization (Optional): For UV or fluorescence detection, fatty acids can be derivatized with a chromophore or fluorophore. This is often not necessary with mass spectrometry detection.
-
Solvent: The final extract is dissolved in a mobile phase-compatible solvent.
b) HPLC-UV/MS Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 5 mM H₃PO₄) and an organic solvent like acetonitrile (B52724) is often employed.
-
Detection: UV detection can be used, often at low wavelengths (around 210 nm), or more specifically and sensitively with a mass spectrometer (LC-MS).
-
Isomer Separation: For challenging isomer separations, silver-ion HPLC (Ag-HPLC) can be employed, which separates fatty acids based on the number, position, and geometry of their double bonds.[1]
Method Validation Workflow & Logic
The validation of an analytical method ensures its suitability for the intended purpose. Key parameters that must be evaluated include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Caption: Logical workflow for the validation of an analytical method.
Experimental Workflows
GC-FAME Analysis Workflow
The following diagram illustrates the typical workflow for analyzing vaccenic acid using gas chromatography.
Caption: Standard workflow for GC-based analysis of vaccenic acid.
HPLC Analysis Workflow
This diagram shows a generalized workflow for vaccenic acid analysis via HPLC, which may or may not require a derivatization step.
Caption: General workflow for HPLC-based analysis of vaccenic acid.
References
- 1. Cas 95548-26-8,CIS-VACCENOYL CHLORIDE | lookchem [lookchem.com]
- 2. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. trans-Vaccenic Acid methyl ester | CAS 6198-58-9 | Cayman Chemical | Biomol.com [biomol.com]
- 8. 脂质标准 [sigmaaldrich.com]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Analysis of the Presumed Reactivity of cis- and trans-Vaccenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the presumed reactivity of cis-vaccenoyl chloride and trans-vaccenoyl chloride. In the absence of direct experimental data comparing these two isomers, this document draws upon established principles of organic chemistry to infer their relative reactivity. The primary differentiating factor is the steric environment around the reactive acyl chloride group, which is influenced by the geometry of the double bond in the fatty acid chain.
Introduction to Vaccenoyl Chloride Isomers
Vaccenic acid is an 18-carbon monounsaturated fatty acid. Its corresponding acyl chlorides, cis-vaccenoyl chloride and trans-vaccenoyl chloride, are valuable reagents in organic synthesis, particularly for the covalent modification of biomolecules and the synthesis of complex lipids. The key structural difference between these isomers lies in the configuration of the double bond at the 11th carbon position. The cis isomer possesses a characteristic "kink" in its aliphatic chain, whereas the trans isomer has a more linear, extended structure, similar to that of a saturated fatty acyl chloride. This structural variance is hypothesized to influence their chemical reactivity.
Factors Influencing Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the steric accessibility of this reactive center.
-
Electronic Effects: The electronic influence of the double bond at the C11 position on the carbonyl group at C1 is likely negligible due to the significant distance separating them. Therefore, a substantial difference in the intrinsic electrophilicity of the carbonyl carbon between the two isomers is not anticipated.
-
Steric Effects: The geometry of the hydrocarbon chain is expected to be the determining factor in any reactivity differences.
-
cis-Vaccenoyl Chloride: The bend in the carbon chain of the cis isomer may lead to intramolecular interactions that sterically hinder the approach of a nucleophile to the carbonyl carbon. This could result in a slightly decreased reaction rate compared to its trans counterpart.
-
trans-Vaccenoyl Chloride: The linear nature of the trans isomer allows for a more extended conformation, minimizing steric clutter around the acyl chloride head group. This greater accessibility is presumed to facilitate nucleophilic attack, potentially leading to a higher reaction rate.
-
Qualitative Comparison of Properties
| Property | cis-Vaccenoyl Chloride | trans-Vaccenoyl Chloride | Rationale |
| Presumed Relative Reactivity | Slightly Lower | Slightly Higher | The linear structure of the trans isomer likely provides better access to the electrophilic carbonyl carbon. |
| Steric Hindrance at Carbonyl | Potentially Higher | Lower | The "kink" in the cis isomer's chain may create a more sterically crowded environment around the reactive center. |
| Physical State at RT (inferred) | Likely Liquid | Potentially a lower melting point solid or liquid | Based on the properties of the parent fatty acids, where cis isomers have lower melting points due to less efficient packing. |
Proposed Experimental Protocol for Determining Relative Reactivity
To empirically determine the relative reactivity of cis- and trans-vaccenoyl chloride, a competitive acylation reaction can be performed, followed by analysis of the product distribution.
Objective: To determine the relative rates of acylation of a model nucleophile by cis- and trans-vaccenoyl chloride.
Materials:
-
cis-Vaccenoyl chloride
-
trans-Vaccenoyl chloride
-
A model nucleophile (e.g., a primary amine such as benzylamine (B48309) or an alcohol like 4-nitrobenzyl alcohol)
-
Anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
-
A non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the HCl byproduct
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Quenching agent (e.g., saturated aqueous sodium bicarbonate)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Equimolar amounts of cis-vaccenoyl chloride and trans-vaccenoyl chloride are dissolved in the anhydrous solvent containing the internal standard.
-
The solution is cooled to a controlled temperature (e.g., 0 °C) in an inert atmosphere (e.g., under nitrogen or argon).
-
A solution containing a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents) and the non-nucleophilic base in the same solvent is added dropwise to the acyl chloride mixture with vigorous stirring.
-
The reaction is allowed to proceed for a specific time, after which it is quenched by the addition of the quenching agent.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The resulting mixture of acylated products is analyzed by HPLC or GC-MS. The relative peak areas of the cis- and trans-acylated products, calibrated against the internal standard, will indicate the relative reactivity of the two acyl chloride isomers. A higher proportion of the trans-acylated product would suggest a higher reactivity for trans-vaccenoyl chloride.
Visualization of Structural Differences and Reactivity
Caption: Structural impact on presumed reactivity.
A Comparative Guide to Quantitative Lipid Analysis: Acyl Chloride Derivatization vs. Traditional Methods
For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount for advancements in diagnostics, therapeutics, and a deeper understanding of biological systems. While no single method fits all analytical needs, derivatization is a cornerstone of many lipidomics workflows, enhancing the volatility and ionization efficiency of lipid molecules for chromatographic separation and mass spectrometric detection. This guide provides an objective comparison of acyl chloride derivatization with established methods, supported by experimental data, to aid in the selection of an optimal strategy for your research.
This guide will delve into a comparison of lipid derivatization techniques, with a particular focus on the emerging use of acyl chlorides, and contrast them with the more conventional acid- and base-catalyzed esterification and silylation methods.
Comparison of Key Derivatization Techniques
The choice of derivatization reagent is critical and depends on the lipid classes of interest, the analytical platform (GC-MS or LC-MS), and the desired sensitivity. While "vaccenic acid chloride" is not a commonly documented derivatization agent in the reviewed literature, the broader class of acyl chlorides, such as benzoyl chloride, is gaining traction, particularly for LC-MS applications.
| Derivatization Method | Target Analytes | Typical Reagents | Analytical Platform | Key Advantages | Key Disadvantages |
| Acyl Chloride Derivatization | Lipids with hydroxyl or amino groups (e.g., mono- & diacylglycerols, sterols, sphingoid bases) | Benzoyl chloride, 3-(Chlorosulfonyl)benzoic acid | LC-MS/MS | Significant improvement in sensitivity for certain lipid classes, stable derivatives, enables detection of some lipids in positive ion mode.[1] | Less suitable for broad fatty acid profiling compared to esterification, may not be as widely applicable as silylation. |
| Acid-Catalyzed Esterification | Free fatty acids, total fatty acids (after hydrolysis) | Boron trifluoride-methanol (BF₃-Methanol), Methanolic HCl | GC-MS | Robust for both free fatty acids and transesterification of complex lipids, widely used and well-established.[2][3] | BF₃ is toxic and moisture-sensitive, can produce artifacts with certain fatty acids.[3] |
| Base-Catalyzed Transesterification | Glycerolipids | Methanolic potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOCH₃) | GC-MS | Rapid and efficient for glycerides.[4] | Does not derivatize free fatty acids. |
| Silylation | Lipids with active hydrogens (e.g., hydroxyl, carboxyl groups) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Versatile, derivatizes multiple functional groups.[2] | Derivatives can be sensitive to moisture. |
Quantitative Performance Data
Derivatization can significantly enhance the sensitivity of lipid analysis. The following table summarizes reported improvements in limits of detection (LOD) for selected lipid classes using benzoyl chloride derivatization compared to non-derivatized analysis.
| Lipid Class | Fold Improvement in LOD (Benzoyl Chloride vs. No Derivatization) |
| Monoacylglycerols | 9-fold |
| Sphingoid Bases | 6.5-fold |
| Diacylglycerols | 3-fold |
| (Data sourced from a study using RP-UHPLC/MS)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for acyl chloride derivatization and the widely used acid-catalyzed esterification.
Protocol 1: Acyl Chloride Derivatization using Benzoyl Chloride (for LC-MS)
This protocol is adapted for the derivatization of lipids containing hydroxyl groups, such as mono- and diacylglycerols and sterols.
Materials:
-
Lipid extract
-
Benzoyl chloride solution
-
Acetonitrile
-
Chloroform/Methanol (B129727) (2:1, v/v)
-
Water (LC-MS grade)
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Start with a dried lipid extract in a reaction vial.
-
Reconstitution: Redissolve the lipid extract in a solution of pyridine in acetonitrile.
-
Derivatization: Add the benzoyl chloride solution to the reaction mixture.
-
Incubation: Cap the vial tightly and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 40 minutes) in a shaking water bath.[5]
-
Reaction Quenching and Extraction: Stop the reaction by adding a mixture of chloroform/methanol (2:1, v/v) and water.
-
Phase Separation: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the derivatized lipids.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the derivatized lipids in a suitable solvent for LC-MS analysis.
Protocol 2: Acid-Catalyzed Esterification using BF₃-Methanol (for GC-MS)
This is a standard and robust method for converting fatty acids into their more volatile fatty acid methyl esters (FAMEs).
Materials:
-
Lipid sample or dried lipid extract (1-25 mg)
-
12-14% Boron Trifluoride in methanol (BF₃-Methanol)[2]
-
Hexane (B92381) or Heptane[2]
-
Saturated NaCl solution or water
-
Anhydrous sodium sulfate (B86663)
-
Screw-capped glass tubes with PTFE liner[2]
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Place the lipid sample or dried extract into a screw-capped glass tube.[2]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the sample.[2]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. A common condition is 60°C for 10 minutes.[3]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Phase Separation: Vortex the tube vigorously to extract the FAMEs into the hexane layer and allow the phases to separate.
-
Collection: Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Analysis: The FAMEs in the hexane solution are now ready for injection into the GC-MS.
Mandatory Visualizations
To better illustrate the workflows and decision-making processes in lipid analysis, the following diagrams are provided.
Caption: General experimental workflow for derivatization-based lipid analysis.
Caption: Decision tree for selecting a suitable lipid derivatization method.
References
A Researcher's Guide to Fatty Acid Analysis: Evaluating Benzoyl Chloride Derivatization
For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids is paramount for applications ranging from biomarker discovery to therapeutic monitoring. The chosen analytical methodology can significantly impact the reliability of these measurements. This guide provides a comprehensive comparison of fatty acid analysis techniques, with a special focus on the use of benzoyl chloride as a derivatization agent, benchmarked against other common methods.
Performance Comparison of Fatty Acid Analysis Methods
The selection of an analytical method for fatty acid quantification is a critical decision influenced by factors such as required sensitivity, sample matrix complexity, and desired throughput. Gas Chromatography (GC) and Liquid Chromatography (LC), frequently coupled with Mass Spectrometry (MS), are the most prevalent techniques.[1] Derivatization of fatty acids is often a necessary step, particularly for GC analysis, to enhance volatility and improve chromatographic separation.[2][3]
The following tables summarize key performance metrics for commonly employed fatty acid analysis methodologies, including various derivatization approaches.
Table 1: Performance Metrics for GC-Based Methods
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of fatty acid methyl esters (FAMEs) based on boiling points and polarity, with detection by a flame ionization detector.[1] | Separation of FAMEs followed by mass analysis, providing structural information.[1] |
| Linearity (R²) | >0.9998[1] | >0.99[1] |
| Precision (RSD%) | <1.5% for peak areas[1] | 2.77-5.82% (Intra-day)[1] |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[1] | Typically 0.01% to 0.05%[1] |
| Limit of Quantification (LOQ) | 0.63 to 1.63 µg/mL[1] | Not explicitly found |
Table 2: Performance Metrics for LC-Based Methods
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of fatty acids based on their physicochemical properties, followed by mass analysis.[1] |
| Linearity (R²) | 100-fold linear dynamic range[1] |
| Precision (RSD%) | Generally good, with relative standard deviations <20% in inter-laboratory studies.[1] |
| Limit of Detection (LOD) | Median of 5 ng/ml[1] |
| Limit of Quantification (LOQ) | Not explicitly found |
Table 3: Performance of Benzoyl Chloride Derivatization for LC-MS Analysis of Various Analytes (Illustrative)
| Analyte Class | Representative Analytes | Limit of Detection (LOD) (nM) |
| Catecholamines | Dopamine, Norepinephrine, Epinephrine | < 10[4] |
| Indoleamines | Serotonin, Melatonin | < 10[4] |
| Amino Acids | Glutamate, GABA, Glycine | < 10[4] |
| Polyamines | Putrescine, Spermidine | < 10[4] |
| Trace Amines | Tyramine, Phenylethylamine | < 10[4] |
Data extracted from a study by Song et al. (2016), where most of the 70 assayed compounds had LODs below 10 nM.[4]
Benzoyl chloride derivatization has been shown to significantly enhance the sensitivity of LC-MS analysis for a wide range of compounds by improving ionization efficiency.[4][5] For lipid analysis, this technique can increase sensitivity by 2- to 10-fold for many lipid classes and over 100-fold for monoacylglycerols.[5]
Experimental Protocols
Detailed and robust experimental protocols are the foundation of accurate and reproducible fatty acid analysis. Below are representative protocols for lipid extraction and derivatization, including the use of benzoyl chloride.
Protocol 1: Lipid Extraction (Bligh-Dyer Method)
This is a standard protocol for the extraction of lipids from biological samples.
-
Homogenization : Homogenize the tissue sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Phase Separation : Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Centrifugation : Centrifuge the mixture to separate the phases. The lower chloroform layer contains the lipids.
-
Lipid Recovery : Carefully collect the lower chloroform layer and evaporate the solvent under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for subsequent derivatization and analysis.
Protocol 2: Fatty Acid Derivatization
A. Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for preparing fatty acid methyl esters (FAMEs).[6]
-
Sample Preparation : Place the dried lipid extract (1-50 mg) in a screw-capped glass tube.[6]
-
Reagent Addition : Add 2-3 mL of 14% BF₃-methanol solution to the sample.[6]
-
Incubation : Heat the mixture at 60-100°C for 5-60 minutes.[6]
-
Extraction : After cooling, add water and a non-polar solvent like hexane (B92381) or heptane (B126788) to extract the FAMEs.[6]
-
Sample Collection : The upper organic layer containing the FAMEs is collected for GC analysis.
B. Benzoyl Chloride Derivatization for LC-MS Analysis
This protocol is adapted for the derivatization of various lipids, including fatty acids.[4][5]
-
Sample Preparation : To 20 µL of the sample supernatant, add 10 µL of 100 mM sodium carbonate.[4]
-
Derivatization : Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.[4]
-
Reaction : Vortex the mixture briefly. The reaction is typically complete within minutes at room temperature.[4]
-
Analysis : The derivatized sample is then ready for injection into the LC-MS system.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Concluding Remarks
The choice of derivatization agent and analytical platform has a profound impact on the accuracy and precision of fatty acid analysis. While traditional methods involving the formation of FAMEs for GC analysis are well-established, derivatization with reagents like benzoyl chloride for LC-MS analysis presents a powerful alternative, offering significant improvements in sensitivity for a broad range of lipid species.[5][7] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate methodology for their specific research needs, ultimately leading to more reliable and impactful scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods in Lipidomics and Metabolomics
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of biomolecules is paramount in scientific research and drug development. This guide provides a comparative overview of validated analytical methods relevant to the analysis of fatty acids, such as vaccenic acid, and the use of acyl chlorides as derivatization reagents for other analytes. While methods employing vaccenic acid chloride as a derivatization agent are not documented in peer-reviewed literature, this guide will address the core interest in robust, validated analytical techniques by presenting data on analogous and relevant methods. The focus will be on inter-laboratory performance, detailed experimental protocols, and the underlying workflows.
Section 1: Inter-Laboratory Comparison of Fatty Acid Quantification Methods
The analysis of fatty acids, including vaccenic acid, is crucial in nutritional science, clinical diagnostics, and metabolic research. Inter-laboratory comparison studies are vital for ensuring that results are comparable across different labs. The two most common techniques for fatty acid analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
The following tables summarize key performance parameters for commonly used fatty acid analysis techniques, providing a basis for method selection.
Table 1: Performance Metrics for GC-Based Methods
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of fatty acid methyl esters (FAMEs) based on boiling points and polarity, with detection by a flame ionization detector.[1] | Separation of FAMEs followed by mass analysis, providing structural information.[1] |
| Linearity (R²) | >0.9998[1] | >0.99[1] |
| Precision (RSD%) | <1.5% for peak areas[1] | 2.77-5.82% (Intra-day)[1] |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[1] | Typically 0.01% to 0.05%[1] |
| Limit of Quantification (LOQ) | 0.63 to 1.63 µg/mL[1] | Not explicitly found |
Table 2: Performance Metrics for LC-Based Methods
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of fatty acids based on their physicochemical properties, followed by mass analysis.[1] |
| Linearity (R²) | 100-fold linear dynamic range[1] |
| Precision (RSD%) | Generally good, with relative standard deviations <20% in inter-laboratory studies.[1][2] |
| Limit of Detection (LOD) | Median of 5 ng/mL[1] |
| Limit of Quantification (LOQ) | Not explicitly found |
A critical aspect of inter-laboratory validation is the standardization of experimental protocols. Below is a representative protocol for the analysis of total fatty acids using GC-MS.
Protocol 1: Total Fatty Acid Analysis via GC-MS
-
Internal Standard Addition: To a 100 µL aliquot of serum or plasma, add a known quantity of a deuterated fatty acid internal standard mixture. This is crucial for accurate quantification by correcting for variations in sample processing.
-
Lipid Extraction and Derivatization:
-
Add 1 mL of a methanol (B129727):toluene (4:1 v/v) solution and vortex thoroughly.
-
Add 200 µL of acetyl chloride and incubate at 100 °C for 1 hour. This step simultaneously extracts lipids and transesterifies fatty acids to fatty acid methyl esters (FAMEs).[3]
-
After cooling, add 1 mL of 6% potassium carbonate solution to neutralize the reaction.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic (toluene) layer containing the FAMEs.[3]
-
-
GC-MS Analysis:
-
Instrumentation: An Agilent 7890B GC system with a 5977B MS detector or a similar instrument is commonly used.[3]
-
Column: A capillary column suitable for FAME analysis, such as a DB-23 or SP-2560.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs.
-
Mass Spectrometer: Operated in either scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
-
Section 2: A Comparative Look at Acyl Chloride Derivatization Methods
While this compound is not a common derivatization agent, other acyl chlorides, such as benzoyl chloride, are widely used to enhance the detection of analytes like amines and alcohols in HPLC and LC-MS.[4][5][6] This section provides a comparative guide to these established methods.
The following table summarizes the performance characteristics of HPLC methods validated with various acyl chloride and sulfonyl chloride derivatization reagents.
Table 3: Comparison of Performance for Common Derivatization Agents
| Reagent | Analyte Class | Precision (Intra-day RSD%) | Precision (Inter-day RSD%) | Recovery (%) |
| Benzoyl Chloride | Biogenic Amines | < 4.6% | < 6.7% | 87.3 - 96.3%[4] |
| Dansyl Chloride | Biogenic Amines | 1.86 - 5.95%[4] | 2.08 - 5.96%[4] | 70 - 120%[4] |
| FMOC-Cl | Amino Acids | 3.21 - 7.67%[4] | 5.82 - 9.19%[4] | 92.34 - 102.51%[4] |
The following is a detailed protocol for the derivatization of biogenic amines using benzoyl chloride for HPLC analysis.
Protocol 2: Benzoyl Chloride Derivatization of Biogenic Amines
-
Sample Preparation:
-
Homogenize the sample and extract the biogenic amines with perchloric acid.
-
Centrifuge the extract and collect the supernatant.[4]
-
-
Derivatization Reaction:
-
To 400 µL of the supernatant, add 1 mL of 2M NaOH and 30 µL of benzoyl chloride.
-
Incubate the mixture at 37°C for 20 minutes.
-
Extract the benzoylated amines with diethyl ether.
-
Evaporate the ether layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in methanol for HPLC analysis.[4]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV detector set to an appropriate wavelength for the benzoylated derivatives.
-
Conclusion
This guide provides a comparative framework for understanding the validation of analytical methods in two distinct but related areas: the direct analysis of fatty acids and the derivatization of other small molecules using acyl chlorides. While a specific method for using this compound as a derivatization reagent is not established, the principles of method validation, performance comparison, and protocol standardization detailed here are universally applicable. For reliable and reproducible results, it is essential to use validated methods and participate in inter-laboratory comparison studies.[2][7] The data and protocols presented should serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical strategies for their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Vaccenic Acid Chloride with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of vaccenic acid chloride, a long-chain unsaturated fatty acyl chloride, with common nucleophilic functional groups encountered in organic synthesis and drug development: amines, alcohols, and thiols. Due to the limited availability of direct cross-reactivity studies on this compound, this guide leverages established principles of acyl chloride reactivity and experimental data from analogous long-chain acyl chlorides to predict its reactivity profile.
This compound is a highly reactive acylating agent, readily participating in nucleophilic acyl substitution reactions.[1] The electrophilicity of its carbonyl carbon, enhanced by the inductive effect of the chlorine atom, makes it susceptible to attack by a wide range of nucleophiles.[2] This reactivity is fundamental to its application in the synthesis of diverse molecules, including amides and esters.[1]
Relative Reactivity and Reaction Conditions
The cross-reactivity of this compound is primarily dictated by the nucleophilicity of the functional group it encounters. The general order of reactivity is a consequence of factors such as basicity, polarizability, and solvent effects. Based on established chemical principles, amines are typically more nucleophilic than alcohols.[3][4] Thiols are also known to be more nucleophilic than their alcohol counterparts, largely due to the higher polarizability of sulfur and the greater acidity of the thiol proton, leading to a higher concentration of the more reactive thiolate anion at neutral pH.[5]
The following table summarizes the expected relative reactivity of this compound with primary amines, primary alcohols, and thiols, along with typical reaction conditions gleaned from protocols for similar acyl chlorides.
| Functional Group | Relative Reactivity | Typical Reaction Conditions | Product |
| Primary Amine | Very High | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to scavenge HCl. Reactions are typically rapid, even at low temperatures (0 °C to room temperature).[6][7] | N-Vaccenoyl Amide |
| Thiol | High | Aprotic solvent, often in the presence of a mild base to facilitate thiolate formation. Reactions are generally fast.[5][6] | S-Vaccenoyl Thioester |
| Primary Alcohol | Moderate | Aprotic solvent, usually requires a base catalyst (e.g., pyridine (B92270), DMAP) to enhance the nucleophilicity of the alcohol. Reactions may require heating to proceed at a reasonable rate.[7][8] | Vaccenoate Ester |
Experimental Protocols
The following are generalized experimental protocols for the acylation of amines, alcohols, and thiols with a fatty acyl chloride like this compound. These are based on established methods for similar compounds.[5][7][9]
Protocol 1: N-Acylation of a Primary Amine
This protocol describes the formation of an amide by reacting a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (1.2 eq)
-
1 M HCl (for work-up)
-
Saturated aqueous NaHCO₃ (for work-up)
-
Brine (for work-up)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-vaccenoyl amide.
-
Purify the product by column chromatography if necessary.
Protocol 2: O-Acylation of a Primary Alcohol
This protocol details the esterification of a primary alcohol with this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq, optional catalyst)
-
Water (for work-up)
-
Brine (for work-up)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq), pyridine or triethylamine (1.5 eq), and catalytic DMAP (if used) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction may require gentle heating to proceed to completion.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude vaccenoate ester.
-
Purify the product by column chromatography if necessary.
Protocol 3: S-Acylation of a Thiol
This protocol outlines the synthesis of a thioester from a thiol and this compound.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (1.2 eq)
-
Saturated aqueous NH₄Cl (for work-up)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine (for work-up)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the thiol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the stirred thiol solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude S-vaccenoyl thioester.
-
Purify by column chromatography if necessary.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in studying and utilizing the cross-reactivity of this compound, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Derivatization Reagents for Vaccenic Acid Analysis
In the analytical landscape of lipidomics and metabolic research, the accurate quantification of fatty acids is paramount. Vaccenic acid, a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products, is of significant interest due to its biological activities. However, like other fatty acids, its direct analysis via gas chromatography (GC) is challenging due to low volatility and high polarity. Derivatization is a critical step to convert fatty acids into more volatile and less polar derivatives suitable for GC analysis.
This guide provides an objective comparison of common derivatization reagents applicable to the analysis of vaccenic acid and other fatty acids. The performance of these reagents is evaluated based on reaction efficiency, derivative stability, and potential side reactions, with supporting data from experimental studies.
Comparison of Common Derivatization Reagents
The most prevalent methods for derivatizing fatty acids for GC analysis are esterification, which forms fatty acid methyl esters (FAMEs), and silylation, which forms trimethylsilyl (B98337) (TMS) esters.[1]
Table 1: Performance Comparison of Fatty Acid Derivatization Reagents
| Reagent/Method | Typical Reaction Conditions | Reaction Efficiency & Speed | Derivative Stability | Key Advantages | Potential Disadvantages |
| Acid-Catalyzed Esterification | |||||
| Boron Trifluoride in Methanol (B129727) (BF₃-Methanol) | 60-100°C for 5-60 minutes[2] | High, rapid reaction[2] | FAMEs are generally stable[3] | Robust for both free fatty acids and transesterification of complex lipids.[2] | BF₃ is toxic and moisture-sensitive. Can cause isomerization of some fatty acids.[2][3] |
| Methanolic Hydrochloric Acid (HCl-Methanol) | Reflux for ~2 hours or 50°C overnight | High, but generally slower than BF₃-Methanol[4] | FAMEs are stable[3] | Less prone to causing isomerization compared to BF₃.[3] Considered a general-purpose esterifying agent. | Longer reaction times may be required. |
| Silylation | |||||
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | 60°C for 60 minutes[5] | High for free fatty acids[1] | TMS derivatives have limited stability (best analyzed within a week).[3][5] | Derivatizes multiple functional groups (hydroxyls, amines), useful for multi-analyte screening.[3][5] | Reacts with other functional groups, potentially leading to a complex chromatogram. Sensitive to moisture.[1][5] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Similar to BSTFA | High for free fatty acids[5] | Similar stability to BSTFA derivatives.[3] | Similar broad reactivity to BSTFA. | Similar to BSTFA, can lead to complex spectra and requires anhydrous conditions.[5] |
Experimental Protocols
Detailed methodologies for the most common derivatization techniques are provided below. These protocols are generally applicable to the derivatization of vaccenic acid from lipid extracts.
Protocol 1: Acid-Catalyzed Esterification with Boron Trifluoride (BF₃)-Methanol
This is a widely used method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[1]
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample (or a dried lipid extract) into a screw-capped glass tube with a PTFE liner.[6] If the sample is in an aqueous solution, it must first be evaporated to dryness.[6]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.[2]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[2] A common practice is heating at 60°C for 10 minutes.[6]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).[6]
-
Phase Separation: Shake the tube vigorously to ensure the FAMEs are extracted into the hexane layer.[6] Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis. The hexane extraction can be repeated to ensure complete recovery.[2]
-
Drying: Dry the organic layer by passing it through anhydrous sodium sulfate.[6]
Protocol 2: Silylation with BSTFA + 1% TMCS
Silylation is a rapid and effective method for derivatizing free fatty acids. This method is highly sensitive to moisture, so all glassware and samples must be dry.[1]
Methodology:
-
Sample Preparation: Place the dried lipid extract (containing free fatty acids) into an autosampler vial.[1]
-
Reagent Addition: Add a molar excess of BSTFA containing 1% trimethylchlorosilane (TMCS) as a catalyst.[5] For example, for a ~100 µL sample of 1 mg/mL, 50 µL of the reagent can be used.[5]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[5]
-
Analysis: After cooling, the sample can be directly injected into the GC-MS or diluted with a suitable solvent like dichloromethane (B109758) if necessary.[1]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for preparing fatty acid derivatives for GC-MS analysis.
Caption: General workflow for fatty acid derivatization and analysis.
Caption: Decision guide for selecting a suitable derivatization method.
Conclusion
The choice of derivatization reagent for the analysis of vaccenic acid and other fatty acids depends on the specific requirements of the analysis.
-
Acid-catalyzed esterification , particularly with BF₃-Methanol or HCl-Methanol, is a robust and versatile method suitable for a wide range of lipid classes, including both free fatty acids and complex lipids.[4] BF₃-Methanol offers the advantage of a faster reaction time.[2]
-
Silylation with reagents like BSTFA or MSTFA is an excellent choice for the rapid derivatization of free fatty acids.[5] However, the limited stability of the derivatives and the potential for side reactions with other functional groups should be considered.[3][5]
For accurate and reproducible quantification of vaccenic acid, it is crucial to select the appropriate derivatization method and optimize the reaction conditions for the specific sample matrix.
References
- 1. aocs.org [aocs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-硝基苯甲酰氯 derivatization grade (HPLC), LiChropur™, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. cis-9, trans-11 conjugated linoleic acid is synthesized directly from vaccenic acid in lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Vaccenic Acid Reference Materials: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, enabling method validation, calibration, and ensuring the traceability of measurement results. This guide provides a comprehensive comparison of the available reference materials related to vaccenic acid, with a special focus on the development considerations for a vaccenic acid chloride CRM.
While a commercially available Certified Reference Material (CRM) specifically for this compound is not currently offered, researchers have access to certified standards for the parent compound, trans-vaccenic acid, and its methyl ester. Additionally, this compound is available as a research-grade chemical. Understanding the distinctions between these materials is crucial for their appropriate application in research and development.
Comparative Analysis of Available Reference Materials
The selection of a suitable reference material depends on the specific analytical need. A Certified Reference Material (CRM) produced by an ISO 17034 accredited manufacturer provides the highest level of accuracy and traceability, while a research-grade chemical is suitable for exploratory work where metrological traceability is not a primary requirement.
| Feature | trans-Vaccenic Acid CRM | trans-11-Vaccenic Acid Methyl Ester CRM | This compound (Research Grade) |
| Certification | ISO 17034 Certified Reference Material[1] | TraceCERT® Certified Reference Material[2][3] | Not certified; sold for research use only[4][5][6][7] |
| Purity | High purity, with a certified value and uncertainty | High purity, with a certified value and uncertainty | Purity not certified; typically lower than CRMs |
| Form | Typically supplied as a neat (pure) substance[1] | Supplied as a solution in a solvent (e.g., heptane)[2][3] | Typically supplied as a neat substance |
| Intended Use | Quantitative analysis, method validation, instrument calibration | Quantitative analysis, particularly for GC-based methods[8] | Chemical synthesis, exploratory research |
| Traceability | Metrologically traceable to a higher-order standard | Metrologically traceable | Not metrologically traceable |
| Documentation | Certificate of Analysis with certified value and uncertainty | Certificate of Analysis with certified value and uncertainty | Basic product information and safety data sheet |
| Suppliers | LABSTANDARD[1], LGC Standards[9], Sigma-Aldrich | Sigma-Aldrich (Supelco)[2] | MedChemExpress[4] |
Hypothetical Development and Certification of a this compound CRM
The development of a CRM for a reactive compound like this compound is a meticulous process governed by international standards such as ISO 17034.[10][11][12] The following outlines the necessary experimental protocols.
Experimental Protocols
1. Synthesis and Purification:
-
Synthesis: this compound would be synthesized from trans-vaccenic acid using a suitable chlorinating agent (e.g., oxalyl chloride or thionyl chloride) in an inert, dry solvent to prevent hydrolysis.[13][14] The reaction would be carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions.
-
Purification: The crude product would be purified, for example, by vacuum distillation, to remove unreacted starting materials and byproducts. The purity of the final bulk material is critical for its use as a CRM.
2. Identity Confirmation:
-
Spectroscopic Analysis: The identity of the purified this compound would be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the double bond.
-
Infrared (IR) Spectroscopy: To verify the presence of the characteristic carbonyl stretch of the acyl chloride group.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
3. Purity Assessment (Mass Balance Approach): The certified purity value of the CRM would be determined using a mass balance approach, where the purity is calculated by subtracting the mass fractions of all significant impurities from 100%.
-
Chromatographic Purity (GC-FID): Gas chromatography with flame ionization detection would be used to quantify organic impurities. Due to the reactivity of the acyl chloride, derivatization to a more stable ester (e.g., methyl or ethyl ester) would be necessary prior to analysis.
-
Water Content (Karl Fischer Titration): The water content would be determined by Karl Fischer titration, as moisture would lead to the degradation of the acyl chloride to the corresponding carboxylic acid.
-
Residual Solvents (Headspace GC-MS): Headspace gas chromatography-mass spectrometry would be used to quantify any residual solvents from the synthesis and purification process.
-
Non-Volatile Impurities (Thermogravimetric Analysis - TGA): The content of non-volatile impurities would be determined by TGA.
4. Homogeneity and Stability Studies:
-
Homogeneity: To ensure that all units of the CRM have the same composition, a homogeneity study would be conducted. A statistically representative number of units would be selected from the batch and analyzed. The results would be evaluated statistically to confirm the homogeneity of the batch.
-
Stability: Stability studies are crucial for determining the shelf life and appropriate storage conditions.
-
Long-term stability: Samples would be stored at the recommended storage temperature (e.g., -20°C) and analyzed at regular intervals over an extended period.
-
Accelerated stability: To predict the long-term stability, samples would be stored at elevated temperatures (e.g., 4°C, 25°C) for a shorter period.[15][16][17]
-
5. Uncertainty Evaluation: The uncertainty of the certified value would be calculated by combining the uncertainties associated with the characterization (purity assessment), homogeneity, and stability studies, in accordance with the Guide to the Expression of Uncertainty in Measurement (GUM).
Visualizing the Workflow and Application
To better illustrate the complex processes and relationships, the following diagrams are provided.
Caption: Workflow for the development and certification of a this compound CRM.
Caption: Application of this compound in synthesizing molecules for biological research.
References
- 1. Vaccenic Acid, trans- – CRM LABSTANDARD [crmlabstandard.com]
- 2. trans-11-Vaccenic methyl ester certified reference material, 10 mg/mL in heptane, ampule of 1 mL | Sigma-Aldrich [sigmaaldrich.com]
- 3. 反-11-十八烯酸甲酯标准液 certified reference material, 10 mg/mL in heptane, ampule of 1 mL | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. asm.org [asm.org]
- 6. Distribution of In Vitro Diagnostic Products Labeled for Research Use Only or Investigational Use Only | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Vaccenic Acid, Trans-(RG) | LGC Standards [lgcstandards.com]
- 10. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 11. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 12. nata.com.au [nata.com.au]
- 13. Preparation of long-chain fatty acid chlorides | Semantic Scholar [semanticscholar.org]
- 14. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Mass Spectral Fragmentation Analysis of Vaccenic Acid Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectral fragmentation patterns of three common derivatives of vaccenic acid chloride: 3-pyridylcarbinol (picolinyl) esters, 4,4-dimethyloxazoline (DMOX) derivatives, and N-acyl pyrrolidides. The choice of derivatization agent is critical for the structural elucidation of fatty acids by mass spectrometry, as it significantly influences the fragmentation pathways and the diagnostic ions produced. This document offers a comparative analysis of these derivatives to aid researchers in selecting the most appropriate method for their analytical needs.
Comparison of Key Fragmentation Data
The performance of each derivative in identifying the double bond position in vaccenic acid is summarized below. The data for the picolinyl ester and DMOX derivatives are derived from experimental mass spectra, while the data for the pyrrolidide derivative is based on established fragmentation patterns of similar unsaturated fatty acid pyrrolidides.
| Derivative | Molecular Ion (m/z) | Key Diagnostic Ions for Double Bond Location (m/z) | Relative Abundance of Diagnostic Ions | Base Peak (m/z) |
| Picolinyl Ester | 373 | 234, 248, 262 | Prominent | 92 |
| DMOX Derivative | 335 | 196, 224 | Prominent | 113 |
| Pyrrolidide | 335 (Predicted) | 222, 250 (Predicted) | Expected to be informative | 113 (Predicted) |
Detailed Mass Spectral Fragmentation Analysis
Picolinyl Ester of Vaccenic Acid
Picolinyl esters are widely used for the localization of double bonds in fatty acids due to their characteristic fragmentation patterns under electron ionization (EI). The nitrogen atom in the pyridine (B92270) ring directs fragmentation, providing clear diagnostic ions.
Fragmentation Mechanism:
The mass spectrum of the picolinyl ester of cis-vaccenic acid exhibits a molecular ion at m/z 373.[1] The key diagnostic ions for determining the position of the double bond (at C11) are observed at m/z 234, 248, and 262. These ions arise from cleavage at the allylic and vinylic positions relative to the double bond. The base peak is typically at m/z 92, corresponding to the picolinyl group.
4,4-Dimethyloxazoline (DMOX) Derivative of Vaccenic Acid
DMOX derivatives are another excellent choice for determining the location of unsaturation in fatty acids. The oxazoline (B21484) ring facilitates charge localization and directs fragmentation along the fatty acid chain.
Fragmentation Mechanism:
The DMOX derivative of cis-vaccenic acid shows a molecular ion at m/z 335.[2][3] The fragmentation pattern is characterized by a series of ions separated by 14 amu (CH2 groups). The double bond at C11 is indicated by a gap of 12 amu between the ions at m/z 196 and 224, which correspond to cleavage on either side of the double bond. The base peak is typically the McLafferty rearrangement product at m/z 113.
References
A Researcher's Guide to Assessing the Isotopic Purity of Labeled Vaccenic Acid Chloride
In metabolic research, the use of stable isotope-labeled compounds is fundamental for tracing the fate of molecules in biological systems. Labeled vaccenic acid chloride, a derivative of the naturally occurring trans fatty acid vaccenic acid, serves as a valuable tracer in lipid metabolism studies. The accuracy of experimental outcomes heavily relies on the isotopic purity of these tracers. This guide provides a comparative overview of the methodologies used to assess the isotopic purity of labeled this compound, offering detailed experimental protocols and data to aid researchers in selecting the most appropriate approach for their needs.
Core Methodologies for Isotopic Purity Assessment
The determination of isotopic purity for labeled fatty acids primarily relies on mass spectrometry techniques, which separate and detect ions based on their mass-to-charge ratio. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and robust technique for the analysis of fatty acids.[1][2] Due to the high reactivity and low volatility of fatty acid chlorides, they must first be derivatized into more stable and volatile forms, typically fatty acid methyl esters (FAMEs), before GC analysis. The gas chromatograph then separates the FAMEs, and the mass spectrometer detects the molecular ions of the different isotopologues (molecules that differ only in their isotopic composition). The relative abundance of these isotopologues allows for the calculation of isotopic enrichment.[3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for isotopic purity analysis and is particularly useful for complex biological samples.[5][6] It can often analyze fatty acids with minimal derivatization. Advances in high-resolution mass spectrometry, such as Time-of-Flight (TOF) mass spectrometry, coupled with LC, provide excellent resolution between isotopes, enabling accurate quantification of the isotopic distribution.[6][7]
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following table compares the key features of GC-MS and LC-MS for the analysis of labeled vaccenic acid.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Preparation | Derivatization to FAMEs is typically required. | Can often analyze free fatty acids directly, though derivatization may improve ionization. |
| Separation Principle | Separation based on volatility and interaction with the GC column stationary phase. | Separation based on polarity and interaction with the LC column stationary and mobile phases. |
| Sensitivity | Generally high, especially with techniques like negative chemical ionization (NCI).[3] | Very high, particularly with modern mass analyzers. |
| Resolution | Standard quadrupole MS provides nominal mass resolution. | High-resolution instruments (e.g., TOF, Orbitrap) provide high mass accuracy, improving isotopic resolution.[6] |
| Key Advantages | Well-established, robust, excellent for separating isomers, and cost-effective.[2][8] | High sensitivity, suitable for complex mixtures, and can analyze a broader range of lipid classes simultaneously.[5] |
| Limitations | Derivatization step can introduce variability. Not suitable for non-volatile compounds. | Can be more expensive, and ion suppression effects from the sample matrix can be a challenge. |
Experimental Protocol: Isotopic Purity of Labeled this compound via GC-MS
This protocol outlines the key steps for determining the isotopic purity of a labeled this compound sample by converting it to its methyl ester for GC-MS analysis.
1. Derivatization to Fatty Acid Methyl Ester (FAME)
-
Objective: To convert the reactive this compound into the more stable and volatile vaccenic acid methyl ester.
-
Procedure:
-
Carefully react the labeled this compound sample with a solution of methanolic HCl or BF3/methanol.
-
The reaction is typically heated (e.g., at 60°C for 10-15 minutes) to ensure complete methylation.
-
After cooling, the FAMEs are extracted into an organic solvent like hexane.
-
The organic phase is washed with water to remove any remaining acid catalyst and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under a stream of nitrogen, and the FAME sample is reconstituted in a suitable solvent for GC-MS injection.
-
2. GC-MS Analysis
-
Objective: To separate the vaccenic acid methyl ester from other components and to acquire the mass spectra of its isotopologues.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Inject the prepared FAME sample into the GC. A highly polar capillary column (e.g., CP-Sil 88) is recommended for good separation of fatty acid isomers.[8]
-
The oven temperature is programmed to ramp up to ensure the separation of different FAMEs.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the specific molecular ions corresponding to the unlabeled and labeled vaccenic acid methyl ester.[4]
-
3. Data Analysis and Purity Calculation
-
Objective: To determine the isotopic purity from the mass spectral data.
-
Procedure:
-
Integrate the peak areas for each monitored isotopologue ion in the resulting chromatogram.[6]
-
Correct the measured intensities by subtracting the contribution of natural isotopes from the preceding peaks.[7]
-
Calculate the isotopic purity as the percentage of the labeled species relative to the sum of all isotopic species of the compound.
-
Alternatives to Labeled Vaccenic Acid
While vaccenic acid is significant in studying the metabolism of trans fatty acids, other labeled fatty acids are commonly used as tracers in lipid research. These include:
-
Labeled Palmitic Acid (16:0): A saturated fatty acid widely used in studies of de novo lipogenesis and fatty acid oxidation.
-
Labeled Oleic Acid (18:1, n-9): A monounsaturated fatty acid used to trace pathways of fatty acid uptake, storage, and synthesis of complex lipids like triglycerides and cholesteryl esters.[9]
-
Labeled Linoleic Acid (18:2, n-6): An essential polyunsaturated fatty acid used in studies of eicosanoid synthesis and inflammation.
Cambridge Isotope Laboratories, Inc. (CIL) is a notable supplier of a wide range of stable isotope-labeled fatty acids with specified isotopic enrichments.[10][11]
Workflow Visualization
The following diagram illustrates the experimental workflow for assessing the isotopic purity of labeled this compound using GC-MS.
Caption: Workflow for GC-MS isotopic purity analysis of this compound.
References
- 1. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of available analytical methods to measure trans-octadecenoic acid isomeric profile and content by gas-liquid chromatography in milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ckisotopes.com [ckisotopes.com]
- 10. Fatty Acids and Lipids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. Biological Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
A Comparative Guide to the Stability of Fatty Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of various fatty acid chlorides, crucial intermediates in the synthesis of a wide range of biologically active molecules and industrial compounds. Understanding the relative stability of these reactive compounds is paramount for optimizing reaction conditions, ensuring product purity, and maintaining safe laboratory practices. This document presents a summary of known stability data, detailed experimental protocols for stability assessment, and a theoretical framework for predicting stability trends.
Introduction to Fatty Acid Chloride Stability
Fatty acid chlorides are highly reactive derivatives of carboxylic acids, characterized by the acyl chloride functional group (-COCl). Their reactivity makes them valuable synthetic intermediates but also poses challenges regarding their stability. The primary modes of degradation for fatty acid chlorides are hydrolysis and thermal decomposition.
-
Hydrolysis: In the presence of moisture, fatty acid chlorides readily hydrolyze to the corresponding carboxylic acid and hydrochloric acid. This reaction is typically rapid and is a primary concern during storage and handling.
-
Thermal Decomposition: At elevated temperatures, fatty acid chlorides can decompose. The presence of unsaturation in the fatty acid chain can influence the decomposition pathway and temperature. For instance, ricinoleoyl chloride is known to decompose significantly at higher distillation temperatures.[1]
The stability of a fatty acid chloride is influenced by several factors, including:
-
Chain Length: Longer carbon chains may have a minor influence on the reactivity of the acyl chloride group.
-
Degree of Unsaturation: The presence of double bonds in the fatty acid chain can impact stability. Unsaturated fatty acids are generally more susceptible to oxidation at the double bond, which can introduce impurities, though the direct impact on the acyl chloride's hydrolytic or thermal stability is not extensively documented in comparative studies.[2] Saturated fatty acids are generally more stable than unsaturated ones due to the absence of reactive double bonds.[2]
-
Storage Conditions: Exposure to moisture and elevated temperatures will significantly accelerate degradation. Proper storage under anhydrous and cool conditions is essential.
Comparative Stability of Common Fatty Acid Chlorides
| Fatty Acid Chloride | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at 25°C | Boiling Point (°C) | Melting Point (°C) | Key Stability Considerations |
| Palmitoyl Chloride | C₁₆H₃₁ClO | 274.87 | Liquid/Solid | 165 (with negligible decomposition)[1] | ~12 | Highly reactive with water. Can be distilled at very low pressures to yield a water-white product.[1] |
| Stearoyl Chloride | C₁₈H₃₅ClO | 302.93 | Liquid/Solid | 174-178 (at 2 mmHg)[3] | 21-22[3] | Highly reactive with water, leading to the formation of stearic acid and hydrochloric acid.[4] Soluble in organic solvents like toluene (B28343) and acetone (B3395972) but hydrolyzes in water.[4] |
| Oleoyl Chloride | C₁₈H₃₃ClO | 300.91 | Liquid | 193 (at 4 mmHg) | - | Sensitive to heat and moisture.[1] The infrared spectrum of the hydrolyzed product is the same as oleic acid, indicating no isomerization during typical preparation.[1] |
| Linoleoyl Chloride | C₁₈H₃₁ClO | 298.89 | Liquid | - | - | Expected to be highly reactive and potentially less stable than its saturated and monounsaturated counterparts due to the presence of two double bonds, making it more susceptible to oxidation. |
Note: Quantitative kinetic data for hydrolysis and thermal decomposition are not available in a comparative format in the reviewed literature. The stability considerations are based on general chemical principles of acyl chlorides and specific observations from synthesis and handling literature.
Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of fatty acid chlorides, the following experimental protocols can be employed.
Hydrolytic Stability Assessment by GC-MS
This method quantifies the rate of hydrolysis of a fatty acid chloride by monitoring its disappearance over time in a controlled aqueous environment.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a fatty acid chloride.
Materials:
-
Fatty acid chloride of interest
-
Anhydrous aprotic solvent (e.g., acetone, acetonitrile)
-
Buffered aqueous solutions (e.g., pH 4, 7, 9)
-
Internal standard (e.g., a stable ester or a deuterated fatty acid)
-
Derivatization agent (e.g., pentafluorobenzyl bromide for GC-MS analysis of the resulting carboxylic acid)[5][6]
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of the fatty acid chloride in the anhydrous aprotic solvent. Prepare a separate stock solution of the internal standard.
-
Reaction Initiation: In a temperature-controlled reaction vessel, add the buffered aqueous solution. Initiate the hydrolysis reaction by adding a small aliquot of the fatty acid chloride stock solution.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Derivatization: Immediately quench the reaction by adding the aliquot to a vial containing the internal standard and the derivatization agent in an appropriate solvent. This will convert the unreacted fatty acid chloride and the formed carboxylic acid into a stable, volatile derivative for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized samples into the GC-MS. The instrument should be calibrated with standards of the derivatized fatty acid chloride and carboxylic acid.[5][6]
-
Data Analysis: Quantify the concentration of the fatty acid chloride derivative at each time point relative to the internal standard. Plot the natural logarithm of the fatty acid chloride concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
This method determines the decomposition temperature of a fatty acid chloride.
Objective: To identify the onset temperature of thermal decomposition.
Materials:
-
Fatty acid chloride of interest
-
Thermogravimetric Analyzer (TGA)
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample of the fatty acid chloride into a TGA sample pan.
-
TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample under a controlled flow of inert gas at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: Record the sample weight as a function of temperature.
-
Data Analysis: The onset temperature of decomposition is identified as the temperature at which a significant weight loss begins. This can be determined from the intersection of the baseline with the tangent of the decomposition curve.
Monitoring Hydrolysis by FTIR Spectroscopy
This method provides a qualitative or semi-quantitative real-time analysis of the hydrolysis process.
Objective: To observe the changes in functional groups during the hydrolysis of a fatty acid chloride.
Materials:
-
Fatty acid chloride of interest
-
Anhydrous, IR-transparent solvent (e.g., chloroform, dichloromethane)
-
Water
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Initial Spectrum: Apply a thin film of the fatty acid chloride solution in the anhydrous solvent to the ATR crystal and record the initial spectrum. The characteristic C=O stretching band for an acyl chloride will be prominent (typically around 1800 cm⁻¹).
-
Initiate Reaction: Introduce a small, controlled amount of water to the sample on the ATR crystal.
-
Time-Resolved Spectra: Immediately begin collecting spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of the acyl chloride C=O peak and the simultaneous appearance and increase in the intensity of the carboxylic acid C=O peak (typically around 1700-1725 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹). The rate of change of these peaks provides a measure of the hydrolysis rate.
Visualizing Experimental Workflows and Chemical Principles
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: Nucleophilic acyl substitution mechanism for the hydrolysis of a fatty acid chloride.
Caption: Experimental workflow for determining hydrolytic stability using GC-MS.
Caption: Logical relationship of factors influencing fatty acid chloride stability.
Conclusion
Fatty acid chlorides are inherently reactive molecules, and their stability is a critical consideration for their use in research and development. While quantitative comparative data is sparse, a solid understanding of the principles of acyl chloride reactivity allows for the prediction of stability trends. Saturated fatty acid chlorides are expected to be more stable than their unsaturated counterparts, primarily due to the absence of double bonds that are susceptible to oxidation. The experimental protocols provided in this guide offer a framework for researchers to generate their own stability data for specific fatty acid chlorides of interest, enabling more precise control over their chemical transformations. Proper handling and storage under anhydrous and cool conditions remain the most critical factors in preserving the integrity of these valuable chemical intermediates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. quora.com [quora.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. nbinno.com [nbinno.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Vaccenic Acid Chloride: Solution-Phase vs. Solid-Phase Efficiency
For researchers and professionals in drug development and chemical synthesis, the choice of synthetic methodology is a critical determinant of efficiency, purity, and scalability. This guide provides a comprehensive comparison of solution-phase and solid-phase synthesis for the preparation of vaccenic acid chloride, a key intermediate for the synthesis of various bioactive molecules.
At a Glance: Comparing Synthesis Efficiencies
The selection between solution-phase and solid-phase synthesis for this compound depends on the specific requirements of the research or production goal. Solution-phase synthesis is a traditional, versatile, and scalable method, while solid-phase synthesis offers advantages in purification and automation.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Reaction Yield | Generally good to high, but can be affected by purification losses. | Stepwise yields are typically high due to the use of excess reagents. Overall yield can be lower due to multiple steps. |
| Product Purity | Purity is dependent on the effectiveness of purification techniques like distillation or chromatography. | High purity is often achieved due to the ease of removing excess reagents and by-products by simple washing. |
| Reaction Time | Can be faster for a single reaction step, but overall process time is extended by complex purification procedures. | Individual coupling and deprotection steps can be rapid. The entire multi-step process can be time-consuming but is amenable to automation. |
| Purification | Often requires more complex and time-consuming methods such as fractional distillation or column chromatography.[1][2] | Simplified purification, primarily involving washing the resin-bound product to remove soluble reagents and by-products.[3][4] |
| Scalability | Readily scalable to produce large quantities of the final product. | Scalability can be limited by the capacity and cost of the solid support resin. |
| Automation | Less amenable to full automation. | Well-suited for automated synthesis, enabling high-throughput production of analogues. |
Experimental Protocols
Detailed methodologies for both solution-phase and solid-phase synthesis of this compound are provided below. These protocols are based on established methods for the synthesis of long-chain fatty acid chlorides.
Solution-Phase Synthesis of this compound
This protocol describes the conversion of vaccenic acid to this compound using thionyl chloride.
Materials:
-
Vaccenic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) (optional, for removal of excess thionyl chloride)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a clean, dry two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution), add vaccenic acid (1 equivalent).
-
Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the flask at room temperature with gentle shaking. The reaction is typically performed neat or in an inert solvent like dichloromethane (B109758) for sensitive substrates.
-
Heat the reaction mixture to a gentle reflux (around 60-80°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added to the crude product and co-evaporated on a rotary evaporator. This step should be repeated 2-3 times.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions. For higher purity, vacuum distillation can be performed, although this may lead to some product loss.
Solid-Phase Synthesis of this compound
This protocol involves the attachment of vaccenic acid to a solid support (2-chlorotrityl chloride resin) followed by conversion to the acyl chloride.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Vaccenic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Solid-phase synthesis vessel with a filter
-
Shaker or vortex mixer
Procedure:
Step 1: Loading of Vaccenic Acid onto the Resin
-
Swell the 2-Chlorotrityl chloride resin (1 equivalent) in anhydrous DCM in a solid-phase synthesis vessel for 30 minutes.
-
In a separate flask, dissolve vaccenic acid (1.5 equivalents) and DIPEA (2.0 equivalents) in anhydrous DCM.
-
Drain the DCM from the swollen resin and add the solution of vaccenic acid and DIPEA.
-
Shake the mixture at room temperature for 2-4 hours.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.
-
Wash the resin sequentially with DCM, DMF, and finally with DCM again. Dry the resin under vacuum.
Step 2: Conversion to this compound
-
Swell the vaccenic acid-loaded resin in anhydrous DCM.
-
Add a solution of thionyl chloride (or oxalyl chloride) (5-10 equivalents) in anhydrous DCM to the resin. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Shake the reaction mixture at room temperature for 1-2 hours.
-
Drain the reaction mixture and wash the resin thoroughly with anhydrous DCM to remove excess reagents and by-products.
-
The resin-bound this compound is now ready for use in subsequent reactions. The acyl chloride can be cleaved from the resin if the free product is desired, though it is typically used while still attached to the solid support for further synthesis steps.
Visualization of Synthesis Workflows and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both synthesis methods and the signaling pathways influenced by vaccenic acid.
Experimental Workflows
Caption: Workflow for solution-phase synthesis of this compound.
Caption: Workflow for solid-phase synthesis of this compound.
Biological Signaling Pathways
Vaccenic acid has been shown to exert its biological effects through various signaling pathways, including the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 40 (GPR40).
Caption: Vaccenic acid activates PPAR signaling pathways.[5][6]
Caption: Vaccenic acid stimulates insulin secretion via the GPR40 pathway.[7][8][9][10]
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Solid phase versus solution phase synthesis of heterocyclic macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intestinal bioavailability of vaccenic acid and activation of peroxisome proliferator-activated receptor-α and -γ in a rodent model of dyslipidemia and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trans-11 vaccenic acid improves insulin secretion in models of type 2 diabetes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
A Comparative Guide to the Validation of a Bioanalytical Method: Vaccenic Acid Analysis Using a Structural Analog vs. a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A crucial element in achieving reliable quantitative results, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the use of an appropriate internal standard (IS). This guide provides an objective comparison of two internal standard strategies for the bioanalysis of vaccenic acid: a structural analog internal standard (represented hypothetically by vaccenic acid chloride) and a stable isotope-labeled (SIL) internal standard.
The choice of an internal standard is a critical decision in method development, with significant implications for assay performance and regulatory compliance.[1][2] Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline, which emphasizes the importance of a well-characterized and consistently performing internal standard.[1][3][4]
While stable isotope-labeled internal standards are widely considered the "gold standard" for their ability to accurately track the analyte of interest, structural analogs can be a more accessible alternative.[1][2][4] This guide will delineate the performance differences between these two approaches, supported by representative data and detailed experimental protocols, to aid researchers in making informed decisions for their bioanalytical assays.
Performance Comparison: Structural Analog vs. Stable Isotope-Labeled Internal Standard
The following table summarizes the expected performance characteristics of a bioanalytical method for vaccenic acid using a hypothetical structural analog IS (e.g., this compound) versus a SIL-IS. The data is representative of typical performance for these classes of internal standards in LC-MS/MS bioanalysis.
| Validation Parameter | Structural Analog IS (e.g., this compound) | Stable Isotope-Labeled IS (e.g., Vaccenic Acid-d4) | ICH M10 Acceptance Criteria |
| Accuracy (% Bias) | ± 5-15% | ± 1-5% | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (%RSD) | 5-15% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Linearity (r²) | > 0.990 | > 0.995 | Correlation coefficient that ensures accuracy and precision criteria are met |
| Matrix Effect (%CV) | 10-20% | < 5% | IS-normalized matrix factor %CV should be ≤ 15% |
| Recovery (%RSD) | 5-15% | < 5% | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | Typically higher due to potential for baseline noise and interferences | Can achieve lower LLOQ due to better signal-to-noise | Analyte peak should be identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of ±20% |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation.
Experimental Protocols
Detailed methodologies are essential for the successful validation of a bioanalytical method.[5][6] The following provides a representative protocol for the quantification of vaccenic acid in human plasma using LC-MS/MS with an internal standard.
Preparation of Stock and Working Solutions
-
Vaccenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of vaccenic acid reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of either the structural analog IS or the SIL-IS in methanol.
-
Working Solutions: Prepare serial dilutions of the vaccenic acid stock solution in methanol:acetonitrile (B52724) (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for vaccenic acid and the internal standard.
Method Validation Experiments
Perform the following validation experiments according to ICH M10 guidelines[3][4][7]:
-
Selectivity: Analyze at least six different lots of blank plasma to check for interferences at the retention times of vaccenic acid and the IS.[4]
-
Linearity and Range: Analyze calibration curves over the expected concentration range on at least three separate days.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three separate days.[8][9]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.[10][11] This should be tested with at least six different lots of matrix.[4]
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[8]
-
Stability: Assess the stability of vaccenic acid in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[12][13]
Visualizing the Workflow and Logic
Diagrams created using the DOT language illustrate key aspects of the bioanalytical method validation process and the role of the internal standard.[4]
Caption: Bioanalytical method workflow from sample preparation to data analysis.
Caption: Logic of using an internal standard to correct for analytical variability.
Conclusion
The selection and validation of an internal standard are pivotal for generating high-quality bioanalytical data.[1] While a SIL-IS is generally preferred for its superior ability to compensate for analytical variability, a well-chosen structural analog can also provide reliable results if thoroughly validated.[1] A comprehensive, data-driven evaluation of the internal standard's performance with respect to matrix effects, recovery, and process efficiency is essential to ensure compliance with regulatory expectations and the overall integrity of the bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Vaccenic Acid Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount for ensuring laboratory safety and environmental stewardship. Vaccenic acid chloride, as an acyl chloride, is a reactive and moisture-sensitive compound requiring strict adherence to disposal protocols to mitigate risks of violent reactions, personal injury, and environmental contamination. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound, if available, or the general guidelines for acyl chlorides. The following immediate safety precautions are critical:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]
-
Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[1][2]
-
Incompatible Materials: Keep this compound away from water, alcohols, strong bases, oxidizing agents, amines, and powdered metals to prevent violent reactions.[3] Acyl chlorides react readily with water to form hydrochloric acid and the corresponding carboxylic acid.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent its spread.
-
Minor Spills: For small spills, use an inert, dry absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the chemical.[1][5] Once absorbed, collect the material using non-sparking tools and place it in a designated, labeled container for hazardous waste.[1]
-
Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.[1]
Disposal Protocol: Controlled Neutralization
The recommended method for the disposal of this compound is through a slow, controlled neutralization reaction. This process converts the reactive acyl chloride into the less hazardous sodium salt of vaccenic acid.
Quantitative Data for Neutralization
| Parameter | Value/Instruction | Source |
| Neutralizing Agent | 5-10% aqueous solution of sodium bicarbonate or sodium carbonate | [1] |
| Container Capacity | Do not fill the container more than 25% with the neutralizing solution | [1] |
| Temperature Control | Use an ice bath to maintain a low temperature during neutralization | [1] |
| Reaction Time | Continue stirring for several hours after addition to ensure complete neutralization | [1] |
| pH Monitoring | Ensure the solution remains basic throughout the process | [1] |
Experimental Protocol for Neutralization and Disposal
This protocol outlines the detailed steps for the safe neutralization of this compound.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Water
-
Large beaker or flask
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH indicator strips or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, prepare a 5-10% solution of sodium bicarbonate or sodium carbonate in a large beaker or flask equipped with a stir bar. The volume of the basic solution should be such that the container is no more than 25% full.[1]
-
Cooling: Place the beaker or flask in an ice bath to cool the solution. This is crucial for controlling the exothermic reaction.[1]
-
Slow Addition: While vigorously stirring the cooled basic solution, slowly and carefully add the this compound waste dropwise. The slow addition is critical to prevent a violent reaction and excessive heat generation.
-
Reaction: Continue to stir the mixture for several hours even after the addition is complete to ensure the full neutralization of the acyl chloride.[1]
-
Monitoring: Periodically check the pH of the solution to ensure it remains basic (pH > 7).[1] If the solution becomes acidic, add more of the basic solution.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[1]
-
Final Disposal: The sealed and labeled hazardous waste container should be disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.[2][6] Do not empty into drains.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
Personal protective equipment for handling Vaccenic acid chloride
Disclaimer: No specific Safety Data Sheet (SDS) for Vaccenic acid chloride (CAS 117485-96-8) was publicly available at the time of this writing. The following guidance is synthesized from information on related fatty acids, general acid chlorides, and standard laboratory safety practices. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before handling this compound. This document should be used as a supplementary resource to internal safety protocols and professional judgment.
Immediate Safety and Hazard Information
This compound is an organic compound belonging to the fatty acyl chloride family.[1] Like other acid chlorides, it is expected to be highly reactive and corrosive. It may cause skin and respiratory irritation upon contact.[1] Due to the presence of the reactive acyl chloride group, it will likely react violently with water and other protic solvents.
Potential Hazards:
-
Causes severe skin burns and eye damage.[2]
-
May cause respiratory irritation.[2]
-
Reacts with water, potentially releasing corrosive hydrogen chloride gas.
-
Harmful if swallowed.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should have indirect ventilation. A full-face shield must be worn over the goggles.[4][5] |
| Hands | Chemical-Resistant Gloves | Heavy-duty nitrile or butyl rubber gloves are recommended.[5][6] Regularly inspect gloves for any signs of degradation or perforation. |
| Body | Chemical-Resistant Lab Coat or Apron | A lab coat is the minimum requirement.[6] For larger quantities, an impervious apron or a chemical-resistant suit should be worn.[4][6] |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood.[6] If there is a risk of inhalation, a full-facepiece air-purifying respirator (APR) with an appropriate acid gas cartridge is necessary.[4] |
| Feet | Closed-Toed Shoes | Chemical-resistant boots are recommended, especially when handling larger quantities.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and risk.
Workflow for Handling this compound:
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review this guide and any available safety information.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary PPE and inspect it for any damage.
-
-
Handling:
-
When transporting the chemical, always use a non-breakable secondary container.[6]
-
Perform all manipulations of this compound inside a certified chemical fume hood.[6]
-
Avoid contact with water and other incompatible materials.
-
Always add the acid chloride to the reaction mixture slowly and in a controlled manner.
-
-
Storage:
-
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[2][3] Do not pour down the drain.
-
Contaminated lab coats and clothing should be decontaminated before reuse or disposed of as hazardous waste.[3]
-
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Emergency Procedures:
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[2][3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2][3] Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is large, contact your institution's emergency response team. For small spills within a fume hood, use an inert absorbent material (such as sand or vermiculite) to contain the spill.[3] Do not use combustible materials. Carefully collect the absorbed material into a designated hazardous waste container. Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water. |
Emergency Workflow:
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 5. leelinework.com [leelinework.com]
- 6. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 7. download.basf.com [download.basf.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
